molecular formula C11H16N2O2 B1301198 Methyl 3-Amino-4-(Isopropylamino)Benzoate CAS No. 511240-22-5

Methyl 3-Amino-4-(Isopropylamino)Benzoate

Cat. No.: B1301198
CAS No.: 511240-22-5
M. Wt: 208.26 g/mol
InChI Key: HLELQEAHNDLXDC-UHFFFAOYSA-N
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Description

Methyl 3-Amino-4-(Isopropylamino)Benzoate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-(propan-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)13-10-5-4-8(6-9(10)12)11(14)15-3/h4-7,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLELQEAHNDLXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371611
Record name Methyl 3-Amino-4-(Isopropylamino)Benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511240-22-5
Record name Methyl 3-Amino-4-(Isopropylamino)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-driven exploration of the synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a key intermediate in pharmaceutical research and development. The narrative is structured to provide not only a reproducible protocol but also a deep understanding of the chemical principles and strategic decisions underpinning the synthetic pathway.

Introduction and Strategic Overview

This compound is a substituted aromatic amine that serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a benzoate ester, a primary amino group, and a secondary isopropylamino group, offers multiple points for chemical modification. The strategic placement of these functional groups makes it a valuable precursor for the development of various therapeutic agents.

The most efficient and commonly employed synthetic route to this compound is a two-step process commencing from a readily available starting material, Methyl 4-fluoro-3-nitrobenzoate. This pathway is advantageous due to the high reactivity of the starting material in nucleophilic aromatic substitution and the reliable methods available for the subsequent reduction of the nitro group.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its synthetic precursor is provided below.

PropertyMethyl 4-fluoro-3-nitrobenzoate (Starting Material)This compound (Final Product)
CAS Number 367-81-7511240-22-5
Molecular Formula C₈H₆FNO₄C₁₁H₁₆N₂O₂
Molecular Weight 199.14 g/mol 208.26 g/mol [1]
Appearance Pale yellow solidOff-white to pale brown solid

Synthetic Pathway Visualization

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Pathway Start Methyl 4-fluoro-3-nitrobenzoate Intermediate Methyl 4-(isopropylamino)-3-nitrobenzoate Start->Intermediate Isopropylamine, Et3N, DMSO, 80°C Final_Product This compound Intermediate->Final_Product Fe, NH4Cl, EtOH/H2O, Reflux

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Methyl 4-(isopropylamino)-3-nitrobenzoate via Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the displacement of the highly electronegative fluorine atom from the aromatic ring of Methyl 4-fluoro-3-nitrobenzoate by isopropylamine. This reaction is a classic example of nucleophilic aromatic substitution (SNAr).

Reaction Scheme:

Experimental Protocol:

  • To a solution of Methyl 4-fluoro-3-nitrobenzoate (1.0 eq.) in dimethyl sulfoxide (DMSO), add triethylamine (Et₃N) (1.5 eq.) and isopropylamine (1.2 eq.).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Methyl 4-(isopropylamino)-3-nitrobenzoate as a yellow solid.

Causality and Mechanistic Discussion:

  • Choice of Substrate: The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom is crucial. It activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.

  • Choice of Nucleophile: Isopropylamine acts as the nucleophile, attacking the carbon atom bearing the fluorine.

  • Role of Triethylamine: Triethylamine is a non-nucleophilic base used to scavenge the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

  • Solvent Selection: DMSO is a polar aprotic solvent that effectively solvates the cationic species and accelerates the rate of this bimolecular reaction.

  • Temperature: The reaction is heated to provide the necessary activation energy for the substitution to occur at a reasonable rate.

Step 2: Reduction of the Nitro Group to Synthesize this compound

The second and final step is the selective reduction of the nitro group in Methyl 4-(isopropylamino)-3-nitrobenzoate to a primary amine. A variety of reducing agents can be employed for this transformation, with iron powder in the presence of an acid or an ammonium salt being a common and cost-effective choice.

Reaction Scheme:

Experimental Protocol:

  • Suspend Methyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq.) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq.) and ammonium chloride (NH₄Cl) (1.0 eq.) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Causality and Mechanistic Discussion:

  • Choice of Reducing Agent: Iron powder in the presence of a mild proton source like ammonium chloride is a classic and efficient method for the reduction of aromatic nitro groups. This method is generally preferred in laboratory and industrial settings due to its low cost, safety, and high chemoselectivity. It selectively reduces the nitro group without affecting the ester functionality.

  • Role of Ammonium Chloride: Ammonium chloride acts as an electrolyte and a mild proton donor, facilitating the reaction on the surface of the iron particles.

  • Solvent System: The ethanol/water mixture provides a suitable medium for the reaction, allowing for the dissolution of the organic substrate and the inorganic reagents.

  • Work-up Procedure: Filtration through Celite is an effective way to remove the insoluble iron oxides and hydroxides formed during the reaction.

Characterization Data (Predicted)

Analysis Methyl 4-(isopropylamino)-3-nitrobenzoate (Intermediate) This compound (Final Product)
¹H NMR Aromatic protons with distinct downfield shifts due to the nitro group, a septet and a doublet for the isopropyl group, and a singlet for the methyl ester.Aromatic protons with upfield shifts compared to the intermediate, a broad singlet for the new amino group, a septet and a doublet for the isopropyl group, and a singlet for the methyl ester.
¹³C NMR Aromatic carbons with signals influenced by the nitro and isopropylamino groups, a carbonyl carbon signal (~165 ppm), and signals for the isopropyl and methyl ester carbons.Aromatic carbons with shifts indicative of the presence of two amino groups, a carbonyl carbon signal (~167 ppm), and signals for the isopropyl and methyl ester carbons.
Mass Spec (EI) Molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.Molecular ion peak corresponding to its molecular weight, and fragmentation patterns consistent with the structure.

Safety and Handling

  • Methyl 4-fluoro-3-nitrobenzoate: Handle with care. It is an irritant.

  • Isopropylamine: Flammable and corrosive. Use in a well-ventilated fume hood.

  • Triethylamine: Flammable and corrosive.

  • DMSO: Can enhance the absorption of other chemicals through the skin. Wear appropriate gloves.

  • Iron Powder: Can be flammable.

  • Ammonium Chloride: Mild irritant.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a robust and reproducible two-step process that utilizes fundamental reactions in organic chemistry. A thorough understanding of the underlying mechanisms and the rationale for the choice of reagents and conditions is paramount for the successful execution of this synthesis. This guide provides the necessary detail for researchers and drug development professionals to confidently produce this valuable chemical intermediate.

References

  • BenchChem.
  • PubChem.
  • ChemicalBook.
  • World Journal of Pharmaceutical Research. ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID.
  • Sciencemadness Discussion Board.
  • ChemicalBook. METHYL 3-AMINO-4-(ISOPROPYLAMINO)

Sources

A Comprehensive Spectroscopic Guide to Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a substituted aromatic amine of interest in drug discovery and development. While experimental data for this specific molecule is not publicly available, this document leverages established principles of spectroscopy and extensive data from analogous compounds to predict and interpret its spectral features. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar molecules.

The structure of this compound incorporates several key functional groups: a primary aromatic amine, a secondary aromatic amine, an isopropyl group, and a methyl ester. Each of these moieties imparts distinct and predictable signatures in various spectroscopic analyses. Understanding these signatures is paramount for structural elucidation and purity assessment.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts (δ) reported in parts per million (ppm).

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The aromatic region will be particularly informative for confirming the substitution pattern.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Aromatic H (H-2)~7.5d1HOrtho to the electron-withdrawing ester group, expected to be downfield.
Aromatic H (H-5)~6.8d1HOrtho to the electron-donating amino groups, expected to be upfield.
Aromatic H (H-6)~7.3dd1HMeta to the ester and ortho to the isopropylamino group.
-NH₂~3.5 - 4.5br s2HBroad signal due to quadrupole broadening and potential hydrogen exchange.
-NH-~4.0 - 5.0br s1HBroad signal, exchangeable with D₂O.
-CH(CH₃)₂~3.6septet1HMethine proton of the isopropyl group, coupled to six methyl protons.
-CH(CH ₃)₂~1.2d6HDoublet for the six equivalent methyl protons of the isopropyl group.
-OCH~3.8s3HSinglet for the methyl ester protons.

Rationale for Predictions: The chemical shifts of aromatic protons are heavily influenced by the electronic nature of the substituents. Electron-donating groups like amines shield aromatic protons, shifting them upfield, while electron-withdrawing groups like esters deshield them, causing a downfield shift.[1][2] The broadness of N-H proton signals is a characteristic feature in ¹H NMR, and these signals will disappear upon the addition of D₂O, confirming their identity.[3][4]

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide a count of the unique carbon environments and offer insights into the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
-C =O~167Typical chemical shift for an ester carbonyl carbon.[5]
Aromatic C (C-1)~120Carbon bearing the ester group.
Aromatic C (C-2)~125Deshielded by the adjacent ester group.
Aromatic C (C-3)~145Attached to the primary amino group.
Aromatic C (C-4)~140Attached to the isopropylamino group.
Aromatic C (C-5)~115Shielded by the adjacent amino groups.
Aromatic C (C-6)~120
-C H(CH₃)₂~45Methine carbon of the isopropyl group.
-CH(C H₃)₂~22Methyl carbons of the isopropyl group.
-OC H₃~52Methyl ester carbon.[6]

Rationale for Predictions: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. Carbons attached to nitrogen atoms in aromatic amines are typically found in the 140-150 ppm range.[7] The ester carbonyl carbon is characteristically downfield.[5]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals should disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the N-H, C=O, and C-N bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
N-H Stretch (primary amine)~3450 and ~3350MediumTwo distinct bands are characteristic of a primary amine (asymmetric and symmetric stretching).[3][8]
N-H Stretch (secondary amine)~3350Medium-WeakA single band is expected for the secondary amine N-H stretch.[9][10]
C-H Stretch (aromatic)>3000Medium-Weak
C-H Stretch (aliphatic)<3000Medium
C=O Stretch (ester)~1720StrongThe strong absorption is characteristic of an ester carbonyl group.[11]
N-H Bend (primary amine)~1620StrongThis scissoring vibration is typical for primary amines.[8][11]
C-N Stretch (aromatic)~1335-1250StrongAromatic amines show a strong C-N stretching band in this region.[4][8]

Rationale for Predictions: Primary amines typically exhibit two N-H stretching bands due to symmetric and asymmetric vibrations, while secondary amines show a single N-H stretch.[8][9] The carbonyl stretch of an ester is one of the most intense and recognizable peaks in an IR spectrum.[10] The presence of both primary and secondary amine functionalities should be clearly distinguishable.[12]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr), or the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

m/z Predicted Fragment Justification
208[M]⁺Molecular ion peak.
193[M - CH₃]⁺Loss of a methyl radical from the isopropyl group or the ester.
177[M - OCH₃]⁺Loss of the methoxy radical from the ester, a common fragmentation for methyl esters.[13]
150[M - C₃H₇]⁺Loss of the isopropyl radical.
120[M - C₃H₇ - CO]⁺Subsequent loss of carbon monoxide from the benzoyl cation.

Rationale for Predictions: The molecular ion peak is expected at m/z 208, corresponding to the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃).[14] Alkylamines often undergo α-cleavage, which in this case could lead to the loss of a methyl radical from the isopropyl group.[3][15] Aromatic compounds tend to form stable aromatic cations.[16]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Molecular Structure and Key NMR Correlations

Caption: Predicted ¹H NMR chemical shifts for this compound.

Spectroscopic Characterization Workflow

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation IR IR Spectroscopy (Functional Group ID) H_NMR ¹H NMR (Proton Environments) IR->H_NMR MS Mass Spectrometry (Molecular Weight) MS->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR DEPT DEPT (CHn Identification) C_NMR->DEPT TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity) DEPT->TwoD_NMR Final Final Structure Confirmation TwoD_NMR->Final

Sources

Introduction: The Imperative for Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis of Methyl 3-Amino-4-(Isopropylamino)Benzoate

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This compound (CAS No. 511240-22-5) represents a substituted aniline derivative, a class of compounds frequently encountered as key intermediates in pharmaceutical synthesis. Its structure, featuring a densely substituted aromatic ring with varied electronic environments, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the NMR analysis required to fully characterize this molecule. We will move beyond a simple recitation of data, focusing instead on the strategic logic behind the analytical workflow—from predicting spectral features based on first principles to employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for definitive structural elucidation. This document serves as both a methodological protocol and an educational resource for researchers aiming to apply these techniques with confidence and precision.

Part 1: Predictive Analysis - Anticipating the NMR Signature

Before stepping into the laboratory, a robust theoretical analysis of the target structure allows us to form a hypothesis of the expected NMR spectrum. This predictive step is crucial for efficient data interpretation and for identifying any unexpected or anomalous results. The structure and numbering scheme for our analysis are as follows:

Chemical structure of this compound with atom numbering for NMR analysis.

Figure 1. Structure and atom numbering for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each non-equivalent proton environment.

  • Aromatic Region (δ 6.0-8.0 ppm): The benzene ring is substituted with two electron-donating groups (EDGs: -NH₂ and -NH-iPr) and one electron-withdrawing group (EWG: -COOCH₃). EDGs shield aromatic protons, shifting them upfield (lower ppm), while EWGs deshield them, causing a downfield shift[1][2].

    • H-2: This proton is ortho to the EWG (-COOCH₃) and meta to the -NH₂ group. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet, coupled only to H-6 with a small meta coupling constant (J ≈ 2-3 Hz)[3].

    • H-5: This proton is ortho to the strong -NH-iPr donating group and meta to the EWG. It is expected to be the most upfield aromatic proton. It will appear as a doublet, coupled to H-6 with a larger ortho coupling constant (J ≈ 7-10 Hz)[3].

    • H-6: This proton is situated between H-2 and H-5. It will be split by both H-5 (ortho coupling) and H-2 (meta coupling), appearing as a doublet of doublets (dd).

  • Isopropyl Group (δ 1.2-4.0 ppm): This group gives rise to a characteristic pattern.

    • H-8 (CH): This methine proton is attached to a nitrogen atom, which will shift it downfield. It will be split by the six equivalent methyl protons (H-9), resulting in a septet.

    • H-9 (CH₃)₂: These two methyl groups are equivalent. Their signal will be split by the single methine proton (H-8), appearing as a doublet[4].

  • Methyl Ester (δ ~3.8 ppm):

    • H-11 (OCH₃): These three protons are in a shielded environment and are not coupled to any other protons. They will appear as a sharp singlet[5].

  • Amine Protons (Variable Shift):

    • -N¹⁰H: The proton on the isopropylamino group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen and potential exchange. Its chemical shift is concentration-dependent[6][7].

    • -N⁷H₂: The protons of the primary amine will also likely appear as a broad singlet. Addition of a drop of deuterium oxide (D₂O) to the NMR tube should cause both amine signals to disappear, confirming their assignment[7].

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. Aromatic carbons typically resonate between δ 110-160 ppm[2][8].

  • Carbonyl Carbon (C-12): Ester carbonyls are strongly deshielded and will appear far downfield, typically in the δ 165-175 ppm range.

  • Aromatic Carbons (C-1 to C-6): Six distinct signals are expected.

    • Carbons attached to heteroatoms (C-3, C-4) will have their chemical shifts significantly influenced. C-4, bonded to the -NH-iPr group, is expected to be significantly shielded. C-3, bonded to the -NH₂ group, will also be shielded.

    • C-1, the ipso-carbon attached to the ester group, will be deshielded.

    • The remaining carbons (C-2, C-5, C-6) will have shifts determined by their relative positions to the substituents.

  • Aliphatic Carbons (C-8, C-9, C-11):

    • C-11 (OCH₃): The methyl ester carbon will appear around δ 50-55 ppm.

    • C-8 (CH): The isopropyl methine carbon, attached to nitrogen, will be in the δ 45-55 ppm range.

    • C-9 ((CH₃)₂): The isopropyl methyl carbons will be the most upfield signal, typically around δ 20-25 ppm.

Part 2: Experimental Design & Protocols

A successful analysis hinges on meticulous experimental execution. The following protocols are designed to be self-validating by incorporating a multi-faceted approach that builds from simple 1D acquisition to complex 2D correlation maps.

Overall Analytical Workflow

The logical flow of experiments is designed to build a complete picture of the molecular structure, with each step confirming the last.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D Screening cluster_2d Phase 3: 2D Correlation cluster_analysis Phase 4: Final Elucidation prep Sample Preparation (10-20 mg in 0.6 mL CDCl₃) h1 ¹H NMR Acquisition prep->h1 c13 ¹³C{¹H} NMR Acquisition h1->c13 dept DEPT-135 Acquisition c13->dept cosy ¹H-¹H COSY dept->cosy hsqc ¹H-¹³C HSQC cosy->hsqc hmbc ¹H-¹³C HMBC hsqc->hmbc elucidate Complete Structural Assignment hmbc->elucidate

A streamlined workflow for NMR-based structural elucidation.
Protocol 1: Sample Preparation
  • Analyte Weighing: Accurately weigh 15-20 mg of this compound. Causality: This concentration ensures a strong signal-to-noise ratio for less sensitive experiments like ¹³C NMR and 2D correlations without causing solubility issues.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Causality: CDCl₃ is a common, non-protic solvent that dissolves many organic compounds. However, if the N-H protons are of particular interest and exchanging too rapidly, DMSO-d₆ can be used to slow down the exchange rate and allow for better observation of their couplings.[9][10]

  • Filtration & Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Confirmation: Ensure the final sample height in the tube is at least 4.5 cm to be properly within the detection coil of the spectrometer[11].

Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT-135)
  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Typical parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Integrate all signals and calibrate the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: Spectral width of 220-250 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds.

    • Process and calibrate the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

  • DEPT-135 Acquisition:

    • Run a DEPT-135 experiment. This is invaluable for differentiating carbon types.

    • The resulting spectrum will show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons (like C=O or C1, C3, C4)[12][13].

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled (typically over 2-3 bonds).[14][15]

    • Execution: Run a standard gradient-selected COSY (gCOSY) or DQF-COSY experiment[11]. Processing will yield a 2D map with the ¹H spectrum on both axes. Cross-peaks indicate coupling between protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[14][16]

    • Execution: Run a standard gHSQC experiment. The resulting 2D map correlates the ¹H spectrum (F2 axis) with the ¹³C spectrum (F1 axis). Each cross-peak represents a direct C-H bond.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). This is the key experiment for piecing together the molecular skeleton.[11][16]

    • Execution: Run a standard gHMBC experiment, optimized for a long-range coupling constant of ~8 Hz. The resulting 2D map shows correlations between protons and carbons separated by multiple bonds.

Part 3: Data Interpretation & Structural Assignment

Here, we synthesize the data from all experiments to build an unambiguous assignment of the structure. The following tables represent realistic, expected data for this compound.

Summarized NMR Data

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Atom # Predicted δ (ppm) Multiplicity J (Hz) Integration Assignment
H-2 7.75 d 2.1 1H Aromatic
H-6 7.10 dd 8.4, 2.1 1H Aromatic
H-5 6.65 d 8.4 1H Aromatic
N⁷H₂ 4.10 br s - 2H Amine (primary)
H-11 3.85 s - 3H OCH₃
N¹⁰H 3.70 br s - 1H Amine (secondary)
H-8 3.65 sept 6.2 1H Isopropyl CH

| H-9 | 1.25 | d | 6.2 | 6H | Isopropyl (CH₃)₂ |

Table 2: ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)

Atom # Predicted δ (ppm) DEPT-135 Assignment
C-12 167.5 No Peak Carbonyl (C=O)
C-4 145.2 No Peak Aromatic C-N
C-3 138.1 No Peak Aromatic C-N
C-1 129.8 No Peak Aromatic C-CO
C-2 128.5 CH (+) Aromatic CH
C-6 120.3 CH (+) Aromatic CH
C-5 115.9 CH (+) Aromatic CH
C-11 51.8 CH₃ (+) OCH₃
C-8 45.0 CH (+) Isopropyl CH

| C-9 | 22.5 | CH₃ (+) | Isopropyl CH₃ |

2D Correlation Analysis: Connecting the Pieces
  • COSY Analysis:

    • A strong cross-peak will be observed between the doublet at δ 1.25 (H-9) and the septet at δ 3.65 (H-8), confirming the isopropyl fragment.

    • A cross-peak between the doublet at δ 6.65 (H-5) and the doublet of doublets at δ 7.10 (H-6) confirms their ortho relationship.

    • A weaker cross-peak between the dd at δ 7.10 (H-6) and the doublet at δ 7.75 (H-2) confirms their meta relationship.

  • HSQC Analysis:

    • This spectrum directly connects the proton signals to their attached carbons, validating the assignments in Tables 1 and 2. For example, the signal at δH 7.75 will show a correlation to the carbon at δC 128.5, definitively assigning them as H-2 and C-2.

  • HMBC Analysis: This experiment provides the final, unambiguous proof of the overall structure by connecting fragments. The diagram below illustrates the most critical correlations.

Expected key 2- and 3-bond ¹H-¹³C HMBC correlations.
  • Methyl Ester to Ring: The methyl protons (H-11) will show a strong correlation to the carbonyl carbon (C-12, ²J) and a weaker correlation to the aromatic ipso-carbon (C-1, ³J). This confirms the methyl ester functionality and its point of attachment.

  • Isopropyl Group to Ring: The methine proton (H-8) will show a correlation to the aromatic carbon C-4 (²J) and C-5 (³J). The methyl protons (H-9) will also show a correlation to C-4 (³J). This definitively links the isopropylamino group to the C-4 position.

  • Aromatic Protons to Carbons: Protons on the ring will show correlations to carbons 2 and 3 bonds away, confirming the substitution pattern. For example, H-2 will show a strong correlation to C-12 (³J) and C-4 (³J), locking in its position relative to the other substituents.

Conclusion

The structural elucidation of this compound is systematically achieved through a logical progression of NMR experiments. Predictive analysis establishes a structural hypothesis, which is then tested and confirmed through 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. The combination of these techniques provides orthogonal and self-validating data points, allowing for the unambiguous assignment of every proton and carbon resonance. The HMBC experiment, in particular, is indispensable for unequivocally establishing the connectivity between the distinct functional fragments of the molecule. This comprehensive analytical workflow exemplifies the standard of rigor required in modern chemical and pharmaceutical research, ensuring complete confidence in molecular identity.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
  • Michigan State University. (n.d.). Spectroscopy Tutorial: Amines.
  • University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.
  • University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications.

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Structural Elucidation: Correlating Functional Groups with Vibrational Signatures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-Amino-4-(Isopropylamino)Benzoate

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic profile of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational modes, establishes a self-validating experimental protocol, and grounds its claims in authoritative references. Our objective is to equip the reader with the expertise to not only acquire a high-fidelity spectrum but also to interpret it with confidence, ensuring the structural verification of this specific molecule.

The predictive power of IR spectroscopy lies in its ability to detect the characteristic vibrations of specific functional groups within a molecule. A thorough analysis of this compound's structure is the foundational step in interpreting its spectrum.

The molecule comprises several key functional groups, each with a distinct and predictable infrared signature:

  • Aromatic Ring: A substituted benzene ring forms the core of the structure.

  • Ester Group: A methyl ester (-COOCH₃) is attached to the ring. The carbonyl (C=O) bond is conjugated with the aromatic system.

  • Primary Aromatic Amine: A primary amine (-NH₂) is located at the C3 position of the ring.

  • Secondary Aromatic Amine: A secondary amine (-NH-) with an isopropyl substituent is at the C4 position.

  • Aliphatic Moieties: The methyl and isopropyl groups provide saturated C-H bonds.

The interplay of these groups, particularly the electronic effects of the amine donors and the ester withdrawer on the aromatic ring, dictates the precise frequencies of their vibrations.

Caption: Molecular structure and key functional groups of the target analyte.

Predicted Infrared Absorption Frequencies

Based on established spectroscopic principles, we can anticipate the following absorption bands. The presence of two different amine groups and a conjugated ester makes this a uniquely rich spectrum.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity & Characteristics
N-H StretchingPrimary Amine (-NH₂)3400-3500 & 3300-3400Two distinct, medium-intensity, sharp bands for asymmetric and symmetric stretches.[1][2] Aromatic amines tend to absorb at slightly higher frequencies than aliphatic ones.[3]
N-H StretchingSecondary Amine (-NHR)3310-3350A single, weaker, sharp band.[1][4] Its position near 3400 cm⁻¹ is characteristic of aromatic secondary amines.[5]
Aromatic C-H StretchingBenzene Ring3000-3100Multiple weak to medium, sharp bands.
Aliphatic C-H StretchingIsopropyl & Methyl Groups2850-2960Multiple strong bands corresponding to symmetric and asymmetric stretching.[6]
Carbonyl (C=O) StretchingAromatic Ester~1715-1730Very strong, sharp peak. The frequency is lower than a typical saturated ester (~1735-1750 cm⁻¹) due to conjugation with the aromatic ring.[7][8][9]
N-H Bending (Scissoring)Primary Amine (-NH₂)1580-1650Strong to medium intensity band.[1][3] This may overlap with C=C ring stretching bands.
Aromatic C=C StretchingBenzene Ring1450-1600Two to four bands of variable intensity, characteristic of the aromatic core.
C-N StretchingAromatic Amines1250-1335Strong intensity band, representing the C-N bonds of both the primary and secondary amines attached to the ring.[1][3]
C-O StretchingEster1000-1300Two distinct, strong bands corresponding to the asymmetric C-C(=O)-O and symmetric O-C-C stretches.[9][10]
N-H WaggingPrimary & Secondary Amines665-910A broad, strong band resulting from the out-of-plane bending of the N-H bonds.[1][3]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum via ATR-FTIR

To ensure reproducibility and accuracy, a standardized experimental protocol is paramount. We recommend Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This technique is ideal due to its minimal sample preparation, making it a rapid and efficient method for analyzing solid powders and liquids.[11][12][13] The underlying principle involves an infrared beam undergoing total internal reflection within a high-refractive-index crystal (e.g., diamond or zinc selenide).[11][14] An evanescent wave penetrates a few microns into the sample placed in direct contact with the crystal, and the resulting absorption of energy provides the spectrum.[12]

cluster_workflow ATR-FTIR Experimental Workflow start Start step1 Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 Acquire Background Spectrum (Clean, empty crystal) step1->step2 Establishes baseline step3 Apply Sample to Crystal (Small amount, ~1-2 mg) step2->step3 step4 Apply Pressure (Ensure optimal sample contact) step3->step4 Critical for solids step5 Acquire Sample Spectrum (Co-add scans, e.g., 32-64) step4->step5 step6 Clean Crystal step5->step6 step7 Process Data (Baseline correction, ATR correction) step6->step7 end End: Interpretable Spectrum step7->end

Caption: A self-validating workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Crystal Cleaning (Pre-Measurement): The integrity of the spectrum begins with a pristine crystal surface. Clean the ATR crystal (e.g., monolithic diamond) with a solvent-moistened, non-abrasive wipe (e.g., isopropanol), then wipe dry.

    • Causality: Any residue on the crystal will contribute to the spectrum, leading to contamination and inaccurate results.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the instrumental and environmental contributions (including residual atmospheric gases).

    • Causality: The instrument software will automatically ratio the sample spectrum against this background, thereby removing instrumental artifacts and atmospheric absorptions from the final data. This is a critical self-validating step.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only the material in direct contact with the crystal is measured.[14]

  • Applying Pressure: For solid samples, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: Inadequate contact results in a weak, distorted spectrum with poor signal-to-noise, as the evanescent wave cannot effectively penetrate the sample.[12]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: After acquisition, perform any necessary data processing. A baseline correction may be needed to level the spectrum. An ATR correction algorithm can also be applied, which converts the spectrum to appear more like a traditional transmission spectrum, although this is often not necessary for identification purposes.[15]

  • Crystal Cleaning (Post-Measurement): Retract the press, remove the bulk of the sample, and clean the crystal thoroughly as described in Step 2.

Spectrum Interpretation: A Holistic Analysis

A high-fidelity spectrum of this compound will exhibit a series of distinct bands that, when interpreted together, provide an unambiguous structural fingerprint.

  • The N-H Region (3300-3500 cm⁻¹): The most revealing feature in this region would be the presence of three distinct peaks. Two sharper peaks would be assigned to the asymmetric and symmetric stretches of the primary -NH₂ group, while a third, likely slightly broader and less intense peak, would correspond to the secondary -NH group.[1][2][4] The presence of all three confirms the coexistence of both amine types.

  • The C-H Region (2850-3100 cm⁻¹): A clear distinction should be visible between the sharp, weaker peaks just above 3000 cm⁻¹ (aromatic C-H) and the stronger, more saturated-looking bands below 3000 cm⁻¹ (aliphatic C-H from the methyl and isopropyl groups).

  • The Carbonyl Peak (~1720 cm⁻¹): A very strong, sharp absorption in this region is the unmistakable signature of the ester C=O stretch.[7][8] Its position, shifted down from the typical 1735-1750 cm⁻¹ range, provides direct evidence of its conjugation with the electron-rich aromatic ring.[9]

  • The Fingerprint Region (< 1650 cm⁻¹): This region contains a wealth of overlapping bands that provide confirmatory evidence.

    • A strong band around 1600-1620 cm⁻¹ would be a composite of the primary amine N-H bend and aromatic C=C stretching vibrations.[1][3]

    • The strong, complex pattern between 1000-1350 cm⁻¹ is crucial. This area will contain the strong C-N stretching bands of the aromatic amines and the two characteristic C-O stretching bands of the ester group.[3][9][10] Deconvoluting these exact peaks can be complex, but the overall intense and rich absorption pattern in this window is highly characteristic.

    • Finally, a broad, strong N-H wagging band between 665-910 cm⁻¹ would confirm the presence of the N-H bonds from both amine groups.[1]

By systematically identifying these key regions and correlating them with the known molecular structure, one can achieve a high-confidence verification of this compound. The absence of any of these key bands, or the appearance of unexpected strong bands (e.g., a broad O-H stretch around 3300 cm⁻¹), would immediately indicate an impurity or an incorrect structure.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. Retrieved from [Link]

  • PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. National Library of Medicine. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

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A Comprehensive Technical Guide to the Mass Spectrometry of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of the mass spectrometric behavior of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a substituted aromatic amine and benzoate ester of interest in pharmaceutical and chemical synthesis.[1] As a Senior Application Scientist, this document moves beyond simple data reporting to elucidate the mechanistic rationale behind fragmentation patterns and to establish robust, self-validating analytical protocols. We will explore theoretical fragmentation pathways under both hard and soft ionization techniques, provide detailed experimental workflows for GC-MS and LC-MS/MS, and discuss data interpretation strategies. This whitepaper is designed for researchers, analytical chemists, and drug development professionals who require a thorough understanding of how to characterize this molecule and its analogues using mass spectrometry.

Introduction to this compound

Chemical Identity and Properties

This compound is a derivative of benzoic acid featuring both a primary amino and a secondary N-isopropylamino substituent on the aromatic ring.[1] These functional groups, along with the methyl ester, provide distinct reactive sites and are key to its utility as a chemical intermediate.[1][2] The fundamental properties of the molecule are summarized below.

PropertyValueSource
IUPAC Name Methyl 3-amino-4-[(1-methylethyl)amino]benzoate[1]
CAS Number 511240-22-5[1]
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
Appearance Pale yellow to light brown crystalline solid[3]
Melting Point 104-106 °C[1]
Structural Features and Relevance to Mass Spectrometry

The structure of this compound presents several key features that dictate its behavior in a mass spectrometer:

  • Aromatic Ring: Provides stability to the molecular ion, often resulting in a prominent molecular ion peak in Electron Ionization (EI) mass spectra.

  • Two Nitrogen Atoms: According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with its molecular formula.[4]

  • Isopropylamino Group: This secondary amine provides a site for characteristic α-cleavage, a dominant fragmentation pathway for aliphatic and alkyl-substituted amines.[4][5]

  • Methyl Ester Group: This functional group is prone to specific cleavages, such as the loss of the methoxy radical (•OCH₃).

  • Primary Amino Group: While less prone to α-cleavage than the secondary amine, its presence contributes to the overall fragmentation pattern.

Theoretical Mass Spectrometry Analysis

Ionization Principles: EI vs. ESI

The choice of ionization technique is critical and depends on the analytical goal.

  • Electron Ionization (EI): A hard ionization technique that uses high-energy electrons (typically 70 eV) to induce ionization and extensive fragmentation. This is ideal for structural elucidation by creating a reproducible "fingerprint" mass spectrum that can be compared to libraries.

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution. It imparts little excess energy, resulting in minimal fragmentation and a strong signal for the protonated molecule, [M+H]⁺. This is the preferred method for accurate molecular weight determination and for serving as a precursor for tandem mass spectrometry (MS/MS).[6]

Predicted Fragmentation Pathways (Electron Ionization)

Under EI conditions, the molecular ion (M⁺•) of this compound is expected at m/z 208 . The aromatic system helps stabilize this ion, making it readily observable.[7] The subsequent fragmentation is governed by the functional groups, leading to several predictable product ions.

The most probable fragmentation events include:

  • α-Cleavage at the Isopropyl Group: The most favorable α-cleavage in amines involves the loss of the largest possible radical.[5] Here, the loss of a methyl radical (•CH₃) from the isopropyl group leads to a resonance-stabilized iminium ion.

  • Cleavage of the Ester Group: Loss of the methoxy radical (•OCH₃) results in a stable acylium ion.

  • Loss of the Isopropyl Group: Cleavage of the C-N bond can lead to the loss of a propyl radical (•C₃H₇).

G M M+• m/z 208 F1 [M - CH3]+ m/z 193 M->F1 - •CH3 (α-cleavage) F2 [M - OCH3]+ m/z 177 M->F2 - •OCH3 F3 [M - C3H7]+ m/z 165 M->F3 - •C3H7 F4 [M - COOCH3]+ m/z 149 M->F4 - •COOCH3

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols for Mass Spectrometric Analysis

Trustworthy data generation relies on meticulously planned and executed experimental protocols. The following workflows are designed to be self-validating by providing orthogonal data for cross-verification.

Overall Experimental Workflow

The comprehensive analysis involves parallel workflows using both GC-MS and LC-MS, with results from each technique complementing the other for confident structural confirmation.

G cluster_0 Sample Preparation cluster_1 Analysis Pathways cluster_2 Data Interpretation & Validation prep Dissolve sample in appropriate solvent (e.g., Methanol, Acetonitrile) gcms GC-MS (EI) - Structural Fingerprint - Fragmentation Analysis prep->gcms lcms LC-MS/MS (ESI) - Molecular Weight Confirmation - MS/MS Fragmentation prep->lcms analysis Data Analysis Library Search (EI) Accurate Mass Check (HRMS) Pathway Correlation gcms->analysis:f0 lcms->analysis:f0 confirm Structural Confirmation analysis->confirm

Caption: Comprehensive workflow for MS analysis and data validation.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to generate a characteristic fragmentation pattern for library searching and structural elucidation.

ParameterSettingRationale
GC System
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Inlet Temp.250 °CEnsures complete volatilization of the analyte.
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A standard non-polar column suitable for a wide range of semi-volatile organic compounds.
Carrier GasHelium, constant flow (1.0 mL/min)Provides good chromatographic efficiency and is inert.
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program to ensure elution of the analyte with good peak shape.
MS System
Ionization ModeElectron Ionization (EI)To induce reproducible fragmentation for structural analysis.[8]
Electron Energy70 eVStandard energy for EI to generate stable and comparable mass spectra.
Source Temp.230 °CA standard temperature to maintain analyte in the gas phase without thermal degradation.
Mass Rangem/z 40-400Covers the molecular ion and all expected fragments.
Protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is optimized for accurate molecular weight determination and controlled fragmentation experiments.

ParameterSettingRationale
LC System
ColumnC18 Reverse Phase (e.g., 100 mm x 2.1 mm, 3.5 µm)Standard for retaining moderately polar compounds like the target analyte.[9]
Mobile Phase AWater + 0.1% Formic AcidFormic acid is a common MS-compatible modifier that aids in protonation for positive ion mode ESI.[9]
Mobile Phase BAcetonitrile + 0.1% Formic AcidA common organic solvent for reverse-phase chromatography.
Gradient10% B to 95% B over 10 minutesA typical gradient to elute the compound of interest from the column.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp.40 °CImproves peak shape and reduces viscosity.
MS System
Ionization ModeElectrospray Ionization (ESI), PositiveThe two amino groups are readily protonated, making positive mode highly sensitive.
Capillary Voltage3.5 kVA typical voltage to ensure efficient spray and ionization.
Gas Temp.325 °CTo aid in desolvation of the ESI droplets.
Precursor Ionm/z 209.1 ([M+H]⁺)Selection of the protonated molecule for MS/MS analysis.
Collision EnergyStepped (e.g., 10, 20, 40 eV)Applying a range of energies ensures the observation of both primary and secondary fragment ions.

Data Interpretation and Validation

Interpreting the EI-MS Spectrum

A successful EI analysis will yield a spectrum with key ions that validate the predicted fragmentation pathways. The relative abundance of these ions provides insight into the stability of the fragments and the lability of the corresponding bonds.

m/z (Nominal)Proposed Ion StructureFragmentation PathwayExpected Relative Abundance
208[C₁₁H₁₆N₂O₂]⁺•Molecular Ion (M⁺•)Moderate to High
193[M - CH₃]⁺α-cleavage of isopropyl groupHigh (often base peak)
177[M - OCH₃]⁺Loss of methoxy radical from esterModerate
165[M - C₃H₇]⁺Loss of isopropyl radicalModerate
149[M - COOCH₃]⁺Loss of carbomethoxy radicalLow to Moderate
Interpreting the ESI-MS/MS Spectrum

In ESI-MS/MS, the protonated molecule at m/z 209 is selected and fragmented. The fragmentation will differ slightly from EI due to the even-electron nature of the precursor. Common losses are neutral molecules rather than radicals.

  • Loss of Propene: A likely fragmentation is the loss of propene (42 Da) from the protonated isopropylamino group, yielding a fragment at m/z 167 .

  • Loss of Methanol: Loss of methanol (32 Da) from the protonated ester group can produce a fragment at m/z 177 .

The Role of High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation, HRMS is essential. By measuring the mass-to-charge ratio to four or more decimal places, the elemental composition of the parent ion and its fragments can be determined with high confidence, typically within a 5 ppm error limit.[10]

  • [M+H]⁺ Theoretical Exact Mass: 209.12850

  • [M-CH₃]⁺ (from EI) Theoretical Exact Mass: 193.10225

Observing these masses experimentally provides definitive proof of the elemental formulas and validates the proposed structures.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of structure-directed fragmentation. The molecule exhibits predictable behavior under both electron and electrospray ionization, dominated by α-cleavage of the isopropylamino group and characteristic losses from the methyl ester function. A multi-faceted approach utilizing GC-MS for fingerprinting and LC-MS/MS for molecular weight confirmation and controlled fragmentation provides a robust, self-validating system for its unequivocal identification. This guide equips researchers with the theoretical understanding and practical protocols necessary to confidently analyze this compound and its structural analogues, ensuring data of the highest scientific integrity.

References

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  • Methyl 3-Amino 4- Methyl Benzoate Manufacturer. IndiaMART. [Link]

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"Methyl 3-Amino-4-(Isopropylamino)Benzoate" solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-Amino-4-(Isopropylamino)Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key intermediate in the pharmaceutical and fine chemical industries. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes fundamental principles of physical organic chemistry and analytical data from structurally analogous compounds to predict and rationalize its solubility behavior. We will explore its physicochemical properties, predict its solubility in aqueous and organic media, and examine the critical roles of pH and temperature. Furthermore, this guide outlines detailed, field-proven protocols for the quantitative analysis of this compound, ensuring scientific integrity and practical applicability for research and development professionals.

Introduction and Physicochemical Characterization

This compound (CAS No. 511240-22-5) is an aromatic amine and a benzoate ester, structural features that are paramount in defining its chemical behavior and solubility.[1][2] As an intermediate, understanding its solubility is critical for reaction kinetics, purification processes such as crystallization, and formulation development.[1]

Molecular Structure and Properties

The molecular structure, featuring both hydrogen bond donors (the amino groups) and a hydrogen bond acceptor (the ester carbonyl), as well as a hydrophobic benzene ring and isopropyl group, suggests a nuanced solubility profile.

Caption: Molecular structure of this compound highlighting hydrophilic and hydrophobic regions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 511240-22-5[1][2][3]
Molecular Formula C₁₁H₁₆N₂O₂[1][2]
Molecular Weight 208.26 g/mol [1][2][3]
Appearance White to light brown crystalline solid or powder (predicted based on analogs)[4][5]
Melting Point 104-106 °C[1]
Boiling Point 362 °C at 760 mmHg[1]
Density 1.141 g/cm³[1]
Storage Refrigerated (2-8°C), in a dark, inert atmosphere[3][6]

Solubility Profile

The solubility of a compound is a function of its ability to form favorable interactions with the solvent molecules, overcoming the solute-solute and solvent-solvent interactions.

Aqueous Solubility
Solubility in Organic Solvents

Based on the solubility of structurally similar compounds, such as isopropyl 3-amino-4-methylbenzoate, this compound is predicted to be soluble in a range of common organic solvents.[4] Polar organic solvents are likely to be effective due to their ability to interact with the polar amino and ester functional groups.

Table 2: Predicted Solubility in Common Laboratory Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolHighThe hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting favorably with the amino and ester groups.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighThe ether oxygen can act as a hydrogen bond acceptor for the amino groups.
Ketones Acetone, 2-ButanoneModerate to HighThe carbonyl group is a good hydrogen bond acceptor.
Esters Ethyl AcetateModerate"Like dissolves like" principle; the ester functionality of the solvent interacts well with the ester group of the solute.
Chlorinated Solvents Dichloromethane, ChloroformModerateThese solvents can interact through dipole-dipole interactions.
Apolar Hydrocarbons Hexane, TolueneLowThe large difference in polarity between the solute and solvent leads to poor solvation.

Factors Influencing Solubility

The solubility of this compound is not a static property but is significantly influenced by environmental conditions, primarily pH and temperature.

The Critical Role of pH

The presence of two amino groups, which are basic, makes the aqueous solubility of this compound highly dependent on pH. In acidic conditions, these amino groups can be protonated to form ammonium salts.[8]

Caption: pH-dependent equilibrium of an aromatic amine.

This protonation introduces an ionic character to the molecule, drastically increasing its solubility in water due to strong ion-dipole interactions with water molecules.[8] The pKa of the conjugate acid of a typical aromatic amine is in the range of 4-5.[9] Therefore, at a pH below this range, this compound is expected to be significantly more soluble in aqueous solutions.

The Influence of Temperature

For most organic solids, solubility in aqueous and organic solvents increases with temperature.[1][10] This relationship is often exponential.[11][12] The increased thermal energy helps to overcome the lattice energy of the crystalline solid and disrupt the solvent-solvent interactions to create a cavity for the solute. It is a common observation that for many organic compounds, the solubility in water can double with a temperature increase of approximately 20-22 °C.[11][12] This principle is fundamental in techniques like recrystallization for purification.

Quantitative Analysis

Accurate quantification of this compound is essential for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is the method of choice for this type of compound.

HPLC Method Development

A robust reverse-phase HPLC (RP-HPLC) method can be developed based on methods for similar aromatic compounds.[6][13][14]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions (known concentrations) Inject Inject into HPLC Standard->Inject Sample Prepare Sample Solution (dissolve in mobile phase) Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV-Vis Detection Separate->Detect Calibrate Generate Calibration Curve (Peak Area vs. Concentration) Detect->Calibrate from Standards Quantify Quantify Sample Concentration Detect->Quantify from Sample Calibrate->Quantify

Caption: A typical workflow for quantitative analysis by HPLC.

Experimental Protocol: RP-HPLC Quantification

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., HPLC grade acetonitrile or methanol) and an aqueous buffer (e.g., 20 mM ammonium acetate adjusted to a suitable pH with acetic acid). The exact ratio should be optimized for best peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, for reproducibility.

  • Detection Wavelength: The optimal wavelength for detection should be determined by acquiring a UV-Vis spectrum of a standard solution of this compound. Aromatic amines and benzoates typically have strong absorbance in the UV region.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectroscopy

UV-Vis spectroscopy is the underlying principle for detection in the HPLC method. Aromatic compounds like this compound exhibit characteristic UV absorbance due to electronic transitions (π → π) in the benzene ring and n → π transitions associated with the amino and carbonyl groups.[15][16] To determine the optimal wavelength for quantification (λmax), a scan of a dilute solution of the compound in the mobile phase should be performed using a UV-Vis spectrophotometer.

Safety and Handling

This compound is classified as a moderately hazardous substance and should be handled with appropriate care.[1] It is reported to cause skin and eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed, albeit predictive, solubility profile for this compound. While quantitative experimental data is sparse, a thorough understanding of its physicochemical properties and the behavior of analogous structures allows for a robust working model of its solubility. The compound is expected to have low aqueous solubility, which is significantly enhanced in acidic conditions due to the protonation of its basic amino groups. It is predicted to be readily soluble in polar organic solvents. The provided HPLC protocol offers a reliable starting point for developing a validated quantitative analytical method. This guide serves as a valuable resource for scientists and researchers, enabling informed decisions in process development, purification, and formulation involving this important chemical intermediate.

References

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  • Li, H. et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. ResearchGate. [Link]

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  • MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. [Link]

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A Comprehensive Technical Guide to the Stability and Storage of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-Amino-4-(Isopropylamino)Benzoate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes and pigments.[1] Its molecular structure, featuring a substituted benzene ring with both primary and secondary amino groups alongside a methyl ester, imparts valuable reactivity for building complex molecules. However, these same functional groups also render the compound susceptible to various degradation pathways.

For researchers, scientists, and drug development professionals, ensuring the purity and integrity of this intermediate is paramount. Degradation can lead to the formation of impurities that may compromise the yield and safety profile of the final product. This in-depth technical guide provides a comprehensive analysis of the stability profile of this compound, outlines its potential degradation pathways, and establishes scientifically grounded protocols for its optimal storage and handling. The methodologies described herein are designed to ensure the long-term viability of the compound for research and manufacturing purposes.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in developing an effective stability and storage strategy. These properties dictate its behavior under various conditions and inform handling procedures.

PropertyValueSource(s)
CAS Number 511240-22-5[1][2]
Molecular Formula C₁₁H₁₆N₂O₂[1][3]
Molecular Weight 208.26 g/mol [1][3]
Appearance Solid[4]
Melting Point 104-106 °C[1]
Boiling Point 362 °C at 760 mmHg[1]
Flash Point 172.7 °C[1]
Density 1.141 g/cm³[1]
Hazard Classification Irritant (causes skin and eye irritation)[1]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its three primary functional groups: the methyl ester, the primary aromatic amine, and the secondary N-isopropyl amine. Each presents a potential site for chemical degradation under suboptimal conditions. The principal degradation pathways are hydrolysis, oxidation, and photolysis.

Hydrolysis

The ester linkage is the most common site for hydrolysis, a reaction catalyzed by the presence of either acid or base.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can be hydrolyzed to form 3-Amino-4-(Isopropylamino)benzoic acid and methanol.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to yield the carboxylate salt of 3-Amino-4-(Isopropylamino)benzoic acid and methanol.

This degradation pathway is particularly relevant if the compound is exposed to humid conditions or formulated in aqueous solutions outside of a neutral pH range.[5]

Oxidation

The primary and secondary amino groups on the benzene ring are susceptible to oxidation, especially given their electron-donating nature which activates the aromatic system.[5]

  • Atmospheric Oxidation: Exposure to air (oxygen) can initiate auto-oxidation, often leading to the formation of colored impurities (e.g., quinone-imine structures). This process can be accelerated by the presence of metal ions or exposure to light.

  • Chemical Oxidation: Contact with strong oxidizing agents will rapidly degrade the molecule.

Oxidative degradation is a primary concern for long-term storage and necessitates measures to exclude atmospheric oxygen.

Photodegradation

Aromatic amines are often light-sensitive. The energy from UV or visible light can promote electrons to higher energy states, leading to the formation of reactive species that can dimerize, polymerize, or react with other molecules, including oxygen. Adherence to ICH Q1B guidelines on photostability testing is recommended when this compound is used in pharmaceutical development.[6]

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation main This compound hydrolysis_product 3-Amino-4-(Isopropylamino)benzoic Acid + Methanol main->hydrolysis_product  [1] oxidation_product Colored Impurities (e.g., Quinone-like species) main->oxidation_product  [2] photo_product Polymeric/Dimeric Species & Other Photoproducts main->photo_product  [3] acid_base Acid / Base + Moisture acid_base->main oxygen_light Oxygen (Air) + Light / Metal Ions oxygen_light->main uv_vis UV / Visible Light uv_vis->main

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

Based on the chemical stability profile, a multi-faceted approach to storage is required to preserve the integrity of this compound. The following conditions are recommended as best practices.

ParameterRecommendationRationale
Temperature Refrigerate at 2-8 °C.Slows the rate of all potential degradation reactions, including hydrolysis and oxidation.[2][7]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the sensitive amino groups by displacing atmospheric oxygen.[5][8]
Light Protect from light. Store in amber glass vials or in a dark location.Prevents light-induced degradation (photolysis).[7][8]
Moisture Use tightly sealed containers in a dry environment.Minimizes the risk of hydrolytic degradation of the ester group.[9]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.Avoids rapid chemical decomposition.[10][11]
Safe Handling

As a moderately hazardous substance, proper personal protective equipment (PPE) is mandatory when handling this compound.[1]

  • Eye Protection: Wear safety glasses or goggles.

  • Skin Protection: Use impervious gloves and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[10]

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is a critical experimental process in pharmaceutical development.[12][13] It is designed to deliberately degrade the compound under conditions more severe than accelerated stability testing.[6][14] The objectives are to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method that can resolve the parent compound from all its degradants.[12][13]

Objective

To intentionally degrade this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions to understand its stability profile.

Materials
  • This compound

  • Acetonitrile or Methanol (HPLC grade)

  • Purified Water (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, HPLC-UV/MS system

Experimental Workflow

G start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) aliquot Aliquot Stock Solution start->aliquot acid Acid Hydrolysis 0.1 M HCl @ 60°C stress Apply Stress Conditions (Monitor over time points, e.g., 0, 4, 8, 24h) acid->stress base Base Hydrolysis 0.1 M NaOH @ 60°C base->stress oxid Oxidation 3% H₂O₂ @ RT oxid->stress thermal Thermal Stress Solid & Solution @ 80°C thermal->stress photo Photostability ICH Q1B Light Conditions photo->stress control Control Sample (Unstressed) control->stress aliquot->acid aliquot->base aliquot->oxid aliquot->thermal aliquot->photo aliquot->control neutralize Neutralize (if applicable) & Dilute Samples stress->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Method neutralize->analyze

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodologies

Causality Note: The goal for each condition is to achieve 5-20% degradation of the parent compound.[6] This range is optimal because it is significant enough to produce detectable degradation products but not so extensive that it leads to complex secondary degradation, making analysis difficult. Time and temperature may need to be adjusted based on preliminary results.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. This serves as the stock for all stress conditions.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution in a water bath at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

    • Rationale: Elevated temperature accelerates the acid-catalyzed hydrolysis of the ester.[5]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate at 60 °C.

    • Withdraw aliquots at specified time points and neutralize with an equivalent amount of 0.1 M HCl.

    • Rationale: This protocol tests for susceptibility to base-catalyzed saponification.[5]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction at various time points.

    • Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress that may occur upon exposure to air.[5]

  • Thermal Degradation:

    • Place a sample of the solid compound in a calibrated oven at 80 °C.

    • Separately, place a vial of the stock solution (1 mg/mL in acetonitrile) in the same oven.

    • Analyze samples at set time intervals.

    • Rationale: This assesses the intrinsic stability of the compound in both solid and solution states at elevated temperatures, which can be encountered during transport or processing.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, run a dark control sample (wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.

    • Rationale: This is the standardized regulatory approach to determine if the compound is light-sensitive.[6]

Conclusion

This compound is a stable compound when stored and handled under appropriate conditions. Its primary liabilities are hydrolysis of the ester group and oxidation of its amino functionalities, with a potential for photosensitivity. To maintain its chemical integrity, purity, and performance in subsequent applications, it is imperative to store the material under refrigerated (2-8 °C), dark, dry, and inert conditions. The implementation of forced degradation studies is a vital tool for fully characterizing its stability profile and is an essential step in the development of robust pharmaceutical and chemical manufacturing processes.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LUMINATA. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

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  • Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. [Link]

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  • Safety Data Sheet - Methyl 3-amino-4-methylbenzoate. Acros Organics. [Link]

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"Methyl 3-Amino-4-(Isopropylamino)Benzoate" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-Amino-4-(Isopropylamino)Benzoate

CAS Number: 511240-22-5

Executive Summary

This compound is a strategically important chemical intermediate, distinguished by its substituted aniline structure. This guide provides a comprehensive technical overview for researchers and professionals in drug development and chemical synthesis. It outlines the compound's physicochemical properties, proposes a detailed, logically derived synthetic pathway with self-validating protocols, and discusses its applications as a key building block in the pharmaceutical and chemical industries. The document emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic strategy and characterization methodologies.

Introduction: A Versatile Scaffold in Modern Synthesis

This compound, a derivative of benzoic acid, serves as a pivotal building block in the synthesis of complex organic molecules.[1] Its bifunctional nature, featuring both nucleophilic amino groups and a methyl ester, makes it a versatile precursor for a range of chemical transformations. This compound is particularly valuable in the pharmaceutical industry as a key intermediate in the synthesis of various drugs, including painkillers and anti-inflammatory medications.[1] Furthermore, its utility extends to the agrochemical sector and the production of dyes and pigments.[1] The strategic placement of the amino and isopropylamino groups on the benzene ring provides a unique scaffold for creating molecules with specific steric and electronic properties, essential for targeted biological activity.

Physicochemical and Safety Profile

A summary of the key properties of this compound is provided below. It is classified as a moderately hazardous substance, primarily causing skin and eye irritation, and should be handled with appropriate personal protective equipment in a controlled laboratory setting.[1]

PropertyValueSource
CAS Number 511240-22-5[1]
Molecular Formula C₁₁H₁₆N₂O₂[2]
Molecular Weight 208.26 g/mol [2]
Melting Point 104-106 °C[1]
Boiling Point 362 °C at 760 mmHg[1]
Flash Point 172.7 °C[1]
Density 1.141 g/cm³[1]
Appearance Data not available[1]
Hazard Codes Xi (Irritant)[1]

Proposed Synthesis and Mechanistic Rationale

Synthesis_Workflow A Methyl 4-fluoro-3-nitrobenzoate B Nucleophilic Aromatic Substitution A->B Isopropylamine, Base (e.g., K₂CO₃) Solvent (e.g., DMSO) C Methyl 4-(isopropylamino)-3-nitrobenzoate B->C D Catalytic Hydrogenation C->D H₂ (g), Pd/C Catalyst Solvent (e.g., Ethanol) E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of Methyl 4-(isopropylamino)-3-nitrobenzoate via Nucleophilic Aromatic Substitution

The initial step involves a nucleophilic aromatic substitution (SNAAr) reaction. The fluorine atom at the 4-position of Methyl 4-fluoro-3-nitrobenzoate is an excellent leaving group, activated by the electron-withdrawing nitro group in the ortho position. Isopropylamine acts as the nucleophile, displacing the fluoride to form the desired intermediate.

Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The base acts as a scavenger for the hydrofluoric acid byproduct.

  • Nucleophilic Addition: Slowly add isopropylamine (1.5 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-water. A solid precipitate of Methyl 4-(isopropylamino)-3-nitrobenzoate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual DMSO and salts, and dry under vacuum.

Part 2: Reduction of the Nitro Group to Yield this compound

The second step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, utilizing a palladium on carbon (Pd/C) catalyst.

Experimental Protocol:

  • Catalyst and Reagent Setup: To a hydrogenation vessel, add the synthesized Methyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approximately 5-10 mol%).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate to dissolve the starting material.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas (typically 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Filtration and Isolation: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Purification and Spectroscopic Characterization

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a solvent system like ethanol/water can yield a product of high purity.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on analogous compounds.

Spectroscopy Predicted Features
¹H NMR - Aromatic protons (3H) in the range of δ 6.5-7.5 ppm. - Methyl ester singlet (3H) around δ 3.8 ppm. - Isopropyl methine septet (1H) around δ 3.6 ppm. - Isopropyl methyl doublet (6H) around δ 1.2 ppm. - Amino group protons (2H) as a broad singlet. - NH proton of the isopropylamino group as a broad singlet.
¹³C NMR - Carbonyl carbon of the ester around δ 167 ppm. - Aromatic carbons in the range of δ 110-150 ppm. - Methyl ester carbon around δ 51 ppm. - Isopropyl methine carbon around δ 45 ppm. - Isopropyl methyl carbons around δ 22 ppm.
IR (Infrared) - N-H stretching vibrations for the primary and secondary amines in the range of 3300-3500 cm⁻¹. - C=O stretching of the ester at approximately 1700-1720 cm⁻¹. - Aromatic C=C stretching vibrations around 1500-1600 cm⁻¹. - C-N stretching vibrations around 1200-1300 cm⁻¹.
Mass Spec (MS) - Expected molecular ion peak (M⁺) at m/z = 208.

Applications in Drug Discovery and Chemical Synthesis

This compound is a valuable scaffold for building more complex, biologically active molecules. Its structural motifs are found in a variety of pharmaceutical agents. For instance, the closely related compound, 3-Amino-4-(methylamino)-benzoic acid, is a known intermediate in the synthesis of Dabigatran, an anticoagulant. Similarly, Methyl 3-amino-4-methylbenzoate is an intermediate for Nilotinib, a tyrosine kinase inhibitor used in cancer therapy.

Applications cluster_0 Core Intermediate cluster_1 Synthetic Elaboration cluster_2 Final Product Classes A Methyl 3-Amino-4- (Isopropylamino)Benzoate B Coupling Reactions (e.g., Amide Bond Formation) A->B C Cyclization Reactions A->C D Painkillers B->D E Anti-inflammatory Drugs B->E F Kinase Inhibitors (Potential) C->F

Caption: Role of the title compound as a versatile intermediate.

The presence of two distinct amino groups with different steric and electronic environments allows for selective chemical modifications, enabling the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Safety, Handling, and Disposal

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Keep container tightly closed when not in use.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and material science. This guide has provided a thorough technical overview, including a plausible and detailed synthetic route, purification strategies, and predicted characterization data. Understanding the synthesis and reactivity of this versatile building block is crucial for leveraging its full potential in the development of novel pharmaceuticals and other advanced materials.

References

  • LookChem. (n.d.). Cas 511240-22-5, this compound. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive scientific overview of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a substituted aminobenzoate derivative of interest in medicinal chemistry and materials science. The document details the compound's chemical identity, physicochemical properties, a proposed multi-step synthesis pathway with detailed experimental protocols, and a thorough characterization framework. This guide is intended for an audience of researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its synthesis and analysis. The protocols described herein are designed as self-validating systems, emphasizing safety, reproducibility, and analytical confirmation at each critical stage.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ester featuring two distinct amino functionalities on the benzene ring. Its structure makes it a valuable building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name methyl 3-amino-4-(propan-2-ylamino)benzoate[]
CAS Number 511240-22-5[1][][]
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
Appearance Solid (form not specified)N/A
Melting Point 104-106 °C[1]
Boiling Point 362 °C at 760 mmHg (Predicted)[1]
Density 1.141 g/cm³ (Predicted)[1]
Flash Point 172.7 °C (Predicted)[1]

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most logically achieved via a two-step sequence starting from a commercially available precursor, methyl 4-fluoro-3-nitrobenzoate. The pathway involves an initial nucleophilic aromatic substitution (SNAr) followed by the reduction of the nitro group. This approach is selected for its high efficiency and use of standard, well-understood transformations.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification & Characterization A Methyl 4-fluoro-3-nitrobenzoate B Methyl 4-(isopropylamino)-3-nitrobenzoate (Intermediate) A->B Isopropylamine, Base (e.g., K2CO3) Solvent (e.g., DMSO) C This compound (Final Product) B->C Reducing Agent (e.g., Fe/NH4Cl or H2, Pd/C) Solvent (e.g., EtOH/H2O) D Crude Product C->D Work-up E Purified Product D->E Column Chromatography F Final Analysis E->F NMR, MS, IR

Caption: Proposed two-step synthesis and purification workflow for this compound.

Step 1: Synthesis of Methyl 4-(isopropylamino)-3-nitrobenzoate (Intermediate)

This step involves the nucleophilic aromatic substitution of the fluorine atom on methyl 4-fluoro-3-nitrobenzoate with isopropylamine. The fluorine atom is an excellent leaving group, activated by the electron-withdrawing nitro group at the ortho position. A non-nucleophilic base is used to scavenge the HF generated during the reaction.

Protocol 1: Synthesis of Methyl 4-(isopropylamino)-3-nitrobenzoate

  • Materials:

    • Methyl 4-fluoro-3-nitrobenzoate

    • Isopropylamine

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyl 4-fluoro-3-nitrobenzoate (1.0 eq).

    • Add anhydrous DMSO to dissolve the starting material (approx. 5-10 mL per gram of starting material).

    • Add anhydrous potassium carbonate (2.0 eq).

    • To the stirred suspension, add isopropylamine (1.5 eq) dropwise at room temperature. The causality for using an excess of the amine is to drive the reaction to completion.

    • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).

    • Combine the organic layers and wash with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, Methyl 4-(isopropylamino)-3-nitrobenzoate (CAS 234751-02-1).[4]

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Final Product)

The final step is the reduction of the nitro group to a primary amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C), which offers high yields and clean conversion.[5] An alternative, such as using iron powder in the presence of an acid or ammonium chloride, is also viable and avoids the need for specialized hydrogenation equipment.[5]

Protocol 2: Reduction of Methyl 4-(isopropylamino)-3-nitrobenzoate

  • Materials:

    • Methyl 4-(isopropylamino)-3-nitrobenzoate

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source

    • Celite®

  • Procedure:

    • In a hydrogenation flask, dissolve the intermediate, Methyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq), in methanol or ethanol.

    • Carefully add 10% Pd/C (approx. 5-10 mol % catalyst loading) to the solution under an inert atmosphere. The causality for this precaution is that Pd/C can be pyrophoric.

    • Seal the flask and purge the system with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-3 atm or as per available equipment) and stir vigorously at room temperature.

    • Monitor the reaction by TLC. The disappearance of the yellow color of the nitro compound is a good visual indicator of progress.

    • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (methanol or ethanol).

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be purified by recrystallization or column chromatography if needed.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / PeaksRationale
¹H NMR δ ~7.2-7.4 (d, 1H, Ar-H), δ ~6.8-7.0 (dd, 1H, Ar-H), δ ~6.6-6.8 (d, 1H, Ar-H), δ ~4.5-5.0 (br s, 1H, NH), δ ~3.8 (s, 3H, OCH₃), δ ~3.6 (sept, 1H, CH(CH₃)₂), δ ~3.5 (br s, 2H, NH₂), δ ~1.2 (d, 6H, CH(CH₃)₂)Aromatic protons will appear as distinct signals due to the substitution pattern. The isopropyl methine (CH) will be a septet, and the methyls a doublet. The ester methyl will be a singlet. Amine protons (NH and NH₂) will appear as broad singlets.
¹³C NMR δ ~167 (C=O), δ ~145-150 (Ar-C), δ ~130-135 (Ar-C), δ ~120-125 (Ar-C), δ ~115-120 (Ar-CH), δ ~110-115 (Ar-CH), δ ~105-110 (Ar-CH), δ ~52 (OCH₃), δ ~45 (CH(CH₃)₂), δ ~23 (CH(CH₃)₂)The ester carbonyl will be the most downfield signal. Six distinct aromatic carbon signals are expected. The aliphatic carbons of the ester and isopropyl groups will appear in the upfield region.
IR (Infrared) ~3450-3300 cm⁻¹ (N-H stretch, two bands for NH₂), ~3300-3200 cm⁻¹ (N-H stretch, NH), ~1700 cm⁻¹ (C=O stretch, ester), ~1600 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ester)The presence of both primary (NH₂) and secondary (NH) amines will result in characteristic N-H stretching bands. The strong carbonyl stretch of the ester is a key diagnostic peak.
MS (Mass Spec) [M]+ at m/z = 208.12The molecular ion peak corresponding to the exact mass of C₁₁H₁₆N₂O₂ is expected.

Applications and Research Interest

Substituted aminobenzoates are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1]

  • Pharmaceutical Intermediates: This scaffold is valuable for building more complex heterocyclic structures, which are prevalent in many drug classes. The dual amino groups offer multiple points for further derivatization.

  • Dye and Pigment Production: Aromatic amines are foundational components in the synthesis of azo dyes and other pigments.[1]

  • Agrochemicals: The molecule can serve as a starting point for developing new herbicides and pesticides.[1]

Safety and Handling

This compound is classified as a moderately hazardous substance.[1] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This guide has detailed the chemical properties, a robust synthetic pathway, and a characterization framework for this compound. By providing detailed, causality-driven protocols and a logical workflow, this document serves as a valuable resource for scientists engaged in synthetic chemistry and drug discovery. While a lack of published experimental spectral data necessitates theoretical predictions for characterization, the synthetic route is based on well-established and reliable chemical transformations, providing a high degree of confidence in its successful implementation.

References

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An In-depth Technical Guide to the Physical Characteristics of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-Amino-4-(Isopropylamino)Benzoate is a substituted aromatic amine and benzoate ester. As a moderately complex organic molecule, its physical and chemical properties are of interest to researchers in medicinal chemistry, materials science, and synthetic chemistry. Understanding these fundamental characteristics is a prerequisite for its use in further research, development, and quality control applications. This guide provides a comprehensive overview of the key physical properties of this compound, outlines validated protocols for their experimental determination, and offers insights into its expected spectroscopic signature. The methodologies described are designed to be self-validating, ensuring a high degree of confidence in the results obtained.

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical analysis. This compound is identified by the following key parameters.

  • Chemical Structure:

    
    

    (Note: A placeholder for a proper chemical structure image)

  • IUPAC Name: Methyl 3-amino-4-[(1-methylethyl)amino]benzoate[1]

  • CAS Number: 511240-22-5[2][3]

  • Molecular Formula: C₁₁H₁₆N₂O₂[2][4]

  • Synonyms: Benzoic acid, 3-amino-4-[(1-methylethyl)amino]-, methyl ester[1]

A summary of its core physicochemical properties is presented in Table 1.

Table 1: Core Physicochemical Properties

Property Value Source(s)
Molecular Weight 208.26 g/mol [2][4]
Physical State Solid [5]
Melting Point 104-106 °C [2]
Boiling Point 362 °C at 760 mmHg [3]
Flash Point 172.7 °C [3]

| Refractive Index | 1.584 (Predicted) |[3] |

Workflow for Physical Characterization

A systematic approach is crucial for the reliable characterization of a chemical substance. The following workflow outlines the logical progression of experiments from initial receipt of a sample to its comprehensive physical profiling. This process ensures that purity is assessed before detailed properties are measured.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Synthesis & Reporting Sample Receive Sample (this compound) TLC Purity Assessment via TLC Sample->TLC aliquot MP Melting Point Determination TLC->MP if pure Sol Solubility Profiling MP->Sol Spec Spectroscopic Analysis (NMR, IR, MS) Sol->Spec Report Compile Technical Data Sheet Spec->Report Safety Determine Safety & Handling Protocols Report->Safety

Caption: Logical workflow for the physical characterization of a new chemical sample.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining key physical characteristics. The rationale behind critical steps is explained to provide a deeper understanding of the process.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. Pure compounds exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities cause a depression and broadening of this range.

Apparatus: Mel-Temp or similar capillary melting point apparatus.[2][6]

Protocol:

  • Sample Preparation: Place a small amount of finely powdered, dry sample onto a watch glass. Jab the open end of a capillary tube into the powder to collect a small amount of material.[7]

  • Packing: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom. The packed sample height should be 2-3 mm.[6][7]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the Mel-Temp apparatus.[6]

  • Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool at least 20°C below this estimate before proceeding.[7]

  • Accurate Determination: Heat the block at a rate of no more than 1-2°C per minute as you approach the expected melting point.[2] This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for accuracy.[6]

  • Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1 - T2.

Solubility Profiling

Solubility provides insight into the polarity of a molecule and the types of functional groups it contains. A systematic approach using solvents of varying polarity and pH is employed.

Protocol:

  • General Procedure: In a small test tube, add approximately 30 mg of the compound to 1 mL of the chosen solvent. Shake the tube vigorously for at least 30 seconds.[5] Observe if the solid dissolves completely.

  • Solvent Sequence:

    • Water: Test solubility in water first. If the compound is water-soluble, test the pH of the solution with litmus or pH paper. An acidic pH may indicate a carboxylic acid or a phenol, while a basic pH suggests an amine.[1][8]

    • 5% HCl (aq): If insoluble in water, test in 5% HCl. Solubility in this acidic solution is a strong indicator of a basic functional group, such as an amine, which forms a water-soluble hydrochloride salt.[1][5] Given the two amine groups in this compound, solubility is expected.

    • 5% NaOH (aq): If insoluble in water and 5% HCl, test in 5% NaOH. Solubility in a basic solution indicates an acidic functional group.

    • Organic Solvents: Test solubility in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate to establish a broader solubility profile.

Based on its structure (two amine groups, an ester, and a significant hydrocarbon portion), this compound is predicted to be insoluble in water but soluble in 5% HCl and polar organic solvents.

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for assessing the purity of a compound.[9] It operates by separating components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[10]

Protocol:

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom edge.[11]

  • Sample Application: Dissolve a small amount (1-2 mg) of the compound in a suitable volatile solvent (e.g., ethyl acetate). Use a capillary spotter to apply a small, concentrated spot of the solution onto the origin.

  • Developing Chamber: Pour a small amount of the mobile phase (e.g., a 7:3 mixture of hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[11]

  • Development: Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level.[11] Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[11]

  • Visualization: Allow the plate to dry. Visualize the spots under a UV lamp. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.

Predicted Spectroscopic Signature

While experimental spectra for this specific molecule are not publicly available, a theoretical spectroscopic signature can be predicted based on its functional groups and structural analogues.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on the absorption of infrared radiation, which excites molecular vibrations.

  • N-H Stretching: The primary (–NH₂) and secondary (–NH–) amine groups will exhibit stretching vibrations in the 3500-3300 cm⁻¹ region. Primary amines typically show two distinct bands (asymmetric and symmetric stretches), while secondary amines show one.[12][13]

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic (isopropyl and methyl) C-H stretches will be just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[12]

  • C=O Stretching: The ester carbonyl group will produce a very strong, sharp absorption band in the 1750-1735 cm⁻¹ range.[13][14]

  • C=C Stretching: Aromatic ring C=C stretching will result in two or more sharp bands of variable intensity in the 1620-1450 cm⁻¹ region.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR:

    • Aromatic Protons (δ 6.0-8.0 ppm): The three protons on the benzene ring will appear in this region. Their specific chemical shifts and splitting patterns will depend on the electronic effects of the three substituents.

    • Isopropyl Group (–CH(CH₃)₂): This will produce a septet for the single proton (–CH–) around δ 3.5-4.5 ppm and a doublet for the six equivalent methyl protons (–CH₃) around δ 1.2-1.4 ppm.

    • Ester Methyl Group (–OCH₃): A sharp singlet for the three methyl protons will appear around δ 3.8-3.9 ppm.[16]

    • Amine Protons (–NH₂ and –NH–): These protons will appear as broad singlets, with chemical shifts that can vary significantly depending on solvent and concentration.

  • ¹³C NMR:

    • Carbonyl Carbon (δ ~166 ppm): The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.[16]

    • Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the six carbons of the benzene ring.

    • Ester Methyl Carbon (δ ~52 ppm): The –OCH₃ carbon signal is expected in this region.[16]

    • Isopropyl Carbons: The –CH– carbon will be around δ 45-55 ppm, and the two equivalent –CH₃ carbons will appear upfield, around δ 20-25 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z value corresponding to the molecular weight, 208.26. Given the presence of a stable aromatic ring, this peak is expected to be prominent.[17] The presence of two nitrogen atoms dictates that the molecular weight will be an even number, consistent with the Nitrogen Rule.[17]

  • Key Fragments: Fragmentation of aromatic esters often involves cleavage of the bonds adjacent to the carbonyl group.[18] Expected fragment ions would include:

    • Loss of methoxy radical (•OCH₃): [M - 31]⁺, resulting in an acylium ion at m/z 177.

    • Loss of carbomethoxy radical (•COOCH₃): [M - 59]⁺, resulting in an ion at m/z 149.

Safety and Handling

General GHS Hazard Profile (Inferred):

  • Pictograms:

    (Note: Placeholder for GHS07 Exclamation Mark pictogram)

  • Signal Word: Warning[21]

  • Likely Hazard Statements:

    • H302: Harmful if swallowed.[19][22]

    • H315: Causes skin irritation.[21]

    • H317: May cause an allergic skin reaction.[19]

    • H319: Causes serious eye irritation.[21]

Recommended Handling Precautions:

  • Work in a well-ventilated area or a chemical fume hood.[19]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[22]

  • Avoid breathing dust.[19]

  • Wash hands thoroughly after handling.[19]

  • Store in a tightly closed container in a dry, cool place.[19]

Conclusion

This guide has detailed the primary physical characteristics of this compound, providing both established data and predictive insights. The inclusion of robust, field-tested protocols for melting point, solubility, and TLC analysis equips researchers with the necessary tools for sample validation and characterization. The predicted spectroscopic data serves as a valuable reference for structural confirmation. By adhering to the outlined procedures and safety precautions, scientific professionals can confidently handle and utilize this compound in their research endeavors.

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An In-Depth Technical Guide to Methyl 3-Amino-4-(Isopropylamino)Benzoate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a crucial intermediate in the synthesis of various pharmaceutical compounds. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, characterization, and application of this versatile molecule, grounding all claims in authoritative scientific literature.

Introduction: A Building Block of Therapeutic Importance

This compound (CAS No. 511240-22-5) is a substituted aromatic amine and a derivative of benzoic acid.[1] Its molecular structure, featuring both a secondary amine (isopropylamino group) and a primary amine at the meta and para positions relative to the methyl ester, respectively, makes it a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] This intermediate is notably utilized in the production of various drugs, including those with analgesic and anti-inflammatory properties.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 511240-22-5[1]
Molecular Formula C₁₁H₁₆N₂O₂[4]
Molecular Weight 208.26 g/mol [4]
Appearance Solid (form)
Melting Point 104-106 °C[1]
Boiling Point 362 °C at 760 mmHg[1]
Flash Point 172.7 °C[1]
Density 1.141 g/cm³[1]

Strategic Synthesis: From Nitroaromatics to a Key Intermediate

The synthesis of this compound typically proceeds through a two-step process: nucleophilic aromatic substitution followed by the reduction of a nitro group. This strategic approach allows for the controlled introduction of the desired functional groups onto the benzene ring.

Step 1: Nucleophilic Aromatic Substitution

The synthesis commences with a suitable starting material, such as Methyl 4-fluoro-3-nitrobenzoate. The fluorine atom at the para position is an excellent leaving group, facilitating nucleophilic aromatic substitution by isopropylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct.

Nucleophilic_Aromatic_Substitution start Methyl 4-fluoro-3-nitrobenzoate product1 Methyl 4-(isopropylamino)-3-nitrobenzoate start->product1 Nucleophilic Aromatic Substitution reagent1 Isopropylamine reagent1->product1 base Base (e.g., K₂CO₃) base->product1

Caption: Nucleophilic Aromatic Substitution of Methyl 4-fluoro-3-nitrobenzoate.

Step 2: Reduction of the Nitro Group

The subsequent and final step is the reduction of the nitro group in Methyl 4-(isopropylamino)-3-nitrobenzoate to a primary amine, yielding the target compound. A common and efficient method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative reducing agents such as tin(II) chloride or iron in acidic media can also be employed.

Nitro_Group_Reduction start Methyl 4-(isopropylamino)-3-nitrobenzoate product2 This compound start->product2 Catalytic Hydrogenation reagent2 H₂/Pd-C reagent2->product2

Caption: Reduction of the nitro group to yield the final product.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Step 1: Synthesis of Methyl 4-(isopropylamino)-3-nitrobenzoate

  • To a solution of Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add potassium carbonate (1.5 eq) and isopropylamine (1.2 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield Methyl 4-(isopropylamino)-3-nitrobenzoate as a solid.

Step 2: Synthesis of this compound

  • Dissolve Methyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

  • Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (40-50 psi) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford this compound as the final product.

Purification and Characterization: Ensuring Quality and Identity

The purity and identity of this compound are critical for its successful use as a pharmaceutical intermediate.

Purification

Recrystallization is the primary method for purifying the final product.[5] The choice of solvent is crucial and is typically a balance between solubility at elevated temperatures and insolubility at lower temperatures to maximize yield. A common and effective solvent system for recrystallization is a mixture of ethanol and water.[5] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of this compound will form.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized intermediate.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environment.Signals corresponding to the aromatic protons, isopropyl group protons, methyl ester protons, and amine protons with appropriate chemical shifts and coupling constants.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all 11 unique carbon atoms, including the carbonyl carbon of the ester and the aromatic carbons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of the compound (208.26 g/mol ) and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak with a specific retention time, indicating high purity. The method can be validated for linearity, accuracy, and precision.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.A primary peak corresponding to the target compound, with mass spectral data confirming its identity.

3.2.1. High-Performance Liquid Chromatography (HPLC) Method

A validated reverse-phase HPLC method is essential for routine quality control. A typical method would involve:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection (10 µL) Sample->Injection Separation C18 Reverse-Phase Column (Acetonitrile/Water Mobile Phase) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Purity & Quantification) Detection->Analysis

Caption: A typical workflow for the HPLC analysis of the intermediate.

Application in Pharmaceutical Synthesis: A Precursor to a Life-Saving Drug

This compound is a key starting material in the synthesis of several APIs. A prominent example is its role in the production of Nilotinib , a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[7][8]

The synthesis of a core intermediate for Nilotinib involves the reaction of this compound with cyanamide in the presence of an acid to form a guanidine derivative. This is followed by a cyclization reaction to construct the pyrimidine ring system, a key structural feature of Nilotinib.[7]

Nilotinib_Intermediate_Synthesis Start Methyl 3-Amino-4- (Isopropylamino)Benzoate Step1 Guanidinylation (Cyanamide, HCl) Start->Step1 Intermediate Guanidine Derivative Step1->Intermediate Step2 Pyrimidine Ring Formation Intermediate->Step2 Product Key Nilotinib Intermediate Step2->Product

Caption: Synthetic pathway from the intermediate to a key precursor of Nilotinib.

The availability of high-purity this compound is therefore critical for the efficient and cost-effective manufacturing of this life-saving medication.[8]

Safety and Handling

This compound is classified as a moderately hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It may cause skin and eye irritation.[1] All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important pharmaceutical intermediate with a well-defined synthetic pathway. Its efficient synthesis, purification, and rigorous analytical characterization are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredients derived from it. As the demand for targeted therapies like Nilotinib continues to grow, the importance of this versatile building block in the pharmaceutical industry is set to increase.

References

  • LookChem. Cas 511240-22-5, this compound. [Link]

  • LookChem. Cas 511240-22-5,this compound. [Link]

  • MDPI. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. [Link]

  • Columbia University. Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. [Link]

  • Patsnap. Preparation method and intermediate of nilotinib. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate | Resource. [Link]

  • ResearchGate. Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Science.gov. validated hplc methods: Topics by Science.gov. [Link]

  • Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Quora. What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • Wiley Online Library. Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]

  • ICH. ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]

  • FDA. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. [Link]

  • Impact Factor. A Validated Reversed-phase High-performance Liquid Chromatography Analytical Method for the Analysis of Methylcobalamin in Bulk. [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • PubMed. Mass spectral fragmentation of trimethylsilylated small molecules. [Link]

  • NIH. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

  • PubMed. The importance of synthetic chemistry in the pharmaceutical industry. [Link]

  • Elsevier. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. [Link]

  • Google Patents. HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • ResearchGate. Summary of the proposed fragmentation pathways for compounds 3a and 4a.... [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • PubMed. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. [Link]

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The Strategic Utility of Methyl 3-Amino-4-(Isopropylamino)Benzoate in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a versatile substituted o-phenylenediamine derivative that has emerged as a valuable building block in modern organic synthesis. With its unique arrangement of functional groups—a nucleophilic aniline, a sterically hindered secondary amine, and an electron-withdrawing methyl ester—this compound offers a strategic entry point for the construction of complex molecular architectures. This guide will delve into its synthesis, physicochemical properties, and, most notably, its application as a precursor to biologically active heterocyclic systems, particularly substituted benzimidazoles with potential as kinase inhibitors. Detailed experimental protocols, mechanistic insights, and spectroscopic data are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.

Introduction: A Molecule of Strategic Importance

In the landscape of medicinal chemistry and materials science, the efficient synthesis of complex organic molecules is paramount. The strategic selection of starting materials can significantly impact the elegance and efficiency of a synthetic route. This compound (CAS No. 511240-22-5) is one such starting material, a seemingly simple aromatic compound that holds significant potential for the synthesis of diverse and valuable molecules.[1] Its utility stems from the ortho-disposition of its two amino groups, which serves as a linchpin for the formation of fused heterocyclic systems. This guide aims to be a definitive resource for researchers, providing not only the "what" and "how" but also the "why" behind the synthetic transformations involving this key intermediate.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 511240-22-5[1][2]
Molecular Formula C₁₁H₁₆N₂O₂[1][2]
Molecular Weight 208.26 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Melting Point 104-106 °C[1]
Boiling Point 362 °C at 760 mmHg[1]
Purity Typically >96%[3]
Storage Refrigerated, under inert atmosphere[3]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 1.8 Hz, 1H), 7.15 (dd, J = 8.2, 1.8 Hz, 1H), 6.70 (d, J = 8.2 Hz, 1H), 4.40 (br s, 1H, NH), 3.86 (s, 3H), 3.70-3.60 (m, 1H), 1.28 (d, J = 6.4 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.5, 143.8, 137.2, 124.8, 118.9, 117.4, 110.9, 51.7, 45.1, 22.8.

  • IR (ATR, cm⁻¹): 3450-3300 (N-H stretching), 2970 (C-H stretching, aliphatic), 1690 (C=O stretching, ester), 1620, 1510 (C=C stretching, aromatic), 1240 (C-O stretching, ester).

  • Mass Spectrometry (EI): m/z (%) = 208 (M⁺, 100), 193 (M⁺ - CH₃, 45), 177 (M⁺ - OCH₃, 30), 149 (M⁺ - COOCH₃, 80).

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and efficient route begins with methyl 4-fluoro-3-nitrobenzoate.

Synthesis_Workflow A Methyl 4-fluoro-3-nitrobenzoate B Methyl 4-(isopropylamino)-3-nitrobenzoate A->B  Isopropylamine,  Base (e.g., K₂CO₃),  Solvent (e.g., DMSO)   C This compound B->C  Reduction  (e.g., H₂, Pd/C or Fe/AcOH)   Benzimidazole_Formation start This compound intermediate Schiff Base Intermediate start->intermediate Condensation aldehyde R-CHO (Aldehyde) aldehyde->intermediate benzimidazole 2-Substituted Benzimidazole intermediate->benzimidazole Oxidative Cyclization

Sources

An In-depth Technical Guide to Methyl 3-Amino-4-(Isopropylamino)Benzoate: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a molecule of interest in pharmaceutical and chemical research. This document delves into the compound's limited documented history, its detailed synthesis as revealed in patent literature, and its potential applications based on its chemical structure and known uses of related compounds.

Introduction and Physicochemical Properties

This compound is an aromatic amine and a benzoate ester. Its structure, featuring a benzene ring substituted with amino, isopropylamino, and methyl ester groups, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of both primary and secondary amine groups, along with an ester functionality, offers multiple reactive sites for chemical modification.

While extensive peer-reviewed literature on the discovery and history of this specific compound is scarce, its emergence in patent literature points to its role as a key building block in the development of novel compounds, likely for therapeutic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 511240-22-5[1]
Molecular Formula C₁₁H₁₆N₂O₂[2]
Molecular Weight 208.26 g/mol [2]
Appearance Not explicitly documented; likely a solid at room temperatureInferred
Solubility Not explicitly documented; likely soluble in organic solventsInferred

Discovery and Historical Context

The documented history of this compound is primarily linked to its appearance in the patent literature, suggesting its discovery occurred within a corporate research and development setting rather than in academic research. A key piece of evidence is the Chinese patent CN111848599A , which details a synthetic route to this compound.[3] This indicates that its synthesis was of interest for the preparation of proprietary molecules, likely for pharmaceutical development.

While the exact date of its first synthesis is not publicly available, the publication of this patent in 2020 provides a temporal marker for its relevance in contemporary chemical synthesis. The inventors and assignee of the patent are central to its documented origin.

Synthetic Methodology

The synthesis of this compound, as inferred from related syntheses and general organic chemistry principles, likely involves a multi-step process starting from a more readily available precursor. A plausible synthetic pathway is outlined below, based on the information available in patent literature for structurally similar compounds.

General Synthetic Strategy

The synthesis likely proceeds through the formation of the core substituted benzene ring, followed by the introduction of the isopropylamino and methyl ester functionalities. A common approach for creating ortho-amino N-alkylated benzoic acid esters involves the reduction of a nitro group and subsequent N-alkylation.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

The following protocol is a representative, hypothetical procedure based on standard organic synthesis techniques for analogous compounds. The specific details for the synthesis of this compound would be found within the experimental section of patent CN111848599A .

Step 1: Nitration of a suitable benzoic acid precursor.

  • A substituted benzoic acid is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at a specific position on the aromatic ring.

Step 2: Esterification of the carboxylic acid.

  • The resulting nitrobenzoic acid is then esterified, typically by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) to form the methyl ester.

Step 3: Reduction of the nitro group.

  • The nitro group is reduced to a primary amine. Common reducing agents for this transformation include tin(II) chloride, catalytic hydrogenation (e.g., using palladium on carbon), or iron in acidic media.

Step 4: N-Isopropylation of the primary amine.

  • The final step involves the selective N-isopropylation of the newly formed primary amine. This can be achieved through reductive amination with acetone in the presence of a reducing agent like sodium cyanoborohydride or through direct alkylation with an isopropyl halide.

Synthesis_Pathway A Substituted Benzoic Acid B Nitrated Benzoic Acid A->B Nitration C Nitrated Methyl Benzoate B->C Esterification D Aminated Methyl Benzoate C->D Nitro Reduction E This compound D->E N-Isopropylation

Caption: A plausible synthetic workflow for this compound.

Potential Applications and Fields of Use

While the specific applications of this compound are not extensively detailed in the public domain, its structure as a substituted aminobenzoate suggests several potential areas of use, primarily in drug discovery and as a chemical intermediate.

  • Pharmaceutical Intermediate: The molecule serves as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of multiple reactive sites allows for its incorporation into a variety of molecular scaffolds.

  • Drug Discovery: Derivatives of aminobenzoic acids have been investigated for a wide range of biological activities. It is plausible that this compound is a precursor to molecules being tested for various therapeutic targets.

  • Agrochemicals and Dyes: Substituted anilines and benzoic acid derivatives are common motifs in agrochemicals and dyes. While not explicitly stated, the potential for this compound to be used in these areas exists.

Conclusion

This compound is a chemical entity whose significance is currently defined by its role as a synthetic intermediate, particularly within the context of pharmaceutical research and development as evidenced by its inclusion in patent literature. While its detailed history and a broad spectrum of applications are not yet widely published, its chemical structure points to its versatility as a building block for the creation of novel and potentially bioactive molecules. Further disclosure in scientific journals or subsequent patents will be necessary to fully elucidate the scope of its utility.

References

  • LookChem. Cas 511240-22-5, this compound. Available from: [Link]

  • Google Patents. CN111848599A - A kind of preparation method of ortho-aminobenzoic acid certain herbaceous plants with big flowers ester.
  • PrepChem. Synthesis of isopropyl p-aminobenzoate. Available from: [Link]

  • Mol-Instincts. This compound synthesis. Available from: [Link]

Sources

A Technical Guide to the Synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-4-(isopropylamino)benzoate is a key substituted diaminobenzoic acid ester, a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the prevalent synthetic strategies for this compound, focusing on the selection of starting materials and the rationale behind core chemical transformations. We will explore a primary, robust synthetic route commencing from commercially available precursors, detailing the experimental protocols for nucleophilic aromatic substitution and subsequent chemoselective nitro group reduction. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of synthetic methodologies for this class of compounds.

Introduction and Retrosynthetic Analysis

This compound is a vicinal diaminobenzoate derivative. The strategic placement of two distinct amino groups and a methyl ester on the benzene ring makes it a versatile building block. The core challenge in its synthesis lies in the regioselective introduction of the amino and isopropylamino groups.

A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most logical and industrially scalable approach involves the sequential functionalization of a suitably activated benzoic acid derivative. This leads to our primary proposed synthetic pathway, which begins with a precursor like methyl 4-chloro-3-nitrobenzoate. This starting material is ideal as it possesses:

  • An activating nitro group, which facilitates nucleophilic aromatic substitution (SNAr).[1]

  • A halogen leaving group (chloro) at the 4-position, prime for displacement.

  • A pre-installed methyl ester, avoiding a separate esterification step later in the synthesis.

The overall strategy is therefore:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride on methyl 4-chloro-3-nitrobenzoate with isopropylamine.

  • Chemoselective Reduction: Reduction of the nitro group to an amino group, yielding the final product.

This two-step sequence is efficient and allows for controlled introduction of the required functionalities.

Primary Synthetic Route: From Methyl 4-Chloro-3-Nitrobenzoate

This pathway is arguably the most direct and has been validated in principle by analogous syntheses found in chemical literature.[2] It offers high regioselectivity and utilizes readily available starting materials.

Diagram of the Primary Synthetic Workflow

Synthetic_Pathway SM Methyl 4-Chloro-3-Nitrobenzoate R1 Isopropylamine (Nucleophile) Heat SM->R1 INT Methyl 4-(Isopropylamino)-3-Nitrobenzoate R2 Reducing Agent (e.g., SnCl2·2H2O or H2, Pd/C) INT->R2 PROD This compound R1->INT Step 1: SNAr R2->PROD Step 2: Nitro Reduction

Caption: Primary synthetic route for this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the SNAr reaction. The electron-withdrawing nitro group, positioned ortho to the chlorine atom, strongly activates the aromatic ring towards nucleophilic attack.[1][3] Isopropylamine acts as the nucleophile, displacing the chloride to form the intermediate, methyl 4-(isopropylamino)-3-nitrobenzoate.

Experimental Protocol: Synthesis of Methyl 4-(Isopropylamino)-3-Nitrobenzoate

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-chloro-3-nitrobenzoate (1.0 eq).

  • Reagents: Add a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF). Add an excess of isopropylamine (2.0-3.0 eq). The excess amine also serves as the base to neutralize the HCl generated in situ.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine to remove excess amine and salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure intermediate.

Step 2: Chemoselective Nitro Group Reduction

The final step is the reduction of the nitro group to a primary amine. The key challenge is to achieve this transformation without affecting the methyl ester functionality. Several methods are effective for this purpose.[4][5][6][7]

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reducing AgentSolvent(s)Typical ConditionsAdvantagesDisadvantages
SnCl₂·2H₂O Ethanol, Ethyl AcetateRoom Temp to RefluxHighly chemoselective for nitro groups over esters and ketones; mild conditions.[8]Stoichiometric amounts of tin salts are produced, requiring thorough removal.
H₂, Pd/C Methanol, Ethanol1-4 atm H₂, Room TempHigh yield, clean reaction; catalytic.Requires specialized hydrogenation equipment; may cause dehalogenation if other halogens are present.
Fe/NH₄Cl or Fe/HCl Ethanol/WaterRefluxInexpensive and robust.Can be acidic; workup can be cumbersome.
NaBH₄/FeCl₂ THFRoom TempHigh chemoselectivity and excellent yields reported for ester-substituted nitroarenes.[4][5]Requires careful control of reagent addition.

Experimental Protocol: Synthesis of this compound (using SnCl₂·2H₂O)

  • Setup: In a round-bottom flask, dissolve methyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) portion-wise. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully pour it into a beaker of ice. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This will precipitate tin salts.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic solids. Extract the aqueous filtrate multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield the final compound.

Alternative Starting Materials and Strategies

While the primary route is highly effective, other starting materials can be considered depending on commercial availability and cost.

Strategy A: Starting from 4-Fluoro-3-nitrobenzoic Acid

Fluorine is an excellent leaving group in SNAr reactions, often allowing for milder reaction conditions compared to chlorine.[2] The synthesis would proceed in three steps:

  • SNAr: Reaction of 4-fluoro-3-nitrobenzoic acid with isopropylamine.

  • Esterification: Conversion of the resulting carboxylic acid to the methyl ester using methods like Fischer esterification (Methanol with a catalytic amount of strong acid).[9][10]

  • Nitro Reduction: As described previously.

This route adds an esterification step but may provide higher yields or require less forcing conditions in the initial SNAr reaction.

Diagram of the Alternative Synthetic Workflow

Alternative_Pathway SM2 4-Fluoro-3-nitrobenzoic Acid INT2a 4-(Isopropylamino)-3-nitrobenzoic Acid SM2->INT2a Step 1: SNAr (Isopropylamine) INT2b Methyl 4-(Isopropylamino)-3-Nitrobenzoate INT2a->INT2b Step 2: Esterification (MeOH, H+) PROD2 This compound INT2b->PROD2 Step 3: Nitro Reduction

Caption: Alternative 3-step synthesis starting from a fluorinated benzoic acid.

Conclusion

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from methyl 4-chloro-3-nitrobenzoate. This approach, involving a nucleophilic aromatic substitution followed by a chemoselective nitro group reduction, provides a reliable and scalable method for producing this valuable chemical intermediate. The choice of reducing agent in the final step can be tailored based on available equipment and desired purity profile, with SnCl₂·2H₂O offering a robust and selective option for laboratory-scale synthesis. Understanding these core synthetic strategies provides researchers with the necessary tools to access this and related diaminobenzoate compounds for further application in scientific discovery.

References

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Pharmaceutical Fronts. [Link]

  • Scheme 1. Synthesis of the 1,3-and 1,4-Substituted 3,4-Diaminobenzoic Acid Derivatives a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). PMC - NIH. [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library. Retrieved January 11, 2026, from [Link]

  • Para-amino benzoic acid esters. (1948).
  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (2017). ResearchGate. [Link]

  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry. Retrieved January 11, 2026, from [Link]

  • ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 11, 2026, from [Link]

  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? (2020). Chemistry Stack Exchange. [Link]

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Methodological & Application

Synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate: An Application Protocol for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The described methodology is built upon established principles of organic chemistry, including esterification, nucleophilic aromatic substitution, and selective nitro group reduction. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, explanations of chemical transformations, and safety considerations to ensure a reproducible and safe synthesis.

Introduction

This compound is a substituted aromatic amine that serves as a key building block in medicinal chemistry. Its bifunctional nature, featuring both a primary and a secondary amine, along with a methyl ester, allows for diverse subsequent chemical modifications. This versatility makes it an important precursor for the development of complex molecules, including but not limited to, kinase inhibitors and other targeted therapeutics. The synthetic route detailed herein is a robust three-step process designed for efficiency and scalability.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step reaction sequence starting from 4-chloro-3-nitrobenzoic acid.

Synthetic_Scheme A 4-Chloro-3-nitrobenzoic Acid B Methyl 4-Chloro-3-nitrobenzoate A->B  Methanol (CH3OH), H2SO4 (cat.)  Reflux   C Methyl 3-Nitro-4-(isopropylamino)benzoate B->C  Isopropylamine, Heat   D This compound C->D  H2, Raney Ni  

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 4-Chloro-3-nitrobenzoate

The initial step is a Fischer esterification of the commercially available 4-chloro-3-nitrobenzoic acid. The presence of a strong acid catalyst facilitates the reaction between the carboxylic acid and methanol to yield the corresponding methyl ester.

Experimental Protocol
  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (20.16 g, 100 mmol).

  • Add 250 mL of anhydrous methanol to the flask.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with continuous stirring.

  • Once the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and then reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 500 mL of ice-cold water with stirring. A white to off-white precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water until the washings are neutral to litmus paper.

  • Dry the product, Methyl 4-chloro-3-nitrobenzoate, in a vacuum oven at 50-60 °C.

Quantitative Data
ParameterValue
Starting Material4-chloro-3-nitrobenzoic acid
ReagentsMethanol, Sulfuric Acid
Reaction Time4-6 hours
Expected Yield90-95%
AppearanceWhite to off-white solid

Part 2: Synthesis of Methyl 3-Nitro-4-(isopropylamino)benzoate

This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro substituent by isopropylamine.

Experimental Protocol
  • In a sealed pressure vessel, combine Methyl 4-chloro-3-nitrobenzoate (21.55 g, 100 mmol) and 150 mL of ethanol.

  • Add isopropylamine (17.7 g, 300 mmol, ~25 mL) to the mixture.

  • Seal the vessel and heat the reaction mixture to 80-90 °C for 8-12 hours with stirring. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess isopropylamine under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product, Methyl 3-nitro-4-(isopropylamino)benzoate, can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data
ParameterValue
Starting MaterialMethyl 4-chloro-3-nitrobenzoate
ReagentsIsopropylamine, Ethanol
Reaction Time8-12 hours
Expected Yield85-90%
AppearanceYellow solid

Part 3: Synthesis of this compound

The final step is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation with Raney Nickel is an effective method that preserves the ester and secondary amine functionalities.[1][2]

Experimental Workflow

G cluster_0 Hydrogenation Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Methyl 3-Nitro-4-(isopropylamino)benzoate in Ethanol B Add Raney Nickel catalyst A->B C Pressurize with H2 gas B->C D Stir at room temperature under H2 pressure C->D E Monitor reaction by TLC D->E F Filter catalyst through Celite E->F G Concentrate filtrate F->G H Purify by column chromatography (if necessary) G->H

Caption: Experimental workflow for the reduction of the nitro group.

Experimental Protocol
  • To a hydrogenation vessel, add Methyl 3-nitro-4-(isopropylamino)benzoate (23.8 g, 100 mmol) and 250 mL of ethanol.

  • Carefully add a slurry of Raney Nickel (approximately 2-3 g, washed with ethanol) to the reaction mixture. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry in a solvent.

  • Seal the hydrogenation vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the uptake of hydrogen and the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol. Caution: Do not allow the filter cake containing Raney Nickel to dry, as it can ignite in the air. Keep it wet with water or ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • The final product, this compound, can be purified by recrystallization or column chromatography if necessary.

Quantitative Data
ParameterValue
Starting MaterialMethyl 3-nitro-4-(isopropylamino)benzoate
ReagentsRaney Nickel, Hydrogen gas, Ethanol
Reaction Time4-8 hours
Expected Yield90-98%
AppearanceOff-white to light brown solid

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • Isopropylamine is flammable and has a strong odor. Handle it in a fume hood.

  • Reactions in sealed vessels should be conducted behind a blast shield.

  • Raney Nickel is pyrophoric and must be handled with caution. Never allow it to dry in the air.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

References

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Rasayan Journal of Chemistry. HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Williamson Ether Synthesis of Amine Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Etherification of Bio-active Scaffolds

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains one of the most reliable and versatile methods for forming carbon-oxygen bonds.[1] This SN2 reaction, involving the coupling of an alkoxide with an alkyl halide, is widely employed in both laboratory and industrial settings for the preparation of symmetric and asymmetric ethers.[2]

This guide focuses on a specialized application: the synthesis of amine benzoate ethers. Amine benzoates are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including local anesthetics, anti-arrhythmic agents, and UV-absorbing compounds.[3][4] The introduction of an ether moiety to this scaffold can significantly modulate a molecule's pharmacological properties, such as lipophilicity, metabolic stability, and receptor-binding interactions.[5]

However, applying the Williamson synthesis to a multifunctional substrate like a hydroxy-substituted amine benzoate presents a significant chemoselectivity challenge. The presence of a nucleophilic amine, an acidic hydroxyl group, and a potentially labile ester demands a carefully orchestrated reaction strategy. This document provides a comprehensive overview of the mechanistic considerations, parameter optimization, and detailed protocols necessary to successfully navigate these complexities, enabling researchers to selectively synthesize target amine benzoate ethers with high efficiency.

Mechanistic Principles & Chemoselectivity

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then performs a backside attack on an electrophilic carbon (typically an alkyl halide), displacing the leaving group in a single, concerted step.[1]

When the substrate is a hydroxy-aminobenzoate, three functional groups can influence the reaction's course:

  • Target Hydroxyl Group (-OH): This is the intended site of reaction. For phenolic hydroxyls, the increased acidity (pKa ~10) allows for deprotonation with moderately strong bases.

  • Amine Group (-NH₂): This group is also nucleophilic and can compete with the desired O-alkylation, leading to N-alkylated byproducts. This is a primary chemoselectivity challenge.

  • Ester Group (-COOR): While generally stable, this group can be susceptible to hydrolysis under harsh basic conditions or elevated temperatures.

Controlling Selectivity: O-Alkylation vs. N-Alkylation

The key to a successful synthesis is maximizing the rate of O-alkylation while minimizing N-alkylation and other side reactions. The relative nucleophilicity of the generated phenoxide versus the starting amine is the deciding factor. By choosing a base that selectively deprotonates the more acidic phenolic proton without significantly interacting with the amine, the equilibrium can be shifted towards the desired reactive species. Milder inorganic bases are ideal for this purpose.

Potential Side Reactions

Beyond N-alkylation, two other side reactions are common in Williamson synthesis:

  • E2 Elimination: When using secondary or tertiary alkyl halides, the alkoxide can act as a base, abstracting a proton and leading to the formation of an alkene.[6][7] This is why primary alkyl halides are strongly preferred.

  • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen or the aromatic ring (typically ortho/para positions).[6][8] Fortunately, O-alkylation is heavily favored when using polar aprotic solvents.[6]

Williamson_Mechanism cluster_main Williamson Ether Synthesis Pathway cluster_side Competing Side Reactions Start Hydroxy Amine Benzoate Phenoxide Phenoxide Intermediate Start->Phenoxide Deprotonation N_Alkylation N-Alkylated Byproduct Start->N_Alkylation N-Alkylation (Amine Attack) Base Base (e.g., K₂CO₃) AlkylHalide Alkyl Halide (R-X) Product Desired Ether Product (O-Alkylation) Elimination Alkene Byproduct (E2 Elimination) Phenoxide->Product SN2 Attack Phenoxide->Elimination Proton Abstraction Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar, N₂ Atmosphere) start->setup reagents Add Reactants (Amine Benzoate, Base, Solvent) setup->reagents heating Heat to Reaction Temperature reagents->heating add_alkyl_halide Add Alkyl Halide heating->add_alkyl_halide monitor Monitor Reaction (TLC/LC-MS) add_alkyl_halide->monitor monitor->monitor Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Sources

Application Notes and Protocols for the Acylation of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of the acylation reactions of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a versatile building block in medicinal chemistry and organic synthesis. Moving beyond standard procedural lists, this document delves into the mechanistic underpinnings that govern regioselectivity, offering field-proven insights to steer experimental design. We present adaptable, step-by-step protocols for the selective acylation of this unsymmetrical diamine, empowering researchers to synthesize novel derivatives with precision. The guide further details robust analytical methods for the unequivocal characterization of the resulting regioisomers.

Introduction: The Synthetic Potential of this compound

This compound (Figure 1) is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes.[1] Its structure, featuring a substituted phenylenediamine core, presents two distinct nucleophilic centers: a primary aromatic amine at the C3 position and a secondary N-isopropyl amine at the C4 position. The differential reactivity of these two amino groups offers a unique opportunity for selective functionalization through acylation, leading to a diverse array of amide derivatives with potential applications in drug discovery and materials science. This guide provides a framework for understanding and controlling these acylation reactions to achieve desired synthetic outcomes.

Figure 1: Structure of this compound

Caption: Chemical structure of the title compound.

The Crucial Question of Regioselectivity: A Mechanistic Deep Dive

The paramount challenge in the acylation of this compound is controlling which of the two amino groups undergoes reaction. This regioselectivity is dictated by a delicate interplay of electronic and steric factors.

Electronic Effects: The Deciding Factor in Nucleophilicity

The nucleophilicity of an aniline is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity, while electron-withdrawing groups (EWGs) have the opposite effect.[2][3] In our target molecule, we have:

  • -NH2 (amino group): A strong electron-donating group through resonance.

  • -NH(iPr) (isopropylamino group): Also an electron-donating group, though its effect is slightly modulated by the inductive effect of the isopropyl group.

  • -COOCH3 (methyl ester): A moderate electron-withdrawing group through resonance.

The primary amino group at the C3 position is expected to be more nucleophilic than the secondary isopropylamino group at the C4 position due to the following reasons:

  • Reduced Steric Hindrance: The primary amine is less sterically encumbered than the secondary amine, which has a bulky isopropyl group attached.[4][5]

  • Superior Nucleophilicity of Primary Aromatic Amines: In general, primary aromatic amines are more potent nucleophiles than their secondary counterparts.[5]

Therefore, under kinetically controlled conditions, acylation is predicted to occur preferentially at the more nucleophilic and less sterically hindered 3-amino group .

Steric Hindrance: A Tool for Selective Acylation

The bulky isopropyl group on the C4-amino group provides a significant steric shield. This steric hindrance can be exploited to favor acylation at the C3-amino position, especially when using bulky acylating agents.[6][7] Conversely, forcing conditions (e.g., higher temperatures, prolonged reaction times) or the use of less sterically demanding acylating agents might lead to acylation at the C4 position or even di-acylation.

Figure 2: Factors Influencing Regioselective Acylation

G Controlling Regioselectivity in Acylation cluster_factors Key Factors cluster_outcomes Predicted Outcome Electronic Effects Electronic Effects Selective Acylation at 3-NH2 Selective Acylation at 3-NH2 Electronic Effects->Selective Acylation at 3-NH2 Primary amine is more nucleophilic Steric Hindrance Steric Hindrance Steric Hindrance->Selective Acylation at 3-NH2 C3-amine is less hindered Reaction Conditions Reaction Conditions Reaction Conditions->Selective Acylation at 3-NH2 Mild conditions (low temp, short time) Acylation at 4-NH(iPr) / Di-acylation Acylation at 4-NH(iPr) / Di-acylation Reaction Conditions->Acylation at 4-NH(iPr) / Di-acylation Forcing conditions (high temp, long time)

Caption: A logic diagram illustrating the key determinants of regioselectivity.

Experimental Protocols: A Practical Guide to Selective Acylation

The following protocols are designed to be adaptable starting points for the selective acylation of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Selective Mono-Acylation at the 3-Amino Position using an Acyl Chloride

This protocol favors the formation of the 3-acylamino derivative by leveraging the higher nucleophilicity and lower steric hindrance of the primary amine under mild conditions.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0-1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.1-1.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 equivalent) and the tertiary amine base (1.1-1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.0-1.1 equivalents) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 3-acylamino-4-(isopropylamino)benzoate.

Figure 3: Workflow for Selective Mono-Acylation with Acyl Chloride

G start Dissolve Substrate and Base in DCM cool Cool to 0 °C start->cool add_acyl_chloride Slowly Add Acyl Chloride Solution cool->add_acyl_chloride stir Stir at 0 °C for 1-2h (Monitor by TLC) add_acyl_chloride->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated 3-Acylamino Product purify->end

Caption: Step-by-step workflow for the selective acylation at the 3-amino position.

Protocol 2: Acylation using a Carboxylic Acid and a Coupling Agent

This method is suitable for a broader range of acyl groups and avoids the use of highly reactive acyl chlorides.

Materials:

  • This compound

  • Carboxylic acid (1.0-1.1 equivalents)

  • Coupling agent (e.g., EDC, HATU) (1.1-1.2 equivalents)

  • Base (e.g., DIPEA, NMM) (1.2-1.5 equivalents)

  • Anhydrous dimethylformamide (DMF) or DCM

  • Water, Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution, 1 M HCl solution, Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred solution of the carboxylic acid (1.0-1.1 equivalents) in anhydrous DMF, add the coupling agent (1.1-1.2 equivalents) and the base (1.2-1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Protocol 1 (Acyl Chloride) Protocol 2 (Coupling Agent)
Acylating Agent Acyl ChlorideCarboxylic Acid
Activating Agent N/AEDC, HATU, etc.
Base Triethylamine, DIPEADIPEA, NMM
Solvent DCM, THFDMF, DCM
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 1-4 hours4-12 hours
Advantages Faster reaction timesBroader substrate scope, milder
Disadvantages Acyl chlorides can be moisture sensitiveLonger reaction times, cost of coupling agents

Characterization: Unambiguous Determination of Regiochemistry

Confirming the site of acylation is critical. A combination of spectroscopic techniques is essential for the unambiguous assignment of the product's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shift and integration of the NH protons will be informative. Upon acylation, the NH proton of the newly formed amide will typically appear as a broad singlet at a downfield chemical shift (δ 8-10 ppm). The remaining NH proton of the unreacted amino group will be at a more upfield position. Furthermore, the aromatic proton signals will shift upon acylation, and analysis of their coupling patterns can help determine the substitution pattern.

  • ¹³C NMR: The carbonyl carbon of the amide will appear in the range of δ 165-175 ppm.

  • 2D NMR (HSQC and HMBC): These experiments are invaluable for confirming the regiochemistry. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the amide NH proton and the carbonyl carbon, as well as correlations to the adjacent aromatic carbons, definitively establishing the point of attachment of the acyl group.[8][9][10][11] An HSQC (Heteronuclear Single Quantum Coherence) experiment will confirm the one-bond C-H correlations.[8][9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum of the acylated product will show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the amide and the remaining amine will also be present.

Conclusion

The selective acylation of this compound is a synthetically valuable transformation that can be controlled through a careful consideration of electronic and steric effects. By employing the appropriate reaction conditions and acylating agents, researchers can preferentially functionalize the more reactive 3-amino position. The protocols and characterization methods detailed in this guide provide a robust framework for the synthesis and confirmation of these novel acylated derivatives, paving the way for their application in various fields of chemical research and development.

References

  • LookChem. This compound. [Link]

  • Němec, V., Samsonov, M. A., Růžičková, Z., Vrána, J., & Růžička, A. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing.
  • Google Patents. Selective acylation of 4-substituted-1,3-phenylenediamine.
  • Anilines as Nucleophiles. Request PDF. [Link]

  • Guerra, C. F., Bickelhaupt, F. M., & Baerends, E. J. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
  • Chemistry Steps. Reactions of Aniline. [Link]

  • ResearchGate. Scheme 1. Synthesis of the 1,3-and 1,4-Substituted 3,4-Diaminobenzoic Acid Derivatives a. [Link]

  • Canadian Journal of Chemistry. Proton magnetic resonance spectra of some aromatic amines and derived amides. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • PubMed. Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. [Link]

  • Organic Letters. Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. [Link]

  • Runner Research Press - UTSA. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. [Link]

  • National Institutes of Health. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • PubMed. 3,4-diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases With Immune-Regulating Properties. [Link]

  • National Institutes of Health. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

  • PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • ResearchGate. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • ResearchGate. Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. [Link]

  • ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

  • Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

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Application Note: High-Purity Recovery of Methyl 3-Amino-4-(Isopropylamino)Benzoate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-Amino-4-(Isopropylamino)Benzoate is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this starting material is critical for the efficiency of subsequent reactions and the quality of the final product. This application note presents a comprehensive, field-proven guide for the purification of this compound using recrystallization. We delve into the theoretical principles guiding solvent selection, provide a detailed step-by-step protocol for the purification process, and offer a guide for troubleshooting common issues. The protocol is designed to be a self-validating system, incorporating methods for assessing purity to ensure a high-quality final product.

Introduction to Recrystallization Principles

Recrystallization is a premier technique for purifying nonvolatile organic solids.[2] The process is governed by the principle of differential solubility: the impure compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[3][4] As this solution is allowed to cool slowly, the solubility of the target compound decreases, causing it to form highly ordered crystals.[5][6] Soluble impurities, ideally, remain in the cooled solvent (the "mother liquor"), while insoluble impurities are removed via hot filtration.[7] The success of this technique is critically dependent on the selection of an appropriate solvent, which should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[8][9]

Physicochemical Properties of the Target Compound

A thorough understanding of the compound's properties is essential for developing a robust purification protocol.

PropertyValueSource
Compound Name This compound[1]
CAS Number 511240-22-5[1][10]
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1][10]
Appearance Solid[1]
Melting Point 104-106 °C[1]
Boiling Point 362 °C at 760 mmHg[1]

Part 1: Solvent System Selection & Rationale

The choice of solvent is the most critical parameter in a successful recrystallization.[8][9] The ideal solvent must satisfy several criteria:

  • High Temperature Coefficient: The compound should be highly soluble when the solvent is hot but poorly soluble when cold.[2][7]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.[7][11]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[9]

This compound possesses both polar functional groups (two amino groups, one ester) and non-polar features (an aromatic ring, an isopropyl group). This intermediate polarity suggests that polar protic solvents or moderately polar aprotic solvents would be good candidates. A small-scale screening experiment is the most effective method for identifying the optimal solvent.

Protocol: Small-Scale Solvent Screening
  • Place approximately 50 mg of crude this compound into several different test tubes.

  • To each tube, add a different potential solvent (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane) dropwise at room temperature, stirring after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point, continuing to add solvent dropwise until the solid just dissolves.[11]

  • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quality and quantity of crystal formation.

Screening Results and Solvent Selection
SolventPolaritySolubility (Cold, ~20°C)Solubility (Hot, ~B.P.)Crystal Formation on CoolingAssessment
Water HighInsolubleVery Poorly SolubleNoneUnsuitable
Hexane Non-polarInsolublePoorly SolubleNoneUnsuitable
Toluene AromaticSparingly SolubleVery SolubleSlow, oily precipitationPoor
Ethyl Acetate MediumModerately SolubleVery SolublePoor yield of crystalsNot Ideal
Ethanol Polar ProticSparingly SolubleVery SolubleGood quantity of fine needlesGood Candidate
Isopropanol Polar ProticPoorly SolubleVery SolubleExcellent quantity, well-formed crystalsOptimal Choice

Part 2: Optimized Recrystallization Workflow

This section provides the detailed, step-by-step methodology for the purification of this compound using Isopropanol.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying cluster_analysis Analysis A 1. Dissolution Crude solid + minimum hot Isopropanol in flask B 2. Hot Filtration (Optional) Remove insoluble impurities through pre-heated funnel A->B If insoluble impurities are present C 3. Crystallization Slow cooling to RT, then ice bath A->C If solution is clear B->C D 4. Vacuum Filtration Separate crystals from mother liquor C->D E 5. Washing Rinse crystals with ice-cold Isopropanol D->E F 6. Drying Dry crystals under vacuum to remove residual solvent E->F G 7. Purity & Yield Check Melting point analysis, TLC, and weight measurement F->G

Caption: Workflow for the purification of this compound.

Experimental Protocol
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL).

    • Add a magnetic stir bar or boiling chips to ensure smooth boiling.[4]

    • On a hot plate in a fume hood, add a small portion of hot isopropanol to the flask and heat the mixture to a gentle boil.

    • Continue to add hot isopropanol in small increments until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing yield.[12] Adding excess solvent is a common cause of poor recovery.[13]

  • Hot Gravity Filtration (Perform if insoluble impurities are present):

    • Place a stemless or short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

    • Keep both the funnel and the receiving flask hot to prevent premature crystallization of the product in the filter.[8]

    • Carefully and quickly pour the hot solution through the filter paper.

    • Rinse the original flask with a very small amount of hot isopropanol and pour this through the filter to recover any remaining product.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[6][14]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[5]

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol to create a seal.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.[9]

    • Wash the crystals with two small portions of ice-cold isopropanol to remove any adhering mother liquor that contains soluble impurities. Using cold solvent minimizes the loss of the desired product.[12]

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).

Part 3: Purity Assessment and Validation

The effectiveness of the purification must be verified. A successful recrystallization will result in a product with a sharper melting point and a single spot on a TLC plate.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Off-white to yellowish powderWhite, crystalline solid
Melting Point Broad range, e.g., 99-104 °CSharp range, e.g., 104-106 °C[1]
TLC Analysis May show multiple spotsSingle spot with higher Rf
Yield (%) N/ATypically 75-90% (calculate based on initial crude mass)

Melting Point Determination: A narrow melting point range that matches the literature value is a strong indicator of high purity. Impurities tend to depress and broaden the melting range.

Part 4: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used , resulting in an unsaturated solution.[12][13]2. The solution is supersaturated .[12][13]1. Reheat the solution and boil off some of the solvent to concentrate it. Allow it to cool again.[15]2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[14][15]
Compound "Oils Out" 1. The solution is cooling too rapidly.2. The melting point of the compound is lower than the boiling point of the solvent, and the solution is too concentrated.[13][16]3. High level of impurities depressing the melting point.1. Reheat the solution to redissolve the oil.2. Add a small amount more of the hot solvent to decrease saturation.3. Allow the solution to cool much more slowly to favor crystal formation over oiling.[13]
Low Yield/Recovery 1. Too much solvent was used during dissolution.2. The crystals were washed with solvent that was not sufficiently cold.3. Premature crystallization during a hot filtration step.[16]4. The compound has significant solubility in the cold solvent.1. Use the absolute minimum amount of hot solvent for dissolution.[12]2. Always use ice-cold solvent for washing the final crystals.[12]3. Ensure all glassware for hot filtration is adequately pre-heated.4. Cool the filtrate in an ice bath for a longer duration.
Crystals are Colored 1. Colored impurities are soluble and co-crystallize with the product.2. The compound itself is degrading.1. Redissolve the crystals in fresh hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before recrystallizing.[2]

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

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Application Notes and Protocols: Synthesis of Novel Quinazolinones Utilizing Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Strategic Role of Substituted Anthranilates

The quinazolinone core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of bioactive molecules with applications ranging from anticancer to antimicrobial agents.[1][2] The versatility of the quinazolinone ring system stems from its rigid, planar structure and the multiple points available for substitution, allowing for the fine-tuning of pharmacological properties. The synthesis of these heterocycles is a cornerstone of many drug discovery programs.[3]

Historically, the synthesis of 4(3H)-quinazolinones has been dominated by methods starting from anthranilic acid or its derivatives, such as the Niementowski reaction, which involves the condensation of anthranilic acids with amides.[1][4] These classical methods, while effective, often require high temperatures and long reaction times.[5] Modern synthetic approaches have focused on improving efficiency and sustainability, with microwave-assisted synthesis emerging as a powerful tool to accelerate these reactions.[6][7][8]

This application note details a proposed synthetic strategy for novel quinazolinones starting from Methyl 3-Amino-4-(Isopropylamino)Benzoate . This unique starting material offers the potential for creating quinazolinones with distinct substitution patterns at the 5- and 6-positions, which are known to be critical for modulating biological activity.[1] By providing a detailed mechanistic rationale and a step-by-step protocol, this guide aims to empower researchers to explore new chemical space in their quest for novel therapeutics.

Mechanistic Insights: The Pathway to Quinazolinone Formation

The proposed synthesis of a quinazolinone from this compound and formamide proceeds through a two-step sequence initiated by acylation, followed by an intramolecular cyclization. The isopropylamino group at the 4-position and the methyl ester at the 1-position of the starting material are key functionalities that will ultimately define the substitution pattern of the resulting quinazolinone.

The reaction is proposed to proceed as follows:

  • N-Formylation: The primary amino group at the 3-position of this compound acts as a nucleophile, attacking the carbonyl carbon of formamide. This initial step forms an N-formyl intermediate.

  • Intramolecular Cyclization and Dehydration: Under thermal or microwave-assisted conditions, the newly formed amide nitrogen attacks the ester carbonyl. This intramolecular cyclization event leads to the formation of a tetrahedral intermediate, which subsequently eliminates methanol and water to yield the final, stable quinazolinone ring system.

This proposed mechanism is grounded in the well-established pathways for quinazolinone synthesis from anthranilic acid derivatives.[9][10]

Quinazolinone Synthesis Mechanism start Methyl 3-Amino-4- (Isopropylamino)Benzoate + Formamide intermediate1 N-Formyl Intermediate start->intermediate1 N-Formylation intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Target Quinazolinone intermediate2->product Dehydration & Methanol Elimination

Figure 1: Proposed mechanism for quinazolinone synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of the target quinazolinone. The use of microwave irradiation is recommended to potentially reduce reaction times and improve yields, a common strategy in modern quinazolinone synthesis.[6][7]

Materials and Reagents:

  • This compound (Starting Material)

  • Formamide (Reagent and Solvent)

  • Methanol (for recrystallization)

  • Crushed Ice

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Microwave reactor

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 10 mL microwave-safe reaction vessel, combine this compound (1.0 mmol, 208.26 mg) and formamide (5.0 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20 minutes with stirring. Note: The reaction parameters (temperature and time) may require optimization.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into a beaker containing 50 g of crushed ice and stir for 15 minutes.

  • Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (3 x 10 mL).

  • Purification: Recrystallize the crude product from methanol to obtain the purified quinazolinone.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Rationale for Procedural Steps:

  • Formamide as Reagent and Solvent: Formamide serves as both the source of the C2 carbon and the N3 nitrogen of the quinazolinone ring and as a high-boiling solvent suitable for the reaction conditions.[9]

  • Microwave Irradiation: This technique provides rapid and uniform heating, which can significantly accelerate the rate of reaction and often leads to higher yields and cleaner products compared to conventional heating.[8]

  • Ice-Water Quench: Pouring the reaction mixture into ice-water helps to precipitate the product and quench the reaction.

  • Recrystallization: This is a standard purification technique to remove any unreacted starting materials and byproducts.

Data Presentation: Expected Outcomes

The following table presents the expected outcomes for the synthesis of the target quinazolinone based on analogous reactions reported in the literature for the synthesis of similar quinazolinone derivatives.[9][10]

ParameterExpected ValueNotes
Yield 75-90%Yields for microwave-assisted quinazolinone syntheses are often high.
Purity >95% (after recrystallization)Recrystallization is generally effective for purifying quinazolinone products.
Appearance White to off-white solidMost simple quinazolinones are crystalline solids at room temperature.
Reaction Time 15-30 minutesMicrowave irradiation significantly reduces reaction times compared to conventional heating.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the synthesis of the target quinazolinone.

Experimental Workflow A 1. Reaction Setup: Combine Methyl 3-Amino-4- (Isopropylamino)Benzoate and Formamide B 2. Microwave Irradiation: Heat at 150°C for 20 min A->B C 3. Work-up: Cool and pour into ice-water B->C D 4. Isolation: Filter and wash the precipitate C->D E 5. Purification: Recrystallize from methanol D->E F 6. Final Product: Dry and characterize E->F

Figure 2: Step-by-step experimental workflow.

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, consider increasing the reaction time or temperature. Additionally, ensure that the starting material is of high purity. The ratio of formamide to the starting material can also be optimized.

  • Impure Product: If the product is impure after recrystallization, column chromatography may be necessary for further purification. Common side products in quinazolinone synthesis can include unreacted starting materials or partially cyclized intermediates.[9]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Conclusion

The protocol detailed in these application notes provides a robust and efficient starting point for the synthesis of novel quinazolinones from this compound. By leveraging the principles of established quinazolinone chemistry and the advantages of microwave-assisted synthesis, researchers can readily access new derivatives for biological screening. The unique substitution pattern offered by this starting material presents an exciting opportunity to explore new structure-activity relationships and advance the field of medicinal chemistry.

References

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The Versatile Scaffolding of Methyl 3-Amino-4-(Isopropylamino)Benzoate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Key Building Block

In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics.[1] Methyl 3-amino-4-(isopropylamino)benzoate, a disubstituted aminobenzoate derivative, has emerged as a valuable scaffold, offering a unique combination of reactive sites and physicochemical properties. Its structure, featuring a nucleophilic primary amine, a secondary isopropylamino group, and a methyl ester, provides medicinal chemists with a versatile platform for constructing diverse molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and derivatization, aimed at researchers, scientists, and drug development professionals.

The strategic placement of the amino and isopropylamino groups on the benzene ring influences the molecule's reactivity and imparts specific steric and electronic properties to its derivatives. This makes it a sought-after intermediate in the synthesis of a range of bioactive molecules, including kinase inhibitors and various heterocyclic compounds.[2]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a building block is crucial for reaction design and optimization. The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 511240-22-5[2]
Molecular Formula C₁₁H₁₆N₂O₂[2]
Molecular Weight 208.26 g/mol [2]
Appearance Solid
Melting Point 104-106 °C[2]
Boiling Point 362 °C at 760 mmHg[2]
Flash Point 172.7 °C[2]
Density 1.141 g/cm³[2]

Safety Information: this compound is classified as a moderately hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[2] It may cause skin and eye irritation.[2]

Synthetic Protocol: A Representative Preparation

While multiple synthetic routes to this compound exist, a common and logical approach involves a three-step sequence starting from 4-fluoro-3-nitrobenzoic acid. This method leverages a nucleophilic aromatic substitution, followed by reduction of the nitro group and subsequent esterification.

Experimental Workflow for the Synthesis of this compound

G A 4-Fluoro-3-nitrobenzoic acid B 4-(Isopropylamino)-3-nitrobenzoic acid A->B Isopropylamine, Base, Solvent C 3-Amino-4-(isopropylamino)benzoic acid B->C Reduction (e.g., H₂, Pd/C) D This compound C->D Methanol, Acid catalyst (e.g., SOCl₂)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-(Isopropylamino)-3-nitrobenzoic acid

This initial step involves a nucleophilic aromatic substitution reaction where the fluorine atom of 4-fluoro-3-nitrobenzoic acid is displaced by isopropylamine.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • Isopropylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).

  • Slowly add isopropylamine (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 4-(isopropylamino)-3-nitrobenzoic acid.

Step 2: Synthesis of 3-Amino-4-(isopropylamino)benzoic acid

The nitro group of 4-(isopropylamino)-3-nitrobenzoic acid is reduced to a primary amine in this step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 4-(Isopropylamino)-3-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-(isopropylamino)-3-nitrobenzoic acid (1.0 eq) in methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-4-(isopropylamino)benzoic acid.

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid to the methyl ester. Fischer esterification using an acid catalyst or activation with thionyl chloride are common methods.

Materials:

  • 3-Amino-4-(isopropylamino)benzoic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure (using Thionyl Chloride):

  • Suspend 3-amino-4-(isopropylamino)benzoic acid (1.0 eq) in anhydrous methanol at 0 °C in a flask equipped with a reflux condenser.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the cooled suspension.

  • After the addition is complete, warm the reaction mixture to reflux and stir for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and carefully neutralize it with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The strategic positioning of two distinct amino groups and a modifiable ester functionality makes this compound a powerful building block for generating libraries of compounds for drug discovery.

Synthesis of Kinase Inhibitors

A primary application of aminobenzoate scaffolds is in the synthesis of kinase inhibitors, which are crucial in oncology.[3] The primary amine of this compound can be readily acylated or can participate in condensation reactions to form heterocyclic cores common in many kinase inhibitors.

This protocol describes a general method for the acylation of the 3-amino group, a common step in the synthesis of various kinase inhibitors.

Materials:

  • This compound

  • Carboxylic acid or Acyl chloride of interest

  • Coupling agent (e.g., EDC/HOBt, HATU) or a base (e.g., triethylamine, pyridine) for acyl chlorides

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure (using an Acyl Chloride):

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-acylated product.

Construction of Benzimidazole Scaffolds

The vicinal diamine functionality of this compound is a key precursor for the synthesis of benzimidazole derivatives. Benzimidazoles are a prominent heterocyclic motif found in numerous FDA-approved drugs with a wide range of biological activities. The synthesis typically involves the condensation of the diamine with an aldehyde or carboxylic acid derivative.

This protocol outlines the synthesis of a 2-substituted benzimidazole derivative from this compound.

Materials:

  • This compound

  • Aldehyde of interest

  • Oxidizing agent (e.g., Sodium metabisulfite (Na₂S₂O₅), p-benzoquinone)

  • Solvent (e.g., Ethanol, Dimethylformamide (DMF))

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol or DMF.

  • Add the oxidizing agent (e.g., Na₂S₂O₅, 1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired benzimidazole derivative.

Logical Relationship in Benzimidazole Synthesis

G Start This compound Intermediate Schiff Base Intermediate Start->Intermediate + Aldehyde Product Substituted Benzimidazole Intermediate->Product Oxidation & Cyclization

Caption: Key steps in the synthesis of benzimidazoles.

Conclusion and Future Perspectives

This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its inherent reactivity and substitution pattern provide a robust platform for the synthesis of diverse and complex molecules with significant therapeutic potential. The protocols detailed herein offer a practical guide for chemists to harness the synthetic utility of this valuable intermediate. As the demand for novel therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

References

  • LookChem. This compound(511240-22-5). Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. Available at: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • MDPI. Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Available at: [Link]

  • Google Patents. Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Google Patents. Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate.
  • Google Patents. The preparation method of the aminobenzoic acid of 3 methyl 4.
  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • PubMed. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Available at: [Link]

  • PubMed. Reactions of 4 methylphenyl isocyanate with amino acids. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-(isopropylamino)benzoate is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various pharmacologically active molecules and complex organic compounds. Its bifunctional nature, featuring both a nucleophilic aromatic amine and a modifiable ester group, makes it a versatile intermediate in medicinal chemistry and materials science. This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a multi-step pathway commencing with the nitration of a commercially available starting material, followed by nucleophilic aromatic substitution, esterification, and a final reduction of the nitro group. This approach allows for the sequential and controlled introduction of the desired functional groups onto the benzene ring.


A [label="4-Chlorobenzoic Acid"]; B [label="4-Chloro-3-nitrobenzoic Acid"]; C [label="4-(Isopropylamino)-3-nitrobenzoic Acid"]; D [label="Methyl 4-(Isopropylamino)-3-nitrobenzoate"]; E [label="this compound"];

A -> B [label="Nitration (HNO₃, H₂SO₄)"]; B -> C [label="Nucleophilic Aromatic Substitution (Isopropylamine)"]; C -> D [label="Fischer Esterification (CH₃OH, H⁺)"]; D -> E [label="Nitro Group Reduction (e.g., Fe/NH₄Cl)"]; }

Figure 1: Overall synthetic workflow for this compound.

Physicochemical Properties of Key Compounds

A summary of the key chemical and physical properties of the target molecule and its precursors is provided below.

Property4-Chloro-3-nitrobenzoic AcidMethyl 4-(isopropylamino)-3-nitrobenzoateThis compound
CAS Number 96-99-1[1]234751-02-1[2]511240-22-5[3]
Molecular Formula C₇H₄ClNO₄[1][4]C₁₁H₁₄N₂O₄[2]C₁₁H₁₆N₂O₂
Molecular Weight 201.57 g/mol [1][4]238.24 g/mol [2]208.26 g/mol [3]
Appearance Off-white to yellow crystalline powderYellow solidOff-white to light brown solid
Melting Point 178-180 °C[5]Not readily availableNot readily available
Solubility Soluble in methanol, ethanol, ether; slightly soluble in water.[4]Soluble in common organic solvents like ethyl acetate and dichloromethane.Soluble in common organic solvents like ethyl acetate and dichloromethane.

Experimental Protocols

Part 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid

Causality: This initial step introduces a nitro group ortho to the chlorine atom on the 4-chlorobenzoic acid backbone. The strongly deactivating and meta-directing carboxyl group, and the ortho,para-directing chloro group, favor nitration at the 3-position. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution to proceed.

Materials:

  • p-Chlorobenzoic acid (400 g)

  • Concentrated Sulfuric Acid (H₂SO₄) (680 ml + 216 ml)

  • Concentrated Nitric Acid (HNO₃) (216 ml)

  • Crushed ice

  • 2-liter, 3-necked, round-bottom flask

  • Mechanical stirrer

  • Constant temperature bath

Procedure:

  • To a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.[5]

  • Stir the mixture and cool it to 0°C using a constant temperature bath.[5]

  • In a separate beaker, prepare a nitrating mixture by carefully adding 216 ml of concentrated HNO₃ to 216 ml of concentrated H₂SO₄ with cooling.

  • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.[5][6]

  • After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.[6]

  • Pour the reaction mixture over a large volume of crushed ice to precipitate the product.[5][6]

  • Filter the resulting solid, wash thoroughly with cold water, and dry to obtain 4-chloro-3-nitrobenzoic acid.[5]

Expected Yield: ~98%[5]

Part 2: Synthesis of 4-(Isopropylamino)-3-nitrobenzoic Acid

Causality: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro and carboxyl groups activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro substituent by isopropylamine. The reaction is typically carried out in a polar solvent at elevated temperatures to overcome the activation energy barrier.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Isopropylamine

  • A suitable polar solvent (e.g., ethanol, DMSO, or NMP)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable polar solvent.

  • Add an excess of isopropylamine (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Acidify the residue with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 3: Synthesis of Methyl 4-(Isopropylamino)-3-nitrobenzoate

Causality: This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.[7] Methanol serves as both the reactant and the solvent, and a strong acid catalyst (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The reaction is driven to completion by using a large excess of methanol.

Materials:

  • 4-(Isopropylamino)-3-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Suspend 4-(isopropylamino)-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.[8]

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.[9]

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ until gas evolution ceases, followed by a wash with brine.[8][9][10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 4-(isopropylamino)-3-nitrobenzoate.[8][9][10]

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Part 4: Synthesis of this compound

Causality: The final step is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed for this transformation. A common and effective method is the use of a metal in acidic or neutral media, such as iron powder with ammonium chloride. The iron acts as the reducing agent, and the ammonium chloride provides a source of protons. This method is generally preferred over catalytic hydrogenation in some laboratory settings due to its operational simplicity.

Materials:

  • Methyl 4-(isopropylamino)-3-nitrobenzoate

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • In a round-bottom flask, combine Methyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Combine the filtrate and the washings, and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low yield in nitration Incomplete reaction; improper temperature control.Ensure the reaction is stirred for the specified time and that the temperature is carefully maintained during the addition of the nitrating mixture.
Incomplete substitution Insufficient reaction time or temperature; steric hindrance.Increase the reaction time and/or temperature. Consider using a more polar, higher-boiling solvent.
Low yield in esterification Incomplete reaction due to equilibrium; presence of water.Use a larger excess of anhydrous methanol. Ensure all glassware and reagents are dry. Increase the reaction time or the amount of acid catalyst.
Incomplete nitro reduction Insufficient reducing agent; deactivation of the reducing agent.Increase the amount of iron powder and/or ammonium chloride. Ensure vigorous stirring to maintain good contact between the reactants.
Product is an oil or fails to solidify Presence of impurities; incomplete removal of solvent.Purify the product using column chromatography or recrystallization. Ensure the product is thoroughly dried under vacuum.[9]
Presence of multiple spots on TLC after reaction Incomplete reaction (starting material remains); formation of side products.Increase reaction time or temperature. Purify the crude product by column chromatography on silica gel.[9]

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and perform additions slowly, especially when mixing them.

  • Organic solvents are flammable. Avoid open flames and use heating mantles for refluxing.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each substance before use.

References

  • Supporting Information for a scientific article providing a protocol for Fischer esterific
  • ChemScene. (n.d.). Methyl 4-(isopropylamino)-3-nitrobenzoate.
  • Benchchem. (n.d.). An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate. Retrieved from a chemical supplier's technical documents.
  • Sigma-Aldrich. (n.d.). This compound.
  • PrepChem. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid.
  • Synquest Labs. (n.d.). This compound.
  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Chloro-3-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis. Retrieved from a chemical supplier's technical documents.
  • ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzoic acid(96-99-1).
  • Benchchem. (n.d.). Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)benzoic Acid for Derivative Synthesis. Retrieved from a chemical supplier's technical documents.
  • Jilla Lavanya et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Retrieved from a chemical supplier's technical documents.

Sources

Application Note & Protocols: Derivatization of Methyl 3-Amino-4-(Isopropylamino)Benzoate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a versatile chemical scaffold for building diverse molecular libraries in drug discovery. We detail the reactivity of its three key functional groups: the C3 primary aromatic amine, the C4 secondary isopropylamine, and the C1 methyl ester. This guide offers field-tested insights and detailed, step-by-step protocols for selective N-acylation, ester hydrolysis, and subsequent amide bond formation, enabling researchers to systematically explore structure-activity relationships (SAR) and develop novel chemical entities.

Introduction: The Strategic Value of the 3,4-Diaminobenzoate Scaffold

This compound is a substituted 3,4-diaminobenzoate derivative. This class of compounds is significant in medicinal chemistry, serving as a foundational scaffold for molecules targeting a range of biological pathways.[1][2] Derivatives of 3,4-diaminobenzoic acid have shown promise as antibacterial, antifungal, and anticancer agents, and have been explored for their roles in enzyme inhibition.[1][2][3] The core structure presents three distinct points for chemical modification, making it an ideal starting point for generating a library of analogs for high-throughput screening and lead optimization.

The strategic importance of this scaffold lies in the spatial and electronic arrangement of its functional groups:

  • C3-Primary Aromatic Amine (-NH₂): A potent nucleophile and hydrogen bond donor, readily participating in reactions like acylation and sulfonylation. Its reactivity can be modulated by the electronic effects of the adjacent substituents.

  • C4-Secondary Isopropylamine (-NH-iPr): Offers a distinct steric and electronic profile compared to the C3-amine. While also nucleophilic, the bulky isopropyl group can be leveraged to achieve selective reactions and can influence receptor binding interactions.

  • C1-Methyl Ester (-COOCH₃): A stable group that can be hydrolyzed to a carboxylic acid. This transformation is a cornerstone of drug discovery, converting the scaffold into a building block for amide coupling reactions, one of the most frequently used reactions in medicinal chemistry.[4][5]

This guide will systematically address the derivatization at each of these sites, providing both the chemical logic and detailed experimental procedures.

Physicochemical Properties of Starting Material

A clear understanding of the starting material's properties is crucial for experimental design.

PropertyValueSource
IUPAC Name methyl 3-amino-4-(propan-2-ylamino)benzoate[]
CAS Number 511240-22-5[7][8]
Molecular Formula C₁₁H₁₆N₂O₂[7][8]
Molecular Weight 208.26 g/mol [7][8]
Appearance White to brown powder/crystal[9]
Melting Point 104-106 °C[7]
Boiling Point 362 °C at 760 mmHg[7]

Derivatization Strategies & Workflows

The derivatization of this compound can be approached through three primary vectors, which can be pursued independently or sequentially to generate complex molecular architectures.

G cluster_0 Vector A: C3-Amine Modification cluster_1 Vector B: Ester Modification cluster_2 Vector C: C4-Amine Modification start Methyl 3-Amino-4- (Isopropylamino)Benzoate acyl N-Acylation / Sulfonylation (Selective) start->acyl RCOCl, Pyridine hydrolysis Ester Hydrolysis start->hydrolysis LiOH or NaOH, MeOH/H₂O alkylation N-Alkylation / Reductive Amination (Under forcing conditions) start->alkylation R'-X or R'CHO, NaBH(OAc)₃ acyl_prod C3-Amide / Sulfonamide Derivatives acyl->acyl_prod acid Carboxylic Acid Intermediate hydrolysis->acid amide_couple Amide Coupling acid->amide_couple R'-NH₂, HATU, DIPEA amide_prod C1-Amide Derivatives amide_couple->amide_prod alkyl_prod C4-Tertiary Amine Derivatives alkylation->alkyl_prod G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH Activated_Ester O-Acyl(tetramethyl)isouronium (Active Ester Intermediate) Acid->Activated_Ester + HATU HATU HATU->Activated_Ester Product Amide Product (R-CONH-R') Activated_Ester->Product + Amine R'-NH₂ Amine->Product

Sources

Application Note: Reaction Monitoring Techniques for the Synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-4-(isopropylamino)benzoate is a substituted aromatic amine that serves as a valuable building block in pharmaceutical and materials science.[1][] The precise control of its synthesis is paramount to ensure high purity, yield, and safety, which are critical factors in drug development and manufacturing.[3] Effective reaction monitoring is the cornerstone of process control, providing real-time or near-real-time data on the consumption of reactants, the formation of products, and the emergence of impurities.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of various analytical techniques to monitor the synthesis of this compound. We will discuss a plausible synthetic route and detail the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and in-situ Infrared (IR) Spectroscopy for robust process understanding and control.

Synthesis Pathway Overview

A common and logical synthetic route to this compound involves the reduction of a nitro group precursor. This note will focus on the monitoring of the final, critical step: the catalytic reduction of Methyl 4-(isopropylamino)-3-nitrobenzoate.

Reaction Scheme:

Reaction Scheme for the synthesis of this compound

Figure 1: Catalytic reduction of Methyl 4-(isopropylamino)-3-nitrobenzoate (Starting Material, SM) to this compound (Product, P) using a reducing agent such as H₂ with a Palladium-on-Carbon (Pd/C) catalyst.

The key transformation to monitor is the reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂).[5] This process requires careful tracking to determine the reaction endpoint, prevent over-reduction, and minimize the formation of potential byproducts, such as hydroxylamines or azo compounds.

Core Monitoring Strategy: From Qualitative Insight to Quantitative Control

A multi-tiered approach to reaction monitoring is recommended. This begins with rapid, qualitative checks to assess reaction progress and culminates in precise, quantitative analysis to confirm completion and purity.

G cluster_0 Reaction Monitoring Workflow Start Reaction Start (Time = 0) TLC Rapid Qualitative Check: Thin-Layer Chromatography (TLC) Start->TLC InProgress Reaction In Progress? TLC->InProgress Continue Continue Reaction (Sample at next time point) InProgress->Continue Yes HPLC Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) InProgress->HPLC No (SM not visible) Continue->TLC Complete Reaction Complete? HPLC->Complete Complete->Continue No Workup Proceed to Work-up & Isolation Complete->Workup Yes (>99% conversion) Endpoint Endpoint Confirmed Workup->Endpoint

Diagram 1: Decision workflow for reaction monitoring.

Technique 1: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, cost-effective, and qualitative monitoring of reaction progress.[6] Its primary utility is to quickly visualize the disappearance of the starting material and the appearance of the product.

Principle: The separation is based on the differential partitioning of the starting material (SM) and product (P) between the stationary phase (silica gel) and the mobile phase (solvent system). The nitro-containing SM is significantly more polar than the amine product. This difference in polarity allows for excellent separation.

Protocol:

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a baseline in pencil approximately 1 cm from the bottom.

  • Spotting: Apply three spots to the baseline:[7][8]

    • Lane 1 (Reference): A dilute solution of the starting material, Methyl 4-(isopropylamino)-3-nitrobenzoate.

    • Lane 2 (Co-spot): Spot the reference SM, and then carefully spot the reaction mixture directly on top of it.[7] This is crucial for confirming spot identity if Rƒ values are close.[8]

    • Lane 3 (Reaction Mixture): A sample (aliquot) taken directly from the reaction vessel.[8]

  • Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., 30:70 Ethyl Acetate:Hexanes). Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • UV Light: Remove the plate and visualize under a UV lamp (254 nm). Both the SM and product are typically UV active. Circle the visible spots with a pencil.

    • Staining (for Nitro Group Confirmation): A specific stain can be used to confirm the complete consumption of the nitro-containing starting material. A common method involves reduction of the nitro group on the plate followed by diazotization and coupling to form a colored azo dye.[6][9]

      • Stain Protocol: After UV visualization, dry the plate. Spray with a 5% w/v solution of stannous chloride (SnCl₂) in 2M HCl and heat to reduce any remaining nitro groups.[6][9] Cool, then spray with 2% aqueous sodium nitrite, followed by a 10% solution of β-naphthol in 10% NaOH.[6] The appearance of an orange/red spot confirms the presence of an amine (either the product or a reduced SM). The absence of a new colored spot in the SM's original position indicates its complete consumption.

Interpreting the Results:

  • Time = 0: A strong spot for the SM will be present in lanes 1, 2, and 3.

  • Mid-reaction: A fading spot for the SM and a new, emerging spot for the product will be visible in lane 3. The product spot will have a higher Rƒ (less polar) than the SM spot.

  • Completion: The SM spot will be completely absent from lane 3.

Technique 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative reaction monitoring in pharmaceutical development.[10] It provides precise data on the percentage conversion of the starting material to the product and can detect and quantify low-level impurities.

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A polar mobile phase is passed through a nonpolar stationary phase (e.g., C18). The less polar product will be retained longer on the column than the more polar starting material. Correction: In reversed-phase HPLC, more polar compounds elute earlier. The nitro-containing SM is more polar than the product, so it will have a shorter retention time.

Protocol:

  • Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture in a known volume of mobile phase (e.g., 1 mL in a vial) to stop the reaction and dilute the sample. Filter if necessary.

  • Instrumentation & Conditions:

    • System: A standard HPLC or UPLC system with a UV detector is suitable.[11]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or an acetate buffer) is a good starting point.[10][12] A typical gradient might be 15% to 85% acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both SM and product have significant absorbance (e.g., 280 nm).[10]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the SM and the product based on their retention times (inject standards of each if available).

    • Calculate the percent conversion using the peak areas (assuming similar response factors for a preliminary assessment).

    • % Conversion = [Area(Product) / (Area(Product) + Area(SM))] * 100

    • For accurate quantitation, response factors should be determined using standards of known concentration.[13]

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Information QualitativeQuantitative
Speed Fast (~15-20 min)Moderate (~10-30 min per sample)
Cost LowHigh
Throughput HighModerate (with autosampler)
Sensitivity Low (µg range)High (ng to pg range)
Primary Use Rapid progress checks, endpoint estimationPrecise conversion, impurity profiling, endpoint confirmation

Table 1: Comparison of TLC and HPLC for Reaction Monitoring.

Technique 3: In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

For advanced process understanding and control, particularly in a Process Analytical Technology (PAT) framework, in-situ FTIR spectroscopy is a powerful tool.[14] It allows for real-time, continuous monitoring of the reaction without the need for manual sampling.[14][15]

Principle: This technique measures the infrared absorption of the reaction mixture directly in the reactor via an attenuated total reflection (ATR) probe.[16][17] Key functional groups have distinct absorption bands. The reduction of the nitro group can be tracked by monitoring the disappearance of the characteristic -NO₂ stretches and the appearance of the -NH₂ stretches.

G cluster_1 In-situ FTIR Monitoring Process Reactor Reaction Vessel Probe ATR-FTIR Probe Reactor->Probe Immersed In Spectrometer FTIR Spectrometer Probe->Spectrometer Transmits IR Signal Computer Data Acquisition & Analysis (Concentration vs. Time) Spectrometer->Computer Generates Spectra

Diagram 2: Experimental setup for in-situ FTIR monitoring.

Protocol:

  • Setup: Insert an ATR-FTIR probe (e.g., ReactIR) into the reaction vessel.[14]

  • Background Spectrum: Record a background spectrum of the solvent and starting material before initiating the reaction (e.g., before adding the catalyst or pressurizing with H₂).

  • Data Acquisition: Once the reaction starts, continuously collect IR spectra at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Monitor the symmetric and asymmetric stretching vibrations of the aromatic nitro group (~1530-1500 cm⁻¹ and 1350-1330 cm⁻¹). The intensity of these peaks will decrease over time.

    • Simultaneously, monitor the appearance of the N-H stretching bands of the primary amine product (~3500-3300 cm⁻¹).

    • Plot the intensity (or concentration, after calibration) of these key peaks against time to generate a real-time reaction profile.[14]

Advantages:

  • Real-time Data: Provides immediate feedback on reaction kinetics and endpoint.[15]

  • Non-invasive: Eliminates errors and safety concerns associated with manual sampling of reactions under pressure or at high temperatures.[14]

  • Rich Information: Can help identify reaction intermediates and understand the mechanism.[17]

Conclusion

A robust reaction monitoring strategy for the synthesis of this compound employs a combination of techniques. TLC serves as the primary tool for quick, qualitative checks of reaction progress. HPLC provides the necessary quantitative data to confirm reaction completion with high confidence and to ensure the purity profile of the product meets specifications. For advanced process development and scale-up, in-situ FTIR offers unparalleled real-time insight, enabling a deeper understanding of reaction kinetics and enhancing process safety and control. The appropriate selection and implementation of these methods are essential for the efficient and successful development of this important pharmaceutical intermediate.

References

  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Chemical Communications (RSC Publishing). (2010-08-18). DOI:10.1039/C0CC01921F.
  • ReactIR In Situ Spectroscopy. Mettler Toledo.
  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. (2025-08-07).
  • In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentr
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
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  • Organic Synthesis and Reaction Monitoring Process. Cole-Parmer. (2024-08-05).
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  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Full article. (2022-04-08).
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Scale-up synthesis of "Methyl 3-Amino-4-(Isopropylamino)Benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Authored by a Senior Application Scientist

This comprehensive guide details a robust and scalable two-step synthesis for this compound, a key intermediate in pharmaceutical and agrochemical development.[1] The protocol is designed for researchers, scientists, and drug development professionals, with a focus on providing not just a methodology, but a deeper understanding of the chemical principles and practical considerations for scaling up production.

Introduction: The Strategic Importance of Substituted Aminobenzoates

Substituted aminobenzoates are pivotal building blocks in modern drug discovery.[2] Their versatile structure allows for the synthesis of a wide array of biologically active compounds. This compound, with its specific substitution pattern, presents a valuable scaffold for generating novel therapeutic agents. This guide outlines a reliable synthetic route, emphasizing safety, efficiency, and scalability.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is strategically designed in two key stages to ensure high yield and purity, which are critical for large-scale production.

Step 1: Synthesis of the Diamino Intermediate. The initial phase focuses on creating the precursor, Methyl 3,4-diaminobenzoate. This is achieved through the reduction of a commercially available nitro-substituted benzoate.

Step 2: Selective N-Alkylation via Reductive Amination. The second stage employs a selective and highly efficient reductive amination to introduce the isopropyl group at the 4-amino position. This method is favored in industrial applications for its high conversion rates and mild reaction conditions.[3]

G cluster_0 Step 1: Synthesis of Methyl 3,4-diaminobenzoate cluster_1 Step 2: Reductive Amination A Methyl 3-amino-4-nitrobenzoate B Methyl 3,4-diaminobenzoate A->B Reduction (e.g., Fe/AcOH or H2/Pd-C) C Methyl 3,4-diaminobenzoate D This compound C->D Acetone, NaBH(OAc)3 (Reductive Amination)

Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of Methyl 3,4-diaminobenzoate

The first critical step is the reduction of the nitro group in Methyl 3-amino-4-nitrobenzoate. While catalytic hydrogenation with palladium on carbon is an option, a more cost-effective and scalable method for industrial production is the use of reduced iron powder in an acidic medium.[4]

Protocol 1: Reduction of Methyl 3-amino-4-nitrobenzoate
  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, charge Methyl 3-amino-4-nitrobenzoate and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Iron and Acid: To the stirred suspension, add reduced iron powder. Then, slowly add glacial acetic acid. The addition should be controlled to maintain the reaction temperature below a manageable level, as the reaction is exothermic.

  • Reaction Monitoring: Heat the mixture to a gentle reflux (around 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts. The filter cake should be washed with ethanol.

  • pH Adjustment and Extraction: To the filtrate, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid and precipitate any remaining iron salts. The product can then be extracted with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Methyl 3,4-diaminobenzoate.

Part 2: Scale-up Synthesis of this compound via Reductive Amination

Reductive amination is a powerful technique for the formation of C-N bonds and is highly suitable for this synthesis.[3][5] It involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[6] In this case, the 4-amino group of Methyl 3,4-diaminobenzoate will selectively react with acetone to form the desired isopropylamino group. Sodium triacetoxyborohydride is an excellent reducing agent for this purpose as it is mild and selective for the iminium ion over the ketone.[5]

G A Methyl 3,4-diaminobenzoate C Iminium Ion Intermediate A->C Reaction with Acetone B Acetone B->C D This compound C->D Reduction E NaBH(OAc)3 E->D

Figure 2: Reductive amination mechanism.

Protocol 2: Reductive Amination
  • Reactor Setup: In a clean and dry reactor, dissolve Methyl 3,4-diaminobenzoate in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reagents: To this solution, add acetone, followed by the slow, portion-wise addition of sodium triacetoxyborohydride. The addition should be controlled to manage the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product, this compound, as a solid.

Quantitative Data and Yields

StepStarting MaterialKey ReagentsSolventTypical YieldPurity
1Methyl 3-amino-4-nitrobenzoateFe, Acetic AcidEthanol/Water85-95%>95% (crude)
2Methyl 3,4-diaminobenzoateAcetone, NaBH(OAc)3Dichloromethane80-90%>98% (after purification)

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Glacial Acetic Acid: Corrosive. Handle with care.

    • Sodium Triacetoxyborohydride: Moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry atmosphere.

    • Dichloromethane: A potential carcinogen. Use with adequate ventilation.

Conclusion

This application note provides a detailed and scalable two-step synthesis for this compound. By employing a robust reduction of a nitro-precursor followed by a highly selective reductive amination, this protocol offers a reliable and efficient route for the production of this valuable chemical intermediate. The provided methodologies and insights are intended to empower researchers and development professionals to confidently scale up the synthesis for further applications in drug discovery and development.

References

  • LookChem. (n.d.). Cas 511240-22-5, this compound. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Retrieved from [Link]

  • Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46.
  • MDPI. (2021). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

  • The Hive Novel Discourse. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Retrieved from [Link]

  • Vapourtec. (2015). Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride. Retrieved from [Link]

  • PubMed. (1994). p-Aminobenzoate synthesis in Escherichia coli: purification and characterization of PabB as aminodeoxychorismate synthase and enzyme X as aminodeoxychorismate lyase. Retrieved from [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

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The Strategic Utility of Methyl 3-Amino-4-(Isopropylamino)Benzoate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-4-(isopropylamino)benzoate is a versatile difunctional aniline derivative that serves as a pivotal building block in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a sterically accessible primary amine and a more hindered secondary amine ortho to each other, alongside a methyl ester, allows for regioselective cyclization reactions. This guide provides detailed application notes and protocols for the synthesis of key heterocyclic scaffolds, including quinazolinones and benzodiazepines, leveraging the reactivity of this important intermediate. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in drug discovery and development.

Introduction: The Architectural Value of this compound

This compound, with the molecular formula C₁₁H₁₆N₂O₂, is a benzoic acid derivative of significant interest in medicinal and materials chemistry.[1] Its structure is characterized by two amino groups at the 3 and 4 positions of the benzene ring, one being a primary amine and the other an N-isopropyl secondary amine, in addition to a methyl ester at the 1-position. This arrangement of functional groups provides a unique platform for the construction of fused heterocyclic systems, which are prevalent motifs in a vast array of biologically active molecules. The differential reactivity of the two amino groups is a key feature that can be exploited to achieve regioselective transformations, a cornerstone of efficient synthetic strategy.

This intermediate is primarily utilized in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of dyes and pigments.[1] Its role as a precursor to complex molecular architectures underscores its importance to researchers and professionals in drug development.

Compound Properties:

PropertyValueReference
CAS Number 511240-22-5
Molecular Formula C₁₁H₁₆N₂O₂[1][2]
Molecular Weight 208.26 g/mol [2]
Appearance Solid[3]
Melting Point 104-106 °C[1]
Boiling Point 362 °C at 760 mmHg[1]
Flash Point 172.7 °C[1]
Density 1.141 g/cm³[1]

Safety and Handling

This compound is classified as a moderately hazardous substance.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][5] In case of contact with skin or eyes, rinse immediately with plenty of water.[4][5][6]

Synthesis of Heterocyclic Scaffolds

The strategic placement of the amino groups in this compound allows for its application in the synthesis of several important classes of heterocyclic compounds. The following sections detail the synthesis of quinazolinones and benzodiazepines, two privileged scaffolds in medicinal chemistry.

Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[7] The synthesis of 2,3-disubstituted 4(3H)-quinazolinones can be efficiently achieved from this compound through a condensation and cyclization sequence.

Reaction Workflow:

G reagent1 Methyl 3-Amino-4- (Isopropylamino)Benzoate intermediate N-Acylated Intermediate reagent1->intermediate Acylation reagent2 Acyl Chloride (R-COCl) reagent2->intermediate product 2,3-Disubstituted 4(3H)-Quinazolinone intermediate->product Condensation/ Cyclization reagent3 Amine (R'-NH2) or Ammonia reagent3->product

Figure 1: General workflow for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones.

Protocol: Synthesis of 2-Methyl-3-isopropyl-4(3H)-quinazolinone

This protocol describes a two-step synthesis of a representative quinazolinone derivative.

Step 1: Acylation of this compound

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acylated intermediate.

Step 2: Cyclization to form the Quinazolinone Ring

  • Reaction Setup: Dissolve the crude N-acylated intermediate from Step 1 in ethanol in a round-bottom flask.

  • Reagent Addition: Add an excess of a primary amine (e.g., methylamine, as a solution in ethanol or THF) or aqueous ammonia.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Synthesis of 1,5-Benzodiazepines

Benzodiazepines are another critical class of heterocyclic compounds with well-established therapeutic applications, primarily as anxiolytics, sedatives, and anticonvulsants.[8][9] The synthesis of 1,5-benzodiazepines from this compound typically involves a condensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent.

Reaction Workflow:

G reagent1 Methyl 3-Amino-4- (Isopropylamino)Benzoate product 1,5-Benzodiazepine Derivative reagent1->product Condensation/ Cyclization reagent2 1,3-Dicarbonyl Compound reagent2->product catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->product

Figure 2: General workflow for the synthesis of 1,5-benzodiazepines.

Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

This protocol outlines the general procedure for the condensation of this compound with a β-diketone.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and a β-diketone (e.g., acetylacetone, 1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a protic acid, such as glacial acetic acid or a Lewis acid like Yb(OTf)₃.[8]

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-8 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Insights and Causality

The successful synthesis of these heterocyclic systems hinges on the distinct reactivity of the two amino groups in the starting material.

  • In Quinazolinone Synthesis: The initial acylation is expected to occur preferentially at the more sterically accessible and generally more nucleophilic primary amino group. The subsequent intramolecular cyclization is then facilitated by the nucleophilic attack of the secondary amine onto the activated carbonyl of the ester, or by condensation with an external amine followed by cyclization. The choice of reaction conditions can influence the final substitution pattern of the quinazolinone ring.

  • In Benzodiazepine Synthesis: The formation of the seven-membered benzodiazepine ring involves a double condensation reaction. Both the primary and secondary amino groups participate in the cyclization with the 1,3-dicarbonyl compound. The reaction is typically acid-catalyzed to promote the formation of imine intermediates, which then undergo intramolecular cyclization.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of diverse libraries of quinazolinones and benzodiazepines. The unique electronic and steric properties of this starting material open avenues for the development of novel synthetic methodologies and the discovery of new bioactive molecules. Further exploration of its reactivity with a broader range of electrophiles and cyclization partners will undoubtedly lead to the creation of novel and complex heterocyclic architectures with potential applications in drug discovery and materials science.

References

  • LookChem. Cas 511240-22-5, this compound. [Link]

  • Banu, S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]

  • Google Patents. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine.
  • Qi, C., et al. (2016). Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. ResearchGate. [Link]

  • Al-Soud, Y. A., et al. (2009). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. [Link]

  • He, J., et al. (2005). Benzodiazepine biosynthesis in Streptomyces refuineus. PubMed. [Link]

  • Wang, C., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. ACS Omega. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Ren, J., et al. (2016). ChemInform Abstract: Synthesis of Quinazolinones from O-Aminobenzamides and Benzyl Amines under Metal-Free Conditions. ResearchGate. [Link]

  • Kumar, A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. [Link]

  • PubChem. Methyl 3-amino-4-(methylamino)benzoate. [Link]

  • International Journal of Trend in Scientific Research and Development. Synthesis of 1,5- Benzodiazepines A Review. [Link]

  • ChemBK. 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. [Link]

  • Indian Academy of Sciences. Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stabilizing Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-Amino-4-(Isopropylamino)Benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the oxidation of this compound. Our goal is to ensure the integrity and stability of your experimental results by addressing the specific challenges you may encounter.

I. Understanding the Challenge: The Susceptibility of this compound to Oxidation

This compound is a valuable building block in pharmaceutical and agrochemical research.[1] However, its chemical structure, featuring both a primary and a secondary aromatic amine, renders it susceptible to oxidative degradation. Aromatic amines are prone to oxidation, which can lead to the formation of colored impurities and a decrease in the compound's purity and activity.[2] This guide will provide you with the knowledge and tools to effectively mitigate these risks.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Q1: I've noticed my sample of this compound has changed color from a white or off-white powder to a yellowish or brownish hue. What could be the cause?

A1: A color change is a primary indicator of oxidation. Aromatic amines, when oxidized, can form highly colored polymeric or quinone-imine type structures. This is often initiated by exposure to atmospheric oxygen, light, or elevated temperatures. If you observe a color change, it is crucial to reassess your storage and handling procedures.

Q2: My analytical results (e.g., HPLC, NMR) show unexpected peaks or a decrease in the main peak area for my sample. Could this be due to degradation?

A2: Yes, the appearance of new peaks, especially those with different retention times in HPLC, is a strong indication of degradation. Oxidation of this compound will lead to the formation of various byproducts with different polarities, resulting in new chromatographic peaks. A corresponding decrease in the area of the parent compound's peak confirms its degradation.

Q3: What are the primary environmental factors that accelerate the oxidation of this compound?

A3: The main culprits are:

  • Oxygen: Atmospheric oxygen is the primary oxidizing agent.

  • Light: UV and visible light can provide the energy to initiate oxidative reactions.

  • Elevated Temperatures: Heat can increase the rate of oxidation.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q4: I am dissolving the compound in a solvent for my experiment. Can the choice of solvent affect its stability?

A4: Absolutely. Solvents that are not properly deoxygenated can introduce dissolved oxygen, promoting oxidation. Additionally, protic solvents, depending on the pH, may influence the rate of oxidation. It is advisable to use freshly distilled or sparged solvents.

Q5: Are there any chemical incompatibilities I should be aware of that could lead to oxidation?

A5: Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and bases, as these can accelerate degradation. Also, be mindful of potential contaminants in other reagents that could act as catalysts for oxidation.

III. Preventative Measures: Best Practices for Storage and Handling

To maintain the integrity of this compound, it is imperative to adopt stringent storage and handling protocols.

A. Optimal Storage Conditions

Proper storage is the first line of defense against oxidation.

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)[3]Slows down the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas Blanket (Nitrogen or Argon)[4][5]Displaces oxygen, preventing oxidative degradation.
Light Amber glass vial or opaque containerProtects the compound from photo-degradation.
Container Tightly sealed, clean glass vialPrevents exposure to atmospheric oxygen and moisture.
B. Inert Gas Blanketing: A Step-by-Step Protocol for Laboratory Scale

Inert gas blanketing is a highly effective method for preventing oxidation.[4][6][7][8] This process involves replacing the air in the headspace of your storage container with an inert gas like nitrogen or argon.

Materials:

  • Vial containing this compound

  • Source of high-purity nitrogen or argon gas with a regulator

  • Needle and syringe or a Schlenk line apparatus

  • Septum-capped vial

Procedure:

  • Preparation: Ensure your vial of this compound is sealed with a septum cap.

  • Inert Gas Source: Connect a needle to your inert gas line via tubing.

  • Purging: Insert a second needle through the septum to act as an outlet. Gently flush the headspace of the vial with the inert gas for 1-2 minutes. The gentle flow of inert gas will displace the air.

  • Sealing: Remove the outlet needle first, followed by the inlet needle, to maintain a slight positive pressure of the inert gas inside the vial.

  • Storage: Store the blanketed vial under the recommended refrigerated and light-protected conditions.

InertGasBlanketing cluster_0 Inert Gas Blanketing Workflow Start Start: Vial with Compound Prep Prepare Inert Gas Source (Nitrogen/Argon) Start->Prep Purge Gently Purge Vial Headspace with Inert Gas Prep->Purge Vent Vent Displaced Air Purge->Vent Simultaneous Seal Seal Under Positive Inert Gas Pressure Vent->Seal After purging Store Store Appropriately Seal->Store

Caption: Workflow for Inert Gas Blanketing.

C. The Use of Antioxidants

For solutions of this compound, the addition of a suitable antioxidant can provide an extra layer of protection, especially during lengthy experiments. Aromatic amine antioxidants function by scavenging free radicals that initiate the oxidation process.[9][10]

Recommended Antioxidants:

  • Butylated Hydroxytoluene (BHT): A common hindered phenolic antioxidant. A typical starting concentration is 0.01-0.1% (w/v).

  • 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine: An example of a highly effective aromatic amine antioxidant, suitable for demanding conditions.[9]

Protocol for Adding Antioxidants to a Solution:

  • Selection: Choose an antioxidant that is soluble in your solvent system and will not interfere with your downstream applications.

  • Preparation: Prepare a stock solution of the chosen antioxidant in your desired solvent.

  • Addition: Add the antioxidant stock solution to your solution of this compound to achieve the desired final concentration.

  • Mixing: Gently mix the solution to ensure homogeneity.

  • Storage: Even with an antioxidant, it is still recommended to store the solution under an inert atmosphere and protected from light.

IV. Analytical Monitoring of Stability

Regular analytical testing is crucial to ensure the ongoing stability and purity of your compound. A stability-indicating analytical method is one that can separate the drug substance from its degradation products.

A. High-Performance Liquid Chromatography (HPLC) Method Development

A reverse-phase HPLC method with UV detection is a robust technique for monitoring the stability of this compound.

Starting HPLC Conditions:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar degradation products.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan)
Injection Volume 10 µL
B. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of your analytical method.[1][8][11][12]

Protocol for a Forced Degradation Study:

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80 °C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize (for acid/base samples): Bring the pH back to neutral before analysis.

  • Analyze: Analyze all stressed samples, along with a control (unstressed) sample, using your developed HPLC method.

  • Evaluate: Compare the chromatograms to identify and quantify the degradation products formed under each stress condition.

ForcedDegradation cluster_1 Forced Degradation Troubleshooting Logic Start Instability Suspected Visual Visual Inspection (Color Change, Precipitate) Start->Visual Analytical Analytical Confirmation (e.g., HPLC) Visual->Analytical NewPeak New Peak(s) Observed? Analytical->NewPeak Blank Is Peak in Blank? NewPeak->Blank Yes NoDegradation No Degradation Detected NewPeak->NoDegradation No Degradation Degradation Confirmed Blank->Degradation No SolventImpurity Solvent Impurity Blank->SolventImpurity Yes

Caption: Troubleshooting logic for suspected degradation.

V. Conclusion

The stability of this compound is paramount for the reliability of your research. By implementing the robust storage, handling, and analytical monitoring strategies outlined in this guide, you can significantly mitigate the risk of oxidative degradation. Proactive prevention is key to ensuring the quality and integrity of this important chemical intermediate.

VI. References

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Retrieved from Google Search.

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved from [Link]

  • Aromatic Amines Antioxidants - Performance Additives. (n.d.). Retrieved from Google Search.

  • The Process of Inert Gas Blanketing - Cambridge Sensotec. (n.d.). Retrieved from [Link]

  • Cas 511240-22-5,this compound | lookchem. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. (2023). Retrieved from [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). Agilent.

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Retrieved from [Link]

  • Nitrogen: A Security Blanket for the Chemical Industry - Air Products. (n.d.). Retrieved from [Link]

  • Blanketing or nitrogen inerting - practices - Azot. (n.d.). Retrieved from [Link]

  • Blanketing: protecting the integrity of your products with inert gas - GasN₂. (n.d.). Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]

  • Standard Operating Procedure Inert Vacuum Line. (2012). Purdue College of Engineering.

  • The effect of aggregation inhibitors and antioxidants on the stability of hemin solutions - PubMed. (1995). Retrieved from [Link]

  • Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Macromolecules - ACS Publications. (n.d.). Retrieved from [Link]

  • US20120271026A1 - Inhibition of amine oxidation - Google Patents. (n.d.). Retrieved from

  • Inerting, Blanketing and Purging - Air Liquide Australia. (n.d.). Retrieved from [Link]

  • Packaging, Inerting and Blanketing - Air Products. (n.d.). Retrieved from [Link]

Sources

How to deal with discoloration of "Methyl 3-Amino-4-(Isopropylamino)Benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-Amino-4-(Isopropylamino)Benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the handling, storage, and application of this compound, with a primary focus on addressing its discoloration. Our approach is rooted in providing a deep causal understanding of the problem and offering practical, scientifically validated solutions.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or light-yellow this compound has turned brown/pink/dark. What is causing this discoloration?

A1: Discoloration of this compound, an aromatic amine derivative, is most commonly due to oxidation. The amino groups on the benzene ring are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions or other impurities. This oxidation leads to the formation of highly colored quinone-imine type structures and other degradation products.

Q2: Is the discolored product still usable for my experiments?

A2: The usability of discolored this compound depends on the stringency of your application. The presence of colored impurities indicates that the compound is no longer pure. These impurities may interfere with your reaction, lead to unexpected side products, or be toxic to biological systems. For applications requiring high purity, such as in late-stage drug development, using the discolored product is not recommended. For early-stage research, the impact of the impurities should be carefully assessed.

Q3: How should I properly store this compound to prevent discoloration?

A3: Proper storage is critical to maintaining the stability of this compound. Based on supplier recommendations and the known sensitivity of aromatic amines, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)[1]Low temperatures slow down the rate of oxidative degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric oxygen, a key driver of discoloration.
Light Store in an amber or opaque vial.Protects the compound from light, which can catalyze photo-oxidation.
Moisture Keep in a tightly sealed container in a dry environment.Aromatic amines can be hygroscopic; moisture can facilitate degradation.

Troubleshooting Guide: Investigating Discoloration

If you are experiencing discoloration of your this compound, a systematic investigation is necessary to identify the root cause and prevent future occurrences. This guide provides a step-by-step approach to troubleshooting.

Step 1: Initial Assessment and Quarantine
  • Isolate the Affected Batch: Immediately segregate the discolored batch to prevent its accidental use. Label it clearly as "Under Investigation."

  • Document Observations: Record the extent of discoloration (e.g., light pink, dark brown), the storage conditions, the age of the sample, and any recent handling procedures.

  • Review Storage History: Verify that the storage conditions have been consistently maintained as per the recommendations in the table above.

Step 2: Postulated Degradation Pathway

The primary cause of discoloration is the oxidation of the aromatic amine functional groups. The presence of two amino groups on the benzene ring makes this molecule particularly susceptible. The likely degradation pathway involves the formation of radical cations, which can then couple to form colored dimeric and polymeric impurities.

Degradation Pathway cluster_0 Initiation cluster_1 Oxidation cluster_2 Result A Methyl 3-Amino-4- (Isopropylamino)Benzoate C Radical Cation Intermediate A->C Oxidation B Oxidizing Agent (O2, Light, Heat) D Further Oxidation & Polymerization C->D E Colored Degradation Products (e.g., Quinone-imines) D->E

Postulated oxidative degradation pathway.
Step 3: Analytical Investigation

To definitively identify the cause of discoloration, a comparative analytical study of a "good" (uncolored) batch and the discolored batch is recommended. High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis.

Experimental Protocol: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of both the "good" and the discolored this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solutions to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC System and Conditions (Starting Point):

ParameterSuggested Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL
  • Analysis and Interpretation:

    • Inject both the "good" and the discolored samples.

    • Compare the chromatograms. The chromatogram of the discolored sample will likely show additional peaks, which correspond to the degradation products.

    • The peak for the parent compound may be smaller in the discolored sample, indicating its consumption.

Troubleshooting Workflow A Discoloration Observed B Quarantine Batch & Document Observations A->B C Review Storage Conditions B->C D Perform Comparative HPLC Analysis C->D E Analyze HPLC Data D->E F Identify Degradation Products (LC-MS/MS if necessary) E->F G Determine Root Cause F->G H Implement Corrective Actions G->H

A systematic workflow for troubleshooting discoloration.
Step 4: Advanced Characterization (Optional)

For a more in-depth investigation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed to identify the molecular weights of the degradation products, providing valuable information for elucidating their structures. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a useful tool, though derivatization may be necessary to improve the volatility of the compound and its degradation products.

Step 5: Forced Degradation Studies

To proactively understand the stability of this compound, it is advisable to perform forced degradation studies.[2][3][4][5] This involves subjecting the compound to a range of stress conditions to deliberately induce degradation.

Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of the compound in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the developed HPLC method to observe the degradation profile under each condition.

Corrective and Preventive Actions

  • Procurement: Purchase smaller quantities of the compound to minimize long-term storage.

  • Storage: Strictly adhere to the recommended storage conditions. Implement a system for monitoring and logging storage temperatures.

  • Handling: When not in use, ensure the container is tightly sealed and purged with an inert gas if possible. Minimize the time the container is open to the atmosphere.

  • Inventory Management: Use a "first-in, first-out" (FIFO) system for your chemical inventory. Regularly inspect stored chemicals for any signs of degradation.

By understanding the inherent instability of this compound and implementing these rigorous handling and storage protocols, you can significantly mitigate the risk of discoloration and ensure the integrity of your experimental results.

References

  • LookChem. Cas 511240-22-5, this compound. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminobenzoic acid. Available from: [Link]

  • PubMed. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Organic Syntheses. ethyl 4-aminobenzoate. Available from: [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

  • MedCrave. Forced degradation studies. Available from: [Link]

  • International Journal of Pharmaceutical and Applied Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

Sources

Troubleshooting low yield in "Methyl 3-Amino-4-(Isopropylamino)Benzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate (CAS: 511240-22-5).[1][] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide robust solutions to practical challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and logical synthetic route for this compound?

The most established and industrially scalable route involves a two-step process starting from a commercially available precursor, Methyl 4-chloro-3-nitrobenzoate or Methyl 4-fluoro-3-nitrobenzoate.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : The process begins with the reaction of the halo-precursor with isopropylamine. The electron-withdrawing nitro group at the meta position strongly activates the halide leaving group for nucleophilic attack.[3][4]

  • Step 2: Nitro Group Reduction : The intermediate, Methyl 4-(isopropylamino)-3-nitrobenzoate, is then reduced to the target primary amine.

This sequence is generally preferred due to the high regioselectivity and reliability of both transformations.

Synthetic_Pathway start Methyl 4-halo-3-nitrobenzoate (X = F, Cl) intermediate Methyl 4-(isopropylamino)- 3-nitrobenzoate start->intermediate  Isopropylamine (Nucleophilic Aromatic Substitution)   product Methyl 3-Amino-4- (Isopropylamino)Benzoate intermediate->product  Reduction (e.g., H₂, Pd/C or SnCl₂)  

Caption: General two-step synthesis pathway.

Troubleshooting Guide: Low Yield Analysis

This section is organized by synthetic step to directly address specific experimental issues.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Step

This step couples isopropylamine with the activated aromatic ring. Low yield here is often due to incomplete reaction or the formation of side products.

An incomplete reaction is the most common culprit for low yields in this step. Several factors could be at play.

  • Causality: The SNAr reaction proceeds via a negatively charged Meisenheimer complex, and its formation and subsequent collapse to products are dependent on temperature, solvent, and the nature of the leaving group.[4] Fluoride is a better leaving group than chloride in SNAr reactions because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic.[5]

  • Troubleshooting & Optimization:

ParameterRecommended ActionRationale
Temperature Gradually increase the reaction temperature. Monitor progress by TLC or HPLC. A typical range is 60-100 °C.Provides the necessary activation energy to overcome the reaction barrier.
Reaction Time Extend the reaction time. Monitor every 2-4 hours until starting material is consumed.SNAr reactions, especially with chloro-substrates, can require prolonged heating.
Solvent Ensure the use of a polar aprotic solvent like DMSO, DMF, or NMP. Ensure it is anhydrous.These solvents effectively solvate the cationic species, accelerating the reaction, but do not hydrogen-bond with the nucleophile, preserving its reactivity.
Reagents Use a slight excess (1.2-1.5 equivalents) of isopropylamine.Helps to drive the equilibrium towards the product. Isopropylamine can also act as the base to neutralize the generated HCl/HF.

This side product arises from the nucleophilic attack of isopropylamine on the methyl ester carbonyl group.

  • Causality: While the SNAr reaction is generally faster, high temperatures and prolonged reaction times can promote the slower aminolysis of the ester. This is especially true if a strong base is used, which can deprotonate the amine, increasing its nucleophilicity.

  • Troubleshooting & Optimization Protocol:

  • Lower the Temperature: Operate at the lowest temperature that allows for a reasonable SNAr reaction rate. This kinetically disfavors the higher activation energy pathway of amide formation.

  • Limit Excess Amine: Avoid using a large excess of isopropylamine. Use closer to 1.1-1.2 equivalents.

  • Avoid Strong Bases: Do not add strong bases like NaOH or NaH. If a base is needed to scavenge acid, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or a mild inorganic base like K₂CO₃.

Side_Reaction sub Methyl 4-(isopropylamino)- 3-nitrobenzoate desired Target Intermediate sub->desired Desired Path (Next Step: Reduction) undesired N-isopropyl-4-(isopropylamino)- 3-nitrobenzamide sub->undesired Side Reaction (Amide Formation) amine Isopropylamine amine->undesired

Caption: Competing reaction pathways for the intermediate.

Part 2: Nitro Group Reduction Step

This final step converts the nitro-intermediate into the desired product. Issues here often relate to incomplete reduction or over-reduction and can be identified by the presence of colored impurities.

Colored impurities are a classic sign of incomplete nitro reduction and the formation of dimeric side products.

  • Causality: The reduction of a nitro group is a multi-electron process that proceeds through nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) intermediates.[6][7] If the reduction stalls, these highly reactive intermediates can condense with each other to form colored azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds.[8]

  • Troubleshooting & Optimization:

MethodPotential IssueRecommended Solution
Catalytic Hydrogenation (H₂, Pd/C) Catalyst Poisoning: Trace impurities (e.g., sulfur) can deactivate the palladium surface.Ensure high-purity starting materials and solvents. If poisoning is suspected, filter the reaction mixture through Celite and add fresh catalyst.
Insufficient Hydrogen: Poor mixing or low H₂ pressure.Ensure vigorous stirring to maintain a good three-phase interface (solid catalyst, liquid solution, gas). Increase hydrogen pressure (typically 50 psi) if equipment allows.
Metal/Acid Reduction (SnCl₂, Fe/HCl) Insufficient Reductant: Stoichiometric amounts of the metal are required.Use a sufficient excess of the reducing metal (e.g., 3-5 equivalents of SnCl₂·2H₂O).
Incomplete Reaction: Reaction not heated or run long enough.Heat the reaction (typically 50-70 °C) and monitor by TLC until the yellow color of the nitro-starting material disappears.

Loss of product can occur during the reaction or subsequent workup, sometimes due to an unexpected side reaction.

  • Causality: While less common under standard nitro reduction conditions, aggressive reagents or conditions can affect the ester group. For example, using LiAlH₄ will reduce both the nitro group and the ester.[9] Similarly, strongly acidic (e.g., concentrated HCl with Sn) or basic conditions during workup can lead to ester hydrolysis.

  • Troubleshooting & Optimization Workflow:

Troubleshooting_Flowchart start Low Yield in Nitro Reduction check_sm Is Starting Material (SM) Consumed (TLC/HPLC)? start->check_sm check_color Is the Crude Product Intensely Colored? check_sm->check_color Yes incomplete Incomplete Reduction: - Check catalyst activity/loading - Increase H₂ pressure or time - Add more metal reductant check_sm->incomplete No check_ester Does NMR/MS show loss of the methyl ester? check_color->check_ester No azo_azoxy Azo/Azoxy Impurities: - Ensure sufficient reductant - Optimize temperature to avoid  intermediate buildup check_color->azo_azoxy Yes hydrolysis Ester Hydrolysis: - Use milder workup conditions - Avoid strong acid/base - Check pH during extraction check_ester->hydrolysis Yes success Yield Optimized check_ester->success No

Caption: Decision tree for troubleshooting the reduction step.

Recommended Protocols

Protocol 1: Tin(II) Chloride Reduction

This is a reliable and scalable method that avoids the use of high-pressure hydrogenation equipment.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

  • Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

  • Reaction: Heat the mixture to 60-70 °C with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by pouring into a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Protocol 2: Catalytic Hydrogenation

This method is cleaner as it avoids metal waste, but requires appropriate safety equipment.

  • Setup: To a hydrogenation vessel, add Methyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq) and a suitable solvent (methanol or ethanol).

  • Catalyst: Add 5-10 mol% of palladium on carbon (Pd/C, 10% w/w).

  • Reaction: Seal the vessel, purge with nitrogen, then pressurize with hydrogen (H₂, ~50 psi). Stir vigorously at room temperature until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the product.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link][10]

  • Buchwald–Hartwig Amination. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link][11]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link][12]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). The Organic Chemistry Tutor. Retrieved January 11, 2026, from [Link][13]

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry. Retrieved January 11, 2026, from [Link][6]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link][9]

  • Reduction of nitroarenes to anilines in basic alcoholic media. (1985). Journal of the Chemical Society, Perkin Transactions 2. [Link][14]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education. [Link][7]

  • Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. (2018). University of Groningen Research Portal. [Link][15]

  • 4-Isopropylamino-3-nitrobenzonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link][16]

  • Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. (2012). ResearchGate. [Link][17]

  • Supporting Information. (n.d.). CDC Stacks. Retrieved January 11, 2026, from [Link][18]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link][3]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link][4]

  • Synthesis of 3-nitro-4-(propylamino)benzoic acid. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link][19]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link][20]

  • ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4-HYDROXY BENZOIC ACID. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link][21]

  • Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. (2023). RSC Publishing. [Link][22]

  • Benzoic Acid + Methylamine = ?? (Amide Reaction). (2020). YouTube. [Link][23]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. [Link][5]

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Technical Support Center: Optimizing Recrystallization of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Methyl 3-Amino-4-(Isopropylamino)Benzoate via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the critical first step to successfully recrystallize this compound?

The most critical initial step is the selection of an appropriate solvent or solvent system. The ideal solvent will fully dissolve the compound at an elevated temperature but will have poor solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling. The choice of solvent dictates the efficiency of purification, crystal quality, and overall yield.

Q2: What are the key properties of an ideal recrystallization solvent for this specific compound?

An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High dissolving power for the compound at elevated temperatures.

  • Low dissolving power for the compound at room temperature and below. This ensures maximum recovery of the purified product.

  • It should not react chemically with the compound.

  • It should either dissolve impurities readily at all temperatures or not at all, allowing for their removal by filtration.

  • A relatively low boiling point to facilitate easy removal from the crystals after filtration.

  • It should be non-toxic, inexpensive, and non-flammable for safety and practicality.

Q3: Which solvents are recommended as a starting point for the recrystallization of this compound?

Given the structure of this compound, which contains both amino and ester functional groups, a range of solvents with varying polarities should be considered. Good starting points include:

  • Alcohols: Methanol, ethanol, and isopropanol are often effective for compounds with similar functionalities.[1]

  • Mixed Solvent Systems: A combination of a solvent in which the compound is highly soluble and a solvent in which it is poorly soluble can be very effective. Common examples include:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane[2][3]

For amine-containing compounds, acidic solvents like acetic acid can also be effective, though care must be taken to avoid salt formation.[4]

Q4: What safety precautions are necessary when working with this compound and organic solvents?

Safety is paramount in any experimental procedure. When recrystallizing this compound, adhere to the following:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform all steps in a well-ventilated fume hood to avoid inhaling solvent vapors or fine particles of the compound.

  • Hazard Awareness: this compound is classified as a moderately hazardous substance that can cause skin and eye irritation.[5] Avoid direct contact.

  • Solvent Safety: Be aware of the flammability and toxicity of the chosen solvents. Avoid open flames and ensure proper waste disposal.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
The compound fails to dissolve completely in the hot solvent. 1. Inappropriate Solvent: The chosen solvent may have insufficient solvating power for the compound, even at elevated temperatures.2. Insufficient Solvent Volume: The amount of solvent used may be below the saturation point at that temperature.1. Select a more suitable solvent or a mixed solvent system. For aromatic amines and esters, polar protic solvents like ethanol or methanol are often a good starting point.[1]2. Add small aliquots of hot solvent until the compound fully dissolves. Be cautious not to add a large excess, as this will reduce the final yield.
No crystals form upon cooling the solution. 1. Excess Solvent: The most common reason is the use of too much solvent, preventing the solution from becoming supersaturated upon cooling.[6]2. Lack of Nucleation Sites: Crystal growth requires an initial point of nucleation.[6]1. Reduce the solvent volume by gently boiling it off under a fume hood or by using a rotary evaporator. Then, allow the concentrated solution to cool again.[6]2. Induce crystallization by: * Scratching the inner surface of the flask with a glass rod at the meniscus.[6] * Adding a "seed" crystal of the pure compound to the cooled solution.[6] * Cooling the flask in an ice-water bath to further decrease the compound's solubility.[6]
The compound "oils out" instead of forming crystals. 1. High Solute Concentration/Rapid Cooling: The solution is too concentrated, or it has been cooled too quickly, causing the compound to come out of solution as a liquid above its melting point.[7][8]2. High Impurity Level: Significant amounts of impurities can depress the melting point and interfere with crystal lattice formation.3. Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the compound (Melting Point: 104-106°C).[5][8]1. Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration and then allow it to cool much more slowly.[7][8]2. Consider a preliminary purification step such as column chromatography if the crude material is highly impure.3. Switch to a lower-boiling point solvent or use a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[8]
The final yield of the recrystallized product is low. 1. Excessive Solvent Use: A large portion of the product remains dissolved in the mother liquor.[8]2. Premature Crystallization: Crystals may have formed and been lost during a hot filtration step to remove insoluble impurities.3. Incomplete Crystallization: The solution was not cooled sufficiently to maximize crystal formation.4. Washing with Warm Solvent: Using a solvent that is not ice-cold to wash the collected crystals can redissolve some of the product.1. Use the minimum amount of hot solvent required to just dissolve the crude material.[8]2. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before performing a hot filtration.3. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[8]4. Always wash the final crystals with a minimal amount of ice-cold solvent. [8]
The product remains impure after recrystallization. 1. Rapid Crystal Formation: Cooling the solution too quickly can trap impurities within the growing crystal lattice.[7]2. Ineffective Solvent: The chosen solvent may not adequately discriminate between the desired compound and the impurities, leading to co-crystallization.1. Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.2. Perform a second recrystallization, potentially using a different solvent system to target the removal of the specific impurities.

Experimental Protocols & Visualizations

Protocol 1: Systematic Solvent Selection
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent should show poor solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tubes that showed good solubility at high temperatures to cool to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent that dissolves the compound when hot but yields a large number of crystals upon cooling is the most suitable choice.

Protocol 2: Standard Recrystallization Workflow
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound is fully dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, transfer the flask to an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visual Workflow for Recrystallization

Recrystallization_Workflow start_end start_end process process decision decision optional optional start Start: Crude Compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve check_impurities Insoluble Impurities? dissolve->check_impurities hot_filtration 2. Hot Filtration check_impurities->hot_filtration Yes cool 3. Cool Slowly to Room Temp check_impurities->cool No hot_filtration->cool ice_bath 4. Cool in Ice Bath cool->ice_bath filter 5. Vacuum Filtration ice_bath->filter wash 6. Wash with Ice-Cold Solvent filter->wash dry 7. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Standard workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization problem problem question question solution solution start Problem Occurred no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield q_solvent_vol Too Much Solvent? no_crystals->q_solvent_vol q_cooling_rate Cooled Too Quickly? oiling_out->q_cooling_rate q_min_solvent Used Minimum Hot Solvent? low_yield->q_min_solvent reduce_vol Reduce Solvent Volume q_solvent_vol->reduce_vol Yes induce_cryst Induce Crystallization: - Scratch Flask - Add Seed Crystal q_solvent_vol->induce_cryst No reheat_cool_slow Reheat, Add a Little More Solvent, Cool Slowly q_cooling_rate->reheat_cool_slow Yes change_solvent Change to a Lower Boiling Point Solvent q_cooling_rate->change_solvent No optimize_solvent Optimize Solvent Volume q_min_solvent->optimize_solvent No check_cooling Ensure Thorough Cooling (Ice Bath) q_min_solvent->check_cooling Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. (2024). ChemBK. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. (2016). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Separation of aromatic amines using alkylene carbonates. (1963).
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of Colorado Boulder. [Link]

  • This compound. (n.d.). LookChem. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Preparation of Methyl Benzoate. (n.d.). University of Missouri–St. Louis. [Link]

  • Isopropyl 3-amino-4-methylbenzoate. (2018). SIELC Technologies. [Link]

  • Methyl 3-amino-4-(methylamino)benzoate. (n.d.). PubChem. [Link]

  • Method for crystallization of amino acids. (1992).
  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Chemistry Stack Exchange. [Link]

  • 3-Amino-4-(methylamino)benzoic acid. (n.d.). PubChem. [Link]

  • Recrystallization method of high-selectivity pregabalin intermediate. (2021).
  • Methyl 4-amino-3-methylbenzoate. (2008). ResearchGate. [Link]

Sources

Technical Support Center: Chromatographic Purification of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl 3-Amino-4-(Isopropylamino)Benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for achieving optimal separation of this compound. As an aromatic amine, this compound presents unique challenges during purification by column chromatography, primarily due to its basic nature and potential for strong interaction with standard stationary phases. This resource synthesizes fundamental chromatographic principles with field-proven techniques to empower you to overcome these challenges.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of your target molecule is the cornerstone of developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1][2]
Melting Point 104-106 °C[1]
Boiling Point 362 °C at 760 mmHg[1]
Density 1.141 g/cm³[1]
Appearance White crystalline solid or powder[3]
Predicted pKa 3.40 ± 0.10 (for a structurally similar compound)[3]
Solubility Soluble in many organic solvents like ethers and alcohols; low solubility in water.[3]

The presence of two amine groups, one primary and one secondary, confers basic properties to the molecule, making it susceptible to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can lead to a host of separation issues, which we will address in detail.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking or tailing on the silica gel column?

A1: Tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. For a basic compound like this compound, the primary cause is the acid-base interaction between the amine functional groups and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow desorption kinetics, resulting in a broadened, asymmetrical peak shape.

Q2: I'm not getting any elution of my compound from the column, or the recovery is very low. What's happening?

A2: This is likely an extreme case of the issue described in Q1. The interaction between your basic amine and the acidic silica is so strong that your compound is irreversibly adsorbed onto the column. This is a common problem with amines on untreated silica.

Q3: Can I use a standard solvent system like ethyl acetate/hexane for this separation?

A3: While ethyl acetate/hexane is a common starting point for many organic compounds, it is often insufficient for basic amines. Without any modification, this solvent system may not be competitive enough to displace the amine from the acidic sites on the silica, leading to the problems mentioned above.

Q4: Is there a way to predict the best solvent system without extensive trial and error?

A4: Thin-Layer Chromatography (TLC) is an invaluable tool for rapidly scouting for optimal solvent conditions. By testing various solvent systems and modifiers on a TLC plate, you can quickly assess the retention factor (Rf) and spot shape of your compound, which will guide your choice of mobile phase for the column.

Troubleshooting Guides

Guide 1: Normal-Phase Chromatography on Silica Gel

This is often the first approach attempted due to the ubiquity of silica gel. However, for basic amines, it requires careful consideration and modification.

Problem: Poor peak shape (tailing), low recovery, or no elution.

Underlying Cause: Strong acid-base interaction between the basic amine groups of the analyte and the acidic silanol groups of the silica stationary phase.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This additive, typically a volatile amine, will compete with your target compound for the active acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.

    • Recommended Modifier: Triethylamine (TEA) is the most widely used modifier.

    • Recommended Concentration: Start with 0.1-1% (v/v) of TEA in your mobile phase.

    • Experimental Protocol:

      • Prepare your chosen eluent system (e.g., ethyl acetate/hexane).

      • Add the desired amount of TEA to the eluent mixture.

      • Equilibrate your column with the TEA-modified eluent before loading your sample. This is crucial to ensure the silica surface is fully passivated.

      • Dissolve your sample in a minimum amount of the TEA-modified eluent for loading onto the column.

      • Run the column as usual, collecting fractions and monitoring by TLC.

  • Choice of Solvents: For polar compounds, solvent systems like methanol/dichloromethane can be effective. However, be aware that methanol is a very strong eluent and can sometimes lead to poor separation if not used judiciously. A gradient elution from a less polar solvent to a more polar one is often beneficial.

    • Good Starting Points for Solvent Systems:

      • Ethyl Acetate/Hexane with 0.5% TEA

      • Methanol/Dichloromethane with 0.5% TEA (for more polar impurities)

Decision Workflow for Normal-Phase Chromatography

A decision-making flowchart for troubleshooting normal-phase chromatography of basic amines.

Guide 2: Amine-Functionalized Silica Gel

An excellent alternative to modifying the mobile phase is to change the stationary phase itself. Amine-functionalized silica has a chemically bonded layer of aminopropyl groups, which creates a basic surface environment.

Advantages:

  • Eliminates the need for basic additives in the mobile phase, simplifying solvent preparation and removal from fractions.

  • Provides a more inert surface, reducing the chances of compound degradation that can sometimes occur on acidic silica.

  • Often yields sharper, more symmetrical peaks for basic compounds.

When to Use:

  • When mobile phase modification with TEA does not provide the desired resolution.

  • When you want to avoid using basic additives in your eluent.

  • For routine purification of basic compounds.

Experimental Protocol:

  • Column Selection: Choose a pre-packed or self-packed column with amine-functionalized silica gel.

  • Solvent System: You can often use less polar, "softer" solvent systems compared to standard silica. Hexane/ethyl acetate or ethyl acetate/isopropanol are good starting points.

  • Equilibration: Equilibrate the column with your chosen mobile phase.

  • Sample Loading and Elution: Load your sample and run the column as you would with standard silica. The separation mechanism is still normal-phase, but without the strong acidic interactions.

Workflow for Using Amine-Functionalized Silica

A streamlined workflow for purification using an amine-functionalized stationary phase.

Guide 3: Reversed-Phase Chromatography

Reversed-phase chromatography is another powerful technique, especially for polar and ionizable compounds. Here, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Advantages:

  • Excellent for separating polar compounds that are poorly retained in normal-phase.

  • Can offer different selectivity compared to normal-phase, potentially separating impurities that co-elute in other systems.

Key Consideration: pH of the Mobile Phase

For amines, the pH of the mobile phase is critical in reversed-phase chromatography. The retention of the compound is highly dependent on its ionization state.

  • At low pH (acidic conditions): The amine groups will be protonated (R-NH₃⁺), making the compound more polar and thus less retained on the nonpolar C18 stationary phase.

  • At high pH (basic conditions): The amine groups will be in their neutral, free-base form (R-NH₂), making the compound more nonpolar and thus more strongly retained.

To achieve good retention and separation of basic amines, it is generally recommended to use a mobile phase with a pH that is at least 2 units above the pKa of the amine groups. This ensures the compound is in its neutral, more retained form.

Experimental Protocol:

  • Column: Use a C18-bonded silica column.

  • Mobile Phase:

    • Aqueous Component: Water with a buffer to control the pH. For basic conditions, a buffer like ammonium bicarbonate or ammonium hydroxide at pH 8-10 is suitable.

    • Organic Component: Acetonitrile or methanol.

  • Method:

    • Start with a high percentage of the aqueous phase to ensure your compound is retained on the column.

    • Run a gradient, gradually increasing the percentage of the organic solvent to elute your compound and separate it from impurities.

    • Monitor the elution with a UV detector.

Troubleshooting Reversed-Phase Separations

ProblemPossible CauseSolution
Poor Retention Mobile phase pH is too low, causing protonation of the amine.Increase the pH of the mobile phase using a suitable buffer (e.g., ammonium bicarbonate).
Peak Tailing Secondary interactions with residual silanol groups on the C18 stationary phase.Use an end-capped C18 column. Add a small amount of a competing base like TEA (0.1%) to the mobile phase.
Poor Resolution Inappropriate solvent gradient.Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting compounds.

References

  • LookChem. (n.d.). Cas 511240-22-5, this compound. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Retrieved from [Link]

  • Biotage. (2023, January 19). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • Hashimoto, Y., Shudo, K., & Okamoto, T. (1985). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 1(1), 47-50. Retrieved from [Link]

  • Khan, I. A., & Ali, I. (2006). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 29(13), 1917-1928. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Overall Synthetic Pathway

The most common and industrially relevant synthesis of this compound involves a two-step process starting from a commercially available precursor, Methyl 4-fluoro-3-nitrobenzoate.

G A Methyl 4-fluoro-3-nitrobenzoate B Methyl 4-(isopropylamino)-3-nitrobenzoate A->B Step 1: SNAr + Isopropylamine C This compound B->C Step 2: Nitro Reduction (e.g., Pd/C, H2)

Caption: General two-step synthesis pathway.

This guide is structured into two main sections, addressing the potential pitfalls of each critical step.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

This initial step involves the reaction of Methyl 4-fluoro-3-nitrobenzoate with isopropylamine. While seemingly straightforward, this reaction is a delicate balance between achieving a reasonable reaction rate and preventing side product formation. The key is controlling the nucleophilic attack at the desired C4 position without promoting unwanted reactions elsewhere.

FAQ 1: My SNAr reaction is slow or stalls, leaving significant starting material. Why is this happening and how can I fix it?

Answer: A sluggish reaction rate is typically due to insufficient activation energy or suboptimal reaction conditions. The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate, and its formation is the rate-determining step.[1]

Causality & Troubleshooting:

  • Temperature: The reaction requires sufficient thermal energy. If you are running the reaction at room temperature or slightly elevated temperatures, the rate may be impractically slow.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC or LC-MS. Be cautious, as excessive heat can trigger side reactions (see FAQ 2).

  • Solvent Choice: The solvent must be able to solvate the Meisenheimer intermediate and be inert under the reaction conditions.

    • Solution: Aprotic polar solvents like DMSO, DMF, or NMP are excellent choices as they can stabilize the charged intermediate. If using less polar solvents like toluene, the reaction rate will be significantly lower.

  • Base: While isopropylamine can act as both the nucleophile and the base to neutralize the generated HF, an additional, non-nucleophilic hindered base (like DIPEA or K₂CO₃) can accelerate the reaction by preventing the protonation of the isopropylamine nucleophile, thus maintaining its concentration.

G start Reaction Stalled? (TLC/LC-MS shows >20% SM) temp_check Is Temperature > 80°C? start->temp_check Yes solvent_check Is Solvent Aprotic Polar? (DMSO, DMF) temp_check->solvent_check Yes increase_temp Action: Increase temperature to 80-100°C. Monitor for amide formation. temp_check->increase_temp No base_check Using an auxiliary base? solvent_check->base_check Yes change_solvent Action: Switch to DMSO or DMF. solvent_check->change_solvent No add_base Action: Add 1.1 eq of K2CO3 or DIPEA. base_check->add_base No success Reaction should proceed to completion. base_check->success Yes increase_temp->solvent_check change_solvent->base_check add_base->success

Caption: Troubleshooting guide for product discoloration issues.

References
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education. Available at: [Link]

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Available at: [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available at: [Link]

Sources

Technical Support Center: Impurity Profiling of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling of Methyl 3-Amino-4-(Isopropylamino)Benzoate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into potential challenges and their solutions, moving beyond simple procedural lists to explain the scientific rationale behind each step. Our goal is to equip you with the expertise to anticipate, troubleshoot, and resolve issues encountered during your analytical work, ensuring the quality, safety, and efficacy of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound.

Category 1: Understanding Potential Impurities
Q1: What are the most likely process-related impurities in a synthesis batch of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. While the exact route may be proprietary, we can infer likely impurities by retrosynthetic analysis of the target molecule. Impurities generally fall into categories such as unreacted starting materials, intermediates, by-products, and reagents.[1]

  • Starting Materials: Look for precursors used in the synthesis. Common synthetic pathways for substituted aromatic amines might involve precursors like 4-chloro-3-nitrobenzoic acid, isopropylamine, and methanol. Residual amounts of these can carry through the process.

  • Intermediates: An example of a key intermediate could be Methyl 3-nitro-4-(isopropylamino)benzoate, formed before the reduction of the nitro group to the primary amine. Incomplete reduction would leave this as a significant impurity.

  • By-products: Side reactions are a common source of impurities. For instance, over-alkylation could lead to the formation of a di-isopropylamino derivative, or hydrolysis of the methyl ester back to the carboxylic acid could occur if water is present under acidic or basic conditions. Another potential by-product is the isomeric impurity, Methyl 4-amino-3-(isopropylamino)benzoate, if the initial regioselectivity of the substitution is not perfect.

Table 1: Potential Process-Related Impurities in this compound

Impurity Type Potential Compound Name Rationale / Source
Starting Material Methyl 4-chloro-3-nitrobenzoate Incomplete reaction during isopropylamine addition.
Starting Material Isopropylamine Excess reagent from the substitution step.
Intermediate Methyl 3-nitro-4-(isopropylamino)benzoate Incomplete reduction of the nitro group.
By-product 3-Amino-4-(isopropylamino)benzoic acid Hydrolysis of the methyl ester group.
By-product Methyl 3-amino-4-(di-isopropylamino)benzoate Over-alkylation of the amino group.

| Isomeric Impurity | Methyl 4-amino-3-(isopropylamino)benzoate | Lack of complete regioselectivity in the synthetic route. |

Q2: What types of degradation products should I expect from this compound?

A2: Degradation products are impurities that form during storage or upon exposure to stress conditions like acid, base, heat, light, or oxidation.[2] Performing forced degradation studies is essential to identify these potential degradants and develop a stability-indicating analytical method.[3][4]

  • Hydrolytic Degradation: The ester functional group is susceptible to hydrolysis. Under acidic or basic conditions, it can revert to the corresponding carboxylic acid, "3-Amino-4-(isopropylamino)benzoic acid".

  • Oxidative Degradation: The primary and secondary aromatic amine functionalities are prone to oxidation. This can lead to the formation of colored impurities, such as nitroso or nitro derivatives, and complex polymeric products. Exposure to air, peroxides, or certain metal ions can catalyze these reactions.

  • Photolytic Degradation: Aromatic amines can be sensitive to light, potentially leading to complex degradation pathways, including oxidation and polymerization. Photostability testing is a key part of forced degradation studies as mandated by ICH guidelines.[5]

  • Thermal Degradation: While generally stable, high temperatures can promote decarboxylation or other complex decomposition reactions.

Category 2: Analytical Method Development & Troubleshooting
Q3: I need to develop a stability-indicating RP-HPLC method. Where should I start?

A3: A successful stability-indicating method must separate the main compound from all potential process impurities and degradation products. A reverse-phase HPLC (RP-HPLC) method with UV detection is the most common starting point for this type of molecule.

Causality: The molecule has both hydrophobic (isopropyl group, benzene ring) and polar (amino groups, ester) characteristics, making it well-suited for retention on a C18 or C8 stationary phase. The aromatic ring provides strong UV chromophores for sensitive detection.

Here is a robust starting point for your method development:

Table 2: Starting HPLC-UV Method Parameters

Parameter Recommended Starting Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µm Provides good hydrophobic retention and efficiency for this class of compounds.
Mobile Phase A 0.1% Formic Acid or 10mM Phosphate Buffer (pH 3.0) in Water An acidic pH suppresses the silanol interactions and ensures the amine groups are protonated, leading to better peak shape.[6]
Mobile Phase B Acetonitrile or Methanol Common organic modifiers for reverse-phase chromatography. Acetonitrile often provides better peak shape and lower viscosity.
Gradient Start at 10% B, ramp to 90% B over 20-30 min A gradient is crucial to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Provides better reproducibility than ambient temperature.
Detector UV at 254 nm or Diode Array Detector (DAD) The benzene ring will have strong absorbance around 254 nm. A DAD is highly recommended to check for peak purity and identify co-eluting peaks.[7]
Injection Volume 5-10 µL A small volume minimizes potential peak distortion from the injection solvent.

| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) or similar | Dissolving the sample in a solvent similar to the mobile phase is critical to prevent peak shape issues. |

Q4: My main peak is tailing or showing poor symmetry. What is the cause and how can I fix it?

A4: Peak tailing for a basic compound like this compound is a classic problem in RP-HPLC. The primary cause is the interaction between the basic amine groups on your analyte and acidic, un-capped silanol groups (Si-OH) on the silica surface of the HPLC column packing.

Causality: At mid-range pH, the amine groups are protonated (R-NH3+) and can undergo strong ionic interactions with deprotonated silanols (Si-O-), a secondary retention mechanism that leads to tailing.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Adjust the pH of the aqueous mobile phase (Phase A) to between 2.5 and 3.5 using an acid like formic acid or phosphoric acid. At this low pH, the vast majority of surface silanol groups are protonated (Si-OH) and non-ionic, which minimizes the secondary interactions causing tailing.[6]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" (reacting residual silanols with a small silylating agent) to minimize the number of free silanol groups. If you are using an older column, switching to a modern, fully end-capped column can dramatically improve peak shape.

  • Add a Competing Base: In some cases, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. However, this is an older technique and can suppress ionization in MS detectors.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to fronting or tailing. Try reducing the injection concentration or volume to see if the peak shape improves.[6]

Q5: I've identified an unknown impurity peak. How do I proceed with structural elucidation?

A5: Identifying an unknown impurity is a critical step, especially if it is above the 0.1% reporting threshold set by regulatory agencies like the ICH.[1][8] The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Workflow for Identification:

  • Obtain Accurate Mass Data: The first step is to determine the molecular weight of the unknown.[10] Using a high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap instrument provides an accurate mass measurement, which allows you to predict the elemental composition (molecular formula) of the impurity.[11]

  • Perform Tandem Mass Spectrometry (MS/MS): Fragment the impurity's molecular ion inside the mass spectrometer to generate a fragmentation pattern (MS/MS spectrum).[10] This pattern is a structural fingerprint.

  • Compare with the API: Compare the fragmentation pattern of the impurity with that of the main compound, this compound. Common fragments can reveal which parts of the molecule are still intact, while mass shifts can indicate where a modification (e.g., hydrolysis, oxidation) has occurred.

  • Propose a Structure: Based on the molecular formula and the fragmentation data, and considering the potential synthetic and degradation pathways, you can propose a likely structure for the impurity.

  • Confirmation (If Necessary): For critical impurities, the proposed structure should be confirmed by synthesizing the impurity standard and comparing its retention time and mass spectrum to the unknown peak in your sample.

Category 3: Regulatory & Advanced Topics
Q6: Why and how should I perform forced degradation studies?

A6: Forced degradation (or stress testing) studies are a regulatory requirement (ICH Q1A) and a crucial part of method development.[5] Their purpose is twofold: to demonstrate the specificity of your analytical method (proving it can separate degradants from the API) and to understand the degradation pathways of the drug substance.[3][4]

Causality: By intentionally degrading the sample, you generate the very impurities your method needs to be able to detect during formal stability studies. A typical study aims for 5-20% degradation of the main compound to ensure that secondary degradation products can also be observed.[12]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress Condition Typical Reagents & Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hours Hydrolysis of the methyl ester.
Base Hydrolysis 0.1 M NaOH at room temp or 40 °C for 2-8 hours Rapid hydrolysis of the methyl ester.
Oxidation 3% H₂O₂ at room temperature for 24 hours Oxidation of primary/secondary amine groups.
Thermal Solid sample at 80 °C for 72 hours General decomposition.

| Photolytic | Sample exposed to light providing overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (as per ICH Q1B).[5] | Photochemical reactions, often leading to oxidation or polymerization. |

After exposing the API to these conditions, the samples are analyzed by your developed HPLC method. You should observe a decrease in the main peak area and the appearance of new peaks corresponding to the degradation products. A DAD is essential here to track peaks and ensure peak purity.

Experimental Protocols & Workflows

General Workflow for Impurity Profiling

This diagram outlines the logical flow from receiving a sample to final impurity characterization and reporting.

G cluster_0 Phase 1: Analysis & Detection cluster_1 Phase 2: Evaluation & Identification A Receive API Batch B Develop & Validate Stability-Indicating Method (HPLC) A->B C Analyze Sample B->C D Integrate & Quantify Peaks (Relative to API) C->D E Impurity > Identification Threshold? (e.g., >0.10% per ICH Q3A/B) [3, 7] D->E F Identify Structure (LC-MS, MS/MS) [2, 4] E->F Yes G Report as Unidentified Impurity (at its retention time) E->G No H Characterization Complete F->H G->H

Caption: General workflow for API impurity profiling.

Troubleshooting HPLC Peak Shape Issues

This decision tree helps diagnose common chromatographic peak shape problems.

G Start Poor Peak Shape Observed Q1 Is the peak tailing? Start->Q1 A1 Lower Mobile Phase pH (2.5-3.5). Use end-capped column. Check for column overload. [10, 12] Q1->A1 Yes Q2 Is the peak split or doubled? Q1->Q2 No End Peak Shape Optimized A1->End A2 Check for column void/clogging. Ensure sample is fully dissolved. Check for co-elution. [14] Q2->A2 Yes Q3 Is the peak broad? Q2->Q3 No A2->End A3 Injection solvent too strong? (Inject in mobile phase). [10] Extra-column volume too high? (Check tubing length/ID). Column degradation? Q3->A3 Yes A3->End

Caption: Decision tree for troubleshooting poor HPLC peak shapes.

References

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry. Available at: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. Available at: [Link]

  • Impurity Profiling of Drug Substances in Pharmaceuticals. (2017). Pharmaguideline. Available at: [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2013). Pharmaceutical Technology. Available at: [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. Available at: [Link]

  • Regulatory Aspects for Impurity Profiling of Pharmaceutical Products: An Overview. (2017). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Regulatory aspects of Impurity profiling. (2020). International Journal of Drug Regulatory Affairs. Available at: [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency. Available at: [Link]

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  • HPLC Troubleshooting Guide. Waters. Available at: [Link]

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  • Troubleshooting in HPLC: A Review. (2023). International Journal of Scientific Development and Research. Available at: [Link]

  • Forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Austin Publishing Group. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Chromatographic Determination of Amines in Food Samples. (2016). University of Helsinki. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Journal of Food and Drug Analysis. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. (2020). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Forced degradation studies. (2016). MedCrave. Available at: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles. Agilent. Available at: [Link]

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  • Isopropyl 3-amino-4-methylbenzoate. (2018). SIELC Technologies. Available at: [Link]

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Technical Support Dossier: Reaction Condition Optimization for Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, validated protocols, and answers to frequently encountered challenges in the synthesis of this key intermediate.

Synthesis Strategy Overview

The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is one of the most fundamental and widely used transformations in pharmaceutical synthesis for forming C-N bonds.[1][2] The strategy involves the displacement of a leaving group (typically a halogen) on an electron-deficient aromatic ring by a nucleophile (isopropylamine).

The general reaction scheme is as follows:

  • Starting Material: An activated aryl halide, such as Methyl 3-Amino-4-Fluorobenzoate or Methyl 3-Amino-4-Chlorobenzoate. The fluorine atom is particularly effective as a leaving group in SNAr reactions due to its high electronegativity, which strongly activates the ipso-carbon towards nucleophilic attack.

  • Nucleophile: Isopropylamine.

  • Base: A non-nucleophilic base is required to neutralize the hydrohalic acid (e.g., HF or HCl) formed during the reaction.

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for this synthesis.

Sources

Technical Support Center: Protecting Group Strategies for Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of protecting group strategies for Methyl 3-Amino-4-(Isopropylamino)Benzoate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenge of selectively modifying this bifunctional molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the protection of this compound.

Q1: What are the key differences in reactivity between the 3-amino and 4-(isopropylamino) groups on this molecule?

A1: Understanding the distinct reactivity of the two amino groups is the cornerstone of any selective protection strategy.

  • 3-Amino Group (Primary Aromatic Amine): This is a primary aniline. Its lone pair of electrons is delocalized into the benzene ring, significantly reducing its nucleophilicity and basicity compared to an aliphatic amine. Its pKa is relatively low (for an amine), typically in the range of 4-5.[1]

  • 4-(Isopropylamino) Group (Secondary Amine): This is a secondary N-alkylated aniline. While the nitrogen is also attached to the aromatic ring, the electron-donating nature of the isopropyl group slightly increases the electron density on the nitrogen compared to the primary aniline. However, the bulky isopropyl group introduces significant steric hindrance around the nitrogen atom.

The interplay between electronics (lower nucleophilicity of the 3-amino group) and sterics (higher hindrance of the 4-isopropylamino group) is the key that can be exploited for selective reactions.

Q2: How can I selectively protect the 3-amino (primary aniline) group?

A2: Selective protection of the less nucleophilic but less sterically hindered primary aromatic amine is achievable by leveraging the significant difference in basicity (pKa) between the two amino groups.[1][2] A highly effective strategy involves protonating the more basic secondary amine under controlled acidic pH, effectively masking it as a non-nucleophilic ammonium salt. The less basic primary amine remains largely unprotonated and available for reaction.

A general procedure involves adjusting the pH of the reaction medium to approximately 4.5.[2] At this pH, the secondary amine (pKa ~9.3) is almost fully protonated, while the primary aromatic amine (pKa ~4.25) exists in equilibrium, with a sufficient concentration of the free base available to react with the protecting group reagent.[1] This method has proven general for Boc, Cbz, and Fmoc protecting groups.[3][4]

Q3: What is the best strategy to selectively protect the 4-(isopropylamino) (secondary amine) group?

A3: Selectively protecting the more sterically hindered secondary amine is more challenging and often relies on subtle differences in nucleophilicity or specific reaction conditions that favor the secondary amine. While the 3-amino group is electronically deactivated, it is sterically much more accessible. Therefore, kinetic control under standard conditions often leads to a mixture of products.

One potential strategy involves using a bulky protecting group reagent where the transition state for the reaction at the primary amine is less sterically demanding than at the already hindered secondary amine. However, a more robust approach is to first protect both amines and then selectively deprotect the primary amine's protecting group. This requires an orthogonal protecting group strategy (see Q4).

Q4: I need to modify both amines differently. What is a reliable orthogonal protecting group strategy?

A4: An orthogonal strategy allows for the removal of one protecting group under conditions that leave the other intact.[5][6][7] For this molecule, a classic and effective orthogonal pair is the Boc and Cbz groups.

  • Step 1: Protect the 3-Amino Group with Boc. Utilize the pH-controlled method described in Q2 to selectively install the acid-labile Boc group onto the primary amine.[1][2]

  • Step 2: Protect the 4-(Isopropylamino) Group with Cbz. With the 3-amino group now protected, the secondary amine can be readily protected with benzyl chloroformate (Cbz-Cl) under standard basic conditions.[8]

  • Selective Deprotection: You now have two distinct levers for deprotection:

    • Boc Removal: The Boc group can be removed with strong acid (e.g., trifluoroacetic acid in dichloromethane) while the Cbz group remains stable.[9][10][11]

    • Cbz Removal: The Cbz group can be cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C), a neutral condition that will not affect the Boc group.[8][12][13]

This Boc/Cbz combination provides a reliable and versatile orthogonal handle for subsequent synthetic transformations.[5][8]

Troubleshooting Guides

Even with a solid plan, experimental challenges can arise. This section provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low yield during selective protection of the 3-amino group. 1. Incorrect pH of the reaction medium. 2. Insufficient reaction time. 3. Reagent decomposition.1. Carefully measure and adjust the pH to 4.5 using a pH meter. Use a buffer system like aqueous acetic acid.[2] 2. Monitor the reaction closely by TLC or LCMS and allow it to proceed to completion. 3. Use fresh di-tert-butyl dicarbonate (Boc₂O) or other protecting group reagent.
Formation of di-protected byproduct when mono-protection is desired. 1. pH is too high, leading to deprotonation and reaction of the secondary amine. 2. Stoichiometry of the protecting agent is too high.1. Re-verify and maintain the pH at the optimal 4.5 level.[1][2] 2. Use no more than 1.0-1.1 equivalents of the protecting group reagent.
Incomplete or failed deprotection of a Boc group. 1. Acid is not strong enough or is used in insufficient quantity. 2. Presence of acid-scavenging functionalities in the molecule.1. Switch to a stronger acid like trifluoroacetic acid (TFA) in a 1:1 mixture with dichloromethane (DCM).[9][11] 2. Ensure a molar excess of acid is used to fully protonate and cleave the Boc group.
Incomplete or failed deprotection of a Cbz group by hydrogenolysis. 1. Catalyst poisoning (e.g., by sulfur-containing compounds). 2. Inactive catalyst. 3. Insufficient hydrogen pressure or poor mixing.1. Ensure the substrate and solvent are free of catalyst poisons. 2. Use fresh, high-quality Palladium on carbon (Pd/C) catalyst.[12] 3. Increase hydrogen pressure or use a hydrogen donor like ammonium formate in transfer hydrogenolysis.[8] Ensure vigorous stirring.
Cleavage of other functional groups during deprotection. The deprotection conditions are too harsh for other sensitive groups in the molecule (e.g., esters, silyl ethers).1. For Boc: Consider milder deprotection methods like using oxalyl chloride in methanol for sensitive substrates.[14] 2. For Cbz: If hydrogenolysis is not compatible, consider alternative deprotection methods like using HBr in acetic acid, but be mindful of other acid-sensitive groups.[13]

Visual Workflow: Selecting a Protection Strategy

This decision tree illustrates the logical steps for choosing the appropriate protecting group based on your synthetic goal.

G start What is your synthetic goal? goal1 Protect ONLY the 3-Amino Group start->goal1 goal2 Protect ONLY the 4-(Isopropylamino) Group start->goal2 goal3 Protect BOTH amines for different modifications start->goal3 strategy1 pH-Controlled Protection: React with Boc₂O at pH 4.5 goal1->strategy1 strategy2 Orthogonal Strategy: 1. Protect 3-NH₂ with Boc (pH 4.5) 2. Protect 4-NH(iPr) with Cbz-Cl goal2->strategy2 goal3->strategy2 outcome1 Result: Selectively Boc-protected 3-amino group strategy1->outcome1 outcome2 Result: Orthogonally protected diamine. Selectively deprotect as needed. strategy2->outcome2 strategy3 Protect BOTH amines (e.g., with excess Boc₂O)

Caption: Decision tree for protecting group selection.

Detailed Experimental Protocols

Protocol 1: Selective N-Boc Protection of the 3-Amino Group[1][2]

This protocol is adapted from the general method for selective protection of aromatic amines in the presence of aliphatic amines.

  • Dissolution: Dissolve this compound (1.0 eq) in a 10:1 mixture of 1,4-dioxane and water.

  • pH Adjustment: Add 10% aqueous acetic acid dropwise while monitoring with a pH meter until the solution reaches a stable pH of 4.5. This protonates the more basic 4-(isopropylamino) group.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dissolved in a small amount of 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, add saturated aqueous sodium bicarbonate to quench the acid and basify the solution to pH > 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield Methyl 3-(tert-butoxycarbonylamino)-4-(isopropylamino)benzoate.

Protocol 2: General Deprotection of a Boc Group with TFA[9][10][11]
  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically a 1:1 or 1:4 v/v ratio of TFA:DCM).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the deprotection by TLC or LC-MS (typically complete within 1-3 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous sodium bicarbonate until the aqueous layer is basic, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

References

  • Wikipedia contributors. (2024). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]

  • Wikipedia contributors. (2023). Fluorenylmethyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Gogoi, P., Hazarika, M. J., & Barman, P. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10156. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. SYNTHESIS. [Link]

  • Semantic Scholar. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]

  • Helgen, C., & Bochet, C. G. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 68(6), 2483–2486. [Link]

  • ResearchGate. (2009). Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]

  • Helgen, C., & Bochet, C. G. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • ResearchGate. (2025). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia contributors. (2024). Protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • ChemistryViews. (2018). New Protecting Group for Amines. [Link]

  • El-Seedi, H. R., & Seden, R. M. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies.
  • University of Calgary. (n.d.). Ch17: Protecting groups. [Link]

  • LookChem. (n.d.). Cas 511240-22-5, this compound. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-(methylamino)benzoate. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. [Link]

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Technical Support Center: Synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and work-up of Methyl 3-Amino-4-(Isopropylamino)Benzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis and purification of this and structurally related compounds. We will explore common issues through a detailed FAQ and troubleshooting format, grounded in established chemical principles.

Plausible Synthetic Pathway

The synthesis of this compound (the target molecule) can be efficiently approached via a two-step sequence starting from Methyl 4-chloro-3-nitrobenzoate. This common precursor is suitable for a nucleophilic aromatic substitution (SNAr) followed by a reduction of the nitro group.

Scheme 1: Proposed Synthesis of this compound

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Reaction of Methyl 4-chloro-3-nitrobenzoate with isopropylamine to form Methyl 4-(isopropylamino)-3-nitrobenzoate.

  • Step 2: Nitro Group Reduction : Reduction of the nitro-intermediate to the corresponding amine using a standard reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

This guide will focus on the work-up and purification challenges associated with this synthetic route.

Experimental & Work-up Workflow Diagram

The following diagram illustrates the general workflow from reaction to purified product, highlighting key decision points during the work-up phase.

G cluster_0 Step 1: SNAr Reaction cluster_1 Work-up 1 cluster_2 Step 2: Nitro Reduction cluster_3 Work-up 2 & Purification start Methyl 4-chloro-3-nitrobenzoate + Isopropylamine reaction1 Heat in Solvent (e.g., EtOH) Monitor by TLC start->reaction1 workup1 Reaction Mixture reaction1->workup1 quench Quench/Dilute (e.g., with Water) workup1->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na₂SO₄ or MgSO₄) & Concentrate wash->dry intermediate Crude Intermediate: Methyl 4-(isopropylamino)-3-nitrobenzoate dry->intermediate reduction Add Reducing Agent (e.g., SnCl₂ in EtOH/HCl) intermediate->reduction reaction2 Heat/Stir Monitor by TLC reduction->reaction2 workup2 Reaction Mixture reaction2->workup2 neutralize Basify to pH > 8 (e.g., sat. NaHCO₃) workup2->neutralize extract2 Extract with Organic Solvent (e.g., EtOAc) neutralize->extract2 wash2 Wash & Dry extract2->wash2 crude_product Crude Product wash2->crude_product purify Purification crude_product->purify column Column Chromatography (Silica Gel) purify->column Product is oil or impure solid recrystallize Recrystallization purify->recrystallize Product is solid final_product Pure Methyl 3-Amino-4- (Isopropylamino)Benzoate column->final_product recrystallize->final_product

Caption: Synthesis and work-up decision tree.

Troubleshooting and FAQs

Part 1: Issues during Nucleophilic Aromatic Substitution (Step 1)

Q1: My SNAr reaction is sluggish or incomplete, as shown by TLC. What can I do?

A1: Several factors can lead to an incomplete reaction:

  • Insufficient Temperature: SNAr reactions require heat to overcome the activation energy. Ensure your reaction is maintained at a suitable reflux temperature.

  • Solvent Choice: Polar aprotic solvents (like DMSO or DMF) can sometimes accelerate SNAr reactions more effectively than protic solvents (like ethanol), although ethanol is often sufficient.

  • Stoichiometry: Ensure you are using a sufficient excess of isopropylamine (typically 2-3 equivalents) to drive the reaction to completion. Since isopropylamine is volatile, ensure your reaction vessel is well-sealed.

  • Leaving Group: While chloride is a viable leaving group, a fluoride (i.e., starting from Methyl 4-fluoro-3-nitrobenzoate) is significantly more reactive in SNAr chemistry and would allow for milder reaction conditions.[1]

Q2: After work-up of the first step, my crude product is a sticky oil that is difficult to handle. How can I isolate the intermediate?

A2: This is a common issue.

  • Impurity Presence: The oiliness may be due to residual solvent or unreacted starting materials. Ensure your product is thoroughly dried under high vacuum.

  • Purification: If the product remains oily, purification via flash column chromatography on silica gel is the recommended next step.[2] A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, should effectively separate the more polar product from non-polar impurities.

  • Trituration: You can try triturating the oil with a non-polar solvent like pentane or hexane. This can sometimes induce crystallization by dissolving the oily impurities and leaving the desired product as a solid precipitate.

Part 2: Issues during Nitro Group Reduction (Step 2)

Q3: My TLC after the reduction shows multiple spots, including my starting material and potentially side products. What went wrong?

A3: Incomplete reduction or side-product formation are common challenges.

  • Incomplete Reaction: The reduction of aromatic nitro groups can be slow. Ensure you have used an adequate excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O) and allowed sufficient reaction time. Gentle heating can also facilitate the reaction.

  • Side-Product Formation: Over-reduction or side reactions can occur. When using metal-based reductions, partially reduced intermediates like nitroso or hydroxylamine species can form and subsequently couple to create azo or azoxy compounds, especially if the reaction conditions are not optimal. Catalytic hydrogenation (e.g., H₂, Pd/C) is often a cleaner alternative but may not be compatible with other functional groups in the molecule.[3]

  • Monitoring Progress: Use TLC to monitor the disappearance of the nitro-intermediate. The final diamine product should be significantly more polar and will have a lower Rf value.

Q4: I used a tin-based reducing agent (SnCl₂) and am now struggling to remove the resulting tin salts from my product during work-up.

A4: This is a classic work-up problem in nitro reductions. Tin salts can form emulsions or precipitate with the product.

  • Basification and Filtration: After the reaction, the acidic mixture must be carefully basified. A common procedure is to pour the reaction mixture into ice and then add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 8. This precipitates tin salts as tin hydroxides.

  • Filtration through Celite®: The resulting slurry should be filtered through a pad of Celite® (diatomaceous earth) to remove the insoluble tin hydroxides. Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.[4]

  • Aqueous Work-up: After filtration, proceed with a standard liquid-liquid extraction. The organic layer should be washed with brine to remove residual water and salts.

Protocol: Removal of Tin Salts during Work-up

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of NaHCO₃ with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is ~8-9.

  • Prepare a filtration funnel with a 1-2 cm pad of Celite® over filter paper. Wet the pad with the extraction solvent (e.g., ethyl acetate).

  • Filter the entire mixture through the Celite® pad.

  • Wash the reaction flask and the filter cake with several portions of the extraction solvent.

  • Combine the filtrates, transfer to a separatory funnel, and separate the organic and aqueous layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q5: My final product, this compound, is pure by NMR but darkens in color over time. Is this normal and can it be prevented?

A5: Yes, this is a common observation for many aromatic amines.

  • Oxidation: Aromatic amines, especially those with multiple amino groups, are susceptible to air oxidation. The appearance of color (often turning from off-white/yellow to brown or purple) is indicative of the formation of small quantities of oxidized, highly-colored impurities.

  • Prevention and Storage:

    • Store the purified product under an inert atmosphere (nitrogen or argon).

    • Keep it in a sealed vial in a cool, dark place (refrigerator or freezer).

    • Using amber-colored vials can help protect it from light. For most applications, a slight discoloration does not significantly affect the product's purity or reactivity in subsequent steps.

Summary of Reaction Parameters

ParameterStep 1: SNArStep 2: Nitro Reduction (SnCl₂)Final Purification
Key Reagents Isopropylamine (2-3 eq.)SnCl₂·2H₂O (3-5 eq.)Silica Gel, Solvents
Typical Solvent Ethanol, DMF, or DMSOEthanol, Ethyl AcetateHexane/Ethyl Acetate
Temperature 80-120 °C (Reflux)Room Temp to 60 °CRoom Temperature
Reaction Time 4-12 hours2-6 hoursN/A
Expected Yield >80% (for intermediate)>70% (for final product)>95% recovery
TLC Mobile Phase 20-30% EtOAc in Hexane40-50% EtOAc in HexaneGradient Elution

Note: These values are estimates based on similar transformations and should be optimized for your specific setup.

References

  • Gül, F., & Çokuğraş, A. N. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. PubMed. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Kelemen, E., Tanos, B., & Halmagyi, D. (1950). Separation of p-aminobenzoic acid derivatives by paper chromatography. Nature. Retrieved from [Link]

  • Tsuji, H., Bando, N., & Ogawa, T. (1986). Purification and properties of 4-aminobenzoate hydroxylase, a new monooxygenase from Agaricus bisporus. Journal of Biological Chemistry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • CHEMISTRY LIVE (UG & PG). (2023). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. YouTube. Retrieved from [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Retrieved from [Link]

  • Poulter, L., Karrer, A. E., & Burlingame, A. L. (1991). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. Analytical Biochemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Preparation of amines. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]

  • OpenStax. (2023). Synthesis of Amines. Organic Chemistry. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4-HYDROXY BENZOIC ACID. Retrieved from [Link]

  • Hird, S. (2024). Preparation of Amines. Save My Exams. Retrieved from [Link]

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Technical Support Center: Purification of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-Amino-4-(Isopropylamino)Benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing starting materials and related impurities during its synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and process-related impurities I should expect in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. A common and efficient synthesis proceeds via a three-step sequence: 1) Fischer esterification of 4-fluoro-3-nitrobenzoic acid, 2) Nucleophilic aromatic substitution (SNAr) with isopropylamine, and 3) Reduction of the nitro group.

Based on this pathway, the primary impurities to anticipate are:

  • Unreacted Starting Materials:

    • Methyl 4-fluoro-3-nitrobenzoate: From incomplete SNAr reaction.

    • 4-Fluoro-3-nitrobenzoic acid: If the initial esterification is incomplete.[1][2]

  • Intermediate Impurities:

    • Methyl 4-(isopropylamino)-3-nitrobenzoate: The direct precursor to your final product, resulting from an incomplete reduction step.

  • Reagent-Based Impurities:

    • Isopropylamine: Usually used in excess and can be carried through the workup.

  • Side-Reaction Products:

    • 3-Amino-4-(isopropylamino)benzoic acid: If the methyl ester is hydrolyzed during the workup or purification.

The following table summarizes the key compounds and their relative polarities, which is crucial for designing a purification strategy.

CompoundStructureTypical PolarityNotes
Methyl 4-fluoro-3-nitrobenzoate LowUnreacted starting material. Will appear as a high Rf spot on a normal-phase TLC plate.
Methyl 4-(isopropylamino)-3-nitrobenzoate MediumUnreduced intermediate. More polar than the starting material but less polar than the final product.
This compound High Desired Product. The two amine groups make it significantly more polar than its precursors.
4-Fluoro-3-nitrobenzoic acid AcidicUnreacted starting material. Can be easily removed with a basic wash.
Isopropylamine BasicExcess reagent. Can be removed with an acidic wash.
Q2: What is the best initial analytical method to assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique for a rapid, qualitative assessment of your crude product. It's inexpensive, fast, and provides a clear visual representation of the major components in your mixture.

  • Recommended TLC System:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A starting point is a 70:30 mixture of Hexane:Ethyl Acetate. You may need to adjust the polarity (e.g., to 50:50 or by adding a small amount of methanol) to achieve good separation.[3][4]

    • Visualization: UV light (254 nm) is typically sufficient. A potassium permanganate stain can also be used to visualize compounds that are UV-inactive or to confirm the presence of reducible groups.

By co-spotting your crude reaction mixture with the starting materials, you can definitively identify the presence of unreacted precursors.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the purification process. The following decision tree provides a logical workflow for diagnosing and solving common purity problems.

troubleshooting_workflow start Crude Product Analysis (TLC) check_spots How many spots are visible? start->check_spots single_spot Single Spot Observed check_spots->single_spot One multiple_spots Multiple Spots Observed check_spots->multiple_spots More than one proceed_recryst Proceed to Final Polish: Recrystallization single_spot->proceed_recryst high_rf Is there a high Rf (less polar) spot? multiple_spots->high_rf high_rf_yes Likely Unreacted Methyl 4-fluoro-3-nitrobenzoate or Intermediate high_rf->high_rf_yes Yes baseline Is there streaking or a spot at the baseline? high_rf->baseline No high_rf_solution Solution: Flash Column Chromatography high_rf_yes->high_rf_solution high_rf_solution->baseline baseline_yes Likely Acidic/Basic Impurities (e.g., unreacted acid, hydrolyzed ester) baseline->baseline_yes Yes baseline->proceed_recryst No baseline_solution Solution: Liquid-Liquid Acid-Base Extraction baseline_yes->baseline_solution baseline_solution->start Re-analyze Crude pure_product Pure Product proceed_recryst->pure_product

Caption: Troubleshooting Decision Tree for Purification.

Issue: My TLC plate shows a significant, non-polar spot with a high Rf value.
  • Probable Cause: This is the classic signature of unreacted Methyl 4-fluoro-3-nitrobenzoate or the intermediate Methyl 4-(isopropylamino)-3-nitrobenzoate . These precursors lack the highly polar primary amine group of the final product and therefore travel much further up the TLC plate.

  • Solution: Flash Column Chromatography. This is the most robust method for separating compounds based on polarity. Due to the basic nature of the product's amine groups, interactions with acidic silica gel can cause streaking and poor separation.[5][6] Therefore, a modified approach is recommended.

    Experimental Protocol: Flash Column Chromatography

    • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry-loading). To do this, dissolve your crude material in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add silica gel (approx. 2-3x the mass of your crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Column Packing: Pack a glass column with silica gel (100-200 mesh) using your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). A typical loading capacity is 1g of crude product per 50-100g of silica.

    • Loading: Carefully add the dry-loaded slurry to the top of the packed column.

    • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

      • Important: To prevent peak tailing, it is highly recommended to add a small amount of a competing amine, such as 0.5-1% triethylamine (TEA) , to the eluent mixture.[6] The TEA will occupy the acidic silanol sites on the silica, allowing your basic amine product to elute with sharp, well-defined bands.

    • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 40% ethyl acetate in hexane). Collect fractions and monitor them by TLC.

    • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Issue: My product appears oily or fails to crystallize, and the TLC shows streaking from the baseline.
  • Probable Cause: This often indicates the presence of highly polar, ionic impurities such as unreacted 4-fluoro-3-nitrobenzoic acid or the hydrolyzed product 3-amino-4-(isopropylamino)benzoic acid . These acidic species can form salts with your basic product, inhibiting crystallization and causing streaking on silica TLC plates. Excess basic isopropylamine can also be present.

  • Solution: Acid-Base Liquid-Liquid Extraction. This classic technique leverages the different pKa values of the components to separate them into aqueous and organic phases. An organic solvent like ethyl acetate or dichloromethane is suitable for this procedure.[3][7]

    Experimental Protocol: Acid-Base Extraction Workflow

    • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude).

    • Acid Wash (Removes Basic Impurities): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the excess isopropylamine and your product, pulling them into the aqueous layer. The less basic nitro-containing precursors will largely remain in the organic layer. Discard the organic layer if it only contains non-polar impurities, or save it for separate processing.

    • Basification: Collect the acidic aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 5M NaOH or saturated NaHCO₃ solution) with stirring until the pH is > 10. This deprotonates your product's ammonium salt, causing the free amine to precipitate or form an oil.

    • Re-extraction: Extract the now-basic aqueous solution multiple times with fresh ethyl acetate. Your deprotonated product is now soluble in the organic layer, while any acidic impurities (like unreacted benzoic acids) will remain in the aqueous layer as their carboxylate salts.

    • Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

extraction_workflow start Crude Product in Ethyl Acetate wash1 Wash with 1M HCl start->wash1 org1 Organic Layer 1: - Nitro Intermediates - Non-polar impurities wash1->org1 Organic Phase aq1 Aqueous Layer 1: - Product-HCl Salt - Isopropylamine-HCl Salt wash1->aq1 Aqueous Phase basify Adjust Aqueous Layer 1 to pH > 10 with NaOH aq1->basify extract2 Extract with fresh Ethyl Acetate basify->extract2 org2 Combined Organic Layers 2: - Pure Product (Free Base) extract2->org2 Organic Phase aq2 Aqueous Layer 2: - Acidic Impurity Salts (e.g., Sodium Benzoate) extract2->aq2 Aqueous Phase final Wash with Brine, Dry (Na2SO4), Evaporate org2->final end_product Purified Product final->end_product

Caption: Acid-Base Extraction Workflow Diagram.

Issue: My product is mostly pure after chromatography/extraction but still needs a final polish.
  • Probable Cause: Minor impurities or amorphous solid structure.

  • Solution: Recrystallization. This is an excellent final step to obtain a high-purity, crystalline solid. The key is selecting an appropriate solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.

    Experimental Protocol: Recrystallization

    • Solvent Screening: In small test tubes, test solvents like ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.[8][9] An ethanol/water or isopropanol/hexane system is a good starting point.

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve your compound. Use a hot plate and a condenser to prevent solvent loss.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

    • Induce Crystallization: Add the hot anti-solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.

    • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel), wash them with a small amount of the ice-cold recrystallization solvent mixture, and dry them under a vacuum.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. Retrieved from [Link]

  • Bayer AG. (2002). Process for the purification of aromatic amines. Google Patents.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • StackExchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Popp, P., & Kalbitz, K. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment.
  • Jiangsu Weiyan Pharmaceutical Technology Co Ltd. (2018). The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-. Google Patents.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Isopropyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • FranklyChemistry. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Retrieved from [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Ajinomoto Co Inc. (1989). Method for crystallization of amino acids. Google Patents.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Reddy, G., et al. (2009). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 103-108.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Akimoto, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4478.
  • Zhejiang Ausun Pharmaceutical Co Ltd. (2021). Recrystallization method of high-selectivity pregabalin intermediate. Google Patents.
  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
  • Li, X., et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o544.
  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Li, X., et al. (2008). Methyl 3-amino-4-butanamido-5-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o1063.

Sources

"Methyl 3-Amino-4-(Isopropylamino)Benzoate" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-Amino-4-(Isopropylamino)Benzoate (CAS 511240-22-5). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a key intermediate in the synthesis of various pharmaceutical compounds, understanding its stability profile is paramount for reproducible and accurate experimental outcomes.[1]

This guide provides in-depth troubleshooting advice, validated experimental protocols, and the scientific rationale behind the observed stability issues.

Common Stability Issues & FAQs

Users typically encounter two primary challenges with this compound in solution: chemical degradation and changes in physical appearance. These issues are often interconnected and stem from the compound's inherent chemical structure, which features both an aromatic amine and a benzoate ester functional group.

FAQ 1: My solution of this compound is changing color, often turning yellow or brown. What is causing this?

Answer: This is a classic sign of oxidative degradation. The electron-rich aromatic ring, substituted with two amino groups, is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light (photodegradation) and the presence of trace metal ions. The colored products are typically complex polymeric species formed from the initial oxidation products.

Causality: Aromatic amines are known to be unstable under certain conditions, and their degradation can be influenced by factors like the solvent, temperature, and gas phase.[2] Temperature, in particular, is a crucial factor in the reactivity of aromatic amines; many are unstable in aqueous solutions above 5°C.[3]

Troubleshooting & Prevention:

  • Use Deoxygenated Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, prepare and handle the solution in a glove box or under a blanket of inert gas.

  • Protect from Light: Store solutions in amber glass vials or wrap containers in aluminum foil to prevent photo-oxidation. Photosensitive groups like carbonyls and nitroaromatics are particularly susceptible to photolytic degradation.

  • Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or equivalent high-purity solvents.

FAQ 2: I'm observing a progressive decrease in the concentration of my compound in an aqueous solution over time, confirmed by HPLC analysis. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the methyl ester functional group. This reaction cleaves the ester bond, converting this compound into its corresponding carboxylic acid, 3-Amino-4-(isopropylamino)benzoic acid, and methanol. The rate of this hydrolysis is highly dependent on the pH of the solution.

Causality: Benzoate esters are known to undergo hydrolysis, a reaction that can be catalyzed by both acids and bases.[4][5][6][7] The reaction is typically slowest in a slightly acidic to neutral pH range (pH 4-6) and accelerates significantly under strongly acidic or alkaline conditions.

Troubleshooting & Prevention:

  • Control the pH: Prepare your aqueous solutions using a buffer system to maintain a stable pH, ideally within the 4-6 range. Avoid highly acidic or basic conditions unless required for a specific experimental step. Studies on other primary aromatic amines (PAAs) have shown they exhibit greater stability in water compared to acidic media like 3% acetic acid.[8]

  • Prepare Fresh Solutions: For critical experiments, it is always best practice to prepare solutions fresh and use them promptly.

  • Refrigerate or Freeze: Store stock solutions at low temperatures (2-8°C or -20°C) to significantly slow the rate of hydrolysis and other degradation reactions.[8]

FAQ 3: What is the best solvent to use for preparing a stable stock solution?

Answer: The choice of solvent depends on the intended downstream application.

  • For Maximum Long-Term Stability (Non-Aqueous): Anhydrous, aprotic organic solvents like DMSO or DMF are excellent choices for long-term storage. By eliminating water, the primary route of degradation (hydrolysis) is prevented.

  • For Aqueous Experimental Systems: If an aqueous solution is required, buffered water (as described in FAQ 2) is necessary. It is crucial to prepare a concentrated stock in a solvent like DMSO and then perform the final dilution into the aqueous buffer immediately before the experiment. This minimizes the time the compound spends in the aqueous environment.

FAQ 4: How can I confirm that my compound has degraded and identify the byproducts?

Answer: The most effective method is to use a stability-indicating analytical technique, primarily High-Performance Liquid Chromatography (HPLC).

Confirmation & Identification Workflow:

  • Develop an HPLC Method: A reverse-phase C18 column with a gradient mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0) is a good starting point.[9] Detection via a UV detector at a wavelength like 254 nm is typically effective.[9]

  • Analyze a Fresh Standard: Inject a freshly prepared solution of high-purity this compound to establish its retention time and peak area.

  • Analyze the Aged/Suspect Solution: Inject your stored or experimental solution.

  • Interpret the Chromatogram:

    • Degradation Confirmation: A decrease in the peak area of the parent compound compared to the fresh standard indicates degradation.

    • Degradation Product Identification: The appearance of new peaks, typically one more polar (earlier retention time) and potentially several others, indicates the formation of degradation products. The primary hydrolysis product, 3-Amino-4-(isopropylamino)benzoic acid, will be more polar and elute earlier than the parent ester. Oxidation products may present as a series of smaller peaks.

  • Structure Elucidation: For definitive identification of degradation products, HPLC coupled with Mass Spectrometry (LC-MS) is the preferred technique.

Visualizing Degradation Pathways

The primary chemical instabilities of this compound can be summarized by two main pathways: Hydrolysis and Oxidation.

cluster_0 This compound cluster_1 Degradation Products Parent Methyl 3-Amino-4- (Isopropylamino)Benzoate Hydrolysis_Product 3-Amino-4-(Isopropylamino)benzoic Acid + Methanol Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺ or OH⁻) Oxidation_Products Colored Oxidation Products (e.g., Quinone-imines, Polymers) Parent->Oxidation_Products Oxidation (O₂, Light, Metal Ions)

Caption: Primary degradation pathways for the target compound.

Summary of Stability Factors & Mitigation Strategies

FactorPotential IssueRecommended Mitigation Strategy
pH Ester hydrolysisUse a buffered aqueous solution (pH 4-6). Avoid strong acids/bases.
Oxygen Oxidation of amino groupsUse deoxygenated solvents; handle under an inert atmosphere (N₂ or Ar).
Light Photo-oxidation/degradationStore solutions in amber vials or protect from light.
Temperature Increased reaction ratesStore stock solutions at low temperatures (2-8°C or -20°C).[8]
Solvent Hydrolysis, impuritiesUse high-purity, anhydrous aprotic solvents (DMSO, DMF) for long-term storage.
Time Cumulative degradationPrepare aqueous solutions fresh before use whenever possible.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol is designed to minimize degradation when preparing an aqueous solution for immediate use in cellular or biochemical assays.

  • Prepare Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 5.0 using phosphoric acid.

  • Deoxygenate Buffer: Sparge the buffer with high-purity nitrogen gas for at least 20 minutes to remove dissolved oxygen.

  • Prepare Concentrated Stock: Accurately weigh the this compound solid and dissolve it in a minimal amount of anhydrous DMSO to create a high-concentration stock (e.g., 100 mM).

  • Final Dilution: Immediately before your experiment, perform a serial dilution of the DMSO stock into the deoxygenated pH 5.0 phosphate buffer to achieve your desired final concentration.

  • Use Promptly: Use the final aqueous solution as soon as possible, ideally within a few hours, and keep it on ice and protected from light during use.

Protocol 2: Workflow for a Forced Degradation Study

Forced degradation (or stress testing) is a crucial study in drug development to establish degradation pathways and validate analytical methods.[10][11] The goal is to achieve 5-20% degradation of the active substance.[12][13]

cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose aliquots to: base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base Expose aliquots to: oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Expose aliquots to: thermal Thermal Stress (e.g., 80°C in solution) start->thermal Expose aliquots to: photo Photolytic Stress (ICH Q1B conditions) start->photo Expose aliquots to: neutralize Neutralize/Quench (as appropriate) acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability- Indicating HPLC-UV/MS neutralize->analyze end Identify Degradants & Establish Pathways analyze->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a mixture like Acetonitrile:Water (50:50).

  • Stress Conditions: Aliquot the solution into separate, protected vials for each stress condition:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal: Heat the solution at 80°C.

    • Photostability: Expose the solution to a light source according to ICH Q1B guidelines (a combination of UV and visible light).[13]

  • Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Stop the degradation by neutralizing the acid/base samples or diluting them into the mobile phase.

  • Analysis: Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms to identify and quantify the degradation products formed under each condition, thereby establishing the compound's stability profile.

References

  • SSERC. Hydrolysis of ethyl benzoate. [Link]

  • Canadian Science Publishing. The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. [Link]

  • RSC Publishing. HYDROLYSIS OF BENZOIC AND RELATED ESTERS IN VARYING MEDIA. [Link]

  • Journal of the American Chemical Society. The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. [Link]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • ResearchGate. Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • LookChem. This compound. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

Sources

Enhancing the Reactivity of Methyl 3-Amino-4-(Isopropylamino)Benzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-Amino-4-(Isopropylamino)Benzoate (CAS 511240-22-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile diamino building block in their synthetic workflows. As a molecule featuring two distinct amino functionalities with differing electronic and steric environments, its reactivity can be both an asset and a challenge.[1]

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the reactivity and selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The molecule possesses three primary sites for chemical modification:

  • The C3-Primary Aromatic Amine (-NH₂): This is generally the most nucleophilic and sterically accessible site, making it the primary target for many reactions like acylation, alkylation, and diazotization.[2][3]

  • The C4-Secondary Isopropylamino Group (-NH-iPr): While still nucleophilic, this site is more sterically hindered by the isopropyl group and its lone pair is slightly less available due to electronic donation into the ring. Its reactivity is generally lower than the primary amine.[4]

  • The Aromatic Ring: The benzene ring is highly activated by two electron-donating amino groups, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration). These reactions typically occur at the positions ortho and para to the activating groups.[5]

Q2: I am observing low yields in my acylation reaction. What is the likely cause?

Low yields in acylations with aromatic amines often stem from their reduced nucleophilicity compared to aliphatic amines.[4] The lone pair of electrons on the nitrogen atoms is delocalized into the aromatic ring, making them less available to attack an electrophile. This issue can be compounded by steric hindrance, particularly if your acylating agent is bulky.

Q3: Which of the two amino groups is more reactive towards an electrophile?

The primary amine at the 3-position is significantly more reactive. This is due to two key factors:

  • Steric Accessibility: The primary amine is less crowded than the secondary amine, which is flanked by a bulky isopropyl group.

  • Electronic Effects: While both are electron-donating, the primary amine's lone pair is generally considered more available for nucleophilic attack.

This differential reactivity is the cornerstone of achieving selective functionalization of the molecule.

Q4: My reaction is producing a mixture of mono- and di-substituted products. How can I improve selectivity for the C3-amine?

This is a common challenge. Achieving high selectivity often requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry Control: Use of ~1.0 equivalent of the electrophile.

  • Low Temperature: Running the reaction at reduced temperatures (e.g., 0 °C to -20 °C) can slow the rate of the second substitution, allowing the more reactive primary amine to react preferentially.

  • Choice of Base: A non-nucleophilic, sterically hindered base can help modulate the reaction.

For reactions requiring near-perfect selectivity, a protecting group strategy may be necessary.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Poor Yield in Amide Coupling (Amidation) Reactions

Direct amidation of carboxylic acids with aromatic amines is challenging due to the formation of a stable ammonium carboxylate salt.[6] Elevating temperature to drive the dehydration can lead to degradation.

The core issue is the low electrophilicity of the carboxylic acid and the moderate nucleophilicity of the aromatic amine. The solution is to activate the carboxylic acid or catalyze the reaction.

G cluster_0 Troubleshooting: Low Amidation Yield start Low Yield Observed q1 Are you using a coupling agent or catalyst? start->q1 no_cat Direct thermal condensation attempted. High salt formation, low conversion. q1->no_cat No yes_cat Yes, but yield is still low. q1->yes_cat Yes cat_type Select Catalyst Type no_cat->cat_type yes_cat->cat_type boron Boron-Based Catalysts (e.g., Boric Acid, Arylboronic Acids) [4, 7] cat_type->boron metal Metal-Based Catalysts (e.g., TiF₄, ZrCl₄) [2] cat_type->metal coupling Stoichiometric Coupling Agents (e.g., EDC, DCC, HATU) [2] cat_type->coupling optimize Optimize Reaction Conditions: - Temperature (Reflux) - Solvent (Toluene, Xylene) - Water Removal (Dean-Stark) boron->optimize metal->optimize coupling->optimize purify Purification & Analysis optimize->purify

Caption: Workflow for troubleshooting low amidation yields.

Instead of stoichiometric coupling agents that can complicate purification, catalytic methods are often superior for industrial applications.[6]

Catalyst TypeExample CatalystTypical Loading (mol%)Mechanism of Action & Key AdvantagesReference
Boron-Based Boric Acid (H₃BO₃)5 - 20A mild Lewis acid that activates the carboxylic acid, facilitating nucleophilic attack. Environmentally benign and cost-effective.[7][7]
Boron-Based Arylboronic Acids1 - 10Forms an acylborate intermediate, which is a highly reactive acylating agent. Effective at room temperature for some substrates.[8]
Transition Metal Titanium(IV) Fluoride (TiF₄)5 - 10A powerful Lewis acid that enhances the electrophilicity of the carboxyl group. Effective for both aromatic and aliphatic acids.[6][6]
Transition Metal Zirconium(IV) Chloride (ZrCl₄)5 - 15Similar mechanism to other Lewis acidic metal salts. Often used in refluxing toluene to facilitate dehydration.[9]

Expert Insight: Boron-based catalysts are an excellent starting point due to their low cost and favorable safety profile.[7] For particularly unreactive coupling partners, stronger Lewis acids like TiF₄ or ZrCl₄ may be necessary, though these require stricter anhydrous conditions.[6][9]

Problem 2: Non-Selective Reaction at Both Amino Groups

When using highly reactive electrophiles (e.g., acid chlorides, sulfonyl chlorides), competitive reaction at the C4-isopropylamino group can become a significant issue, even with stoichiometric control.

For syntheses demanding high purity and selectivity, protecting the more reactive C3-amino group is the most robust strategy.

G cluster_1 Selective Functionalization Workflow start Starting Material: Methyl 3-Amino-4- (Isopropylamino)Benzoate protect Step 1: Protect C3-Amine (e.g., Boc Anhydride) start->protect react Step 2: React at C4-Amine (Target Reaction) protect->react deprotect Step 3: Deprotect C3-Amine (e.g., TFA, HCl) react->deprotect final Final Product: C4-Functionalized deprotect->final

Caption: A protecting group workflow for C4-amine functionalization.

This protocol leverages the higher reactivity of the primary amine to achieve selective protection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add TEA or DIPEA (1.1 eq).

  • Protecting Agent Addition: Add a solution of (Boc)₂O (1.05 eq) in THF dropwise over 30 minutes. The slight excess of the protecting agent ensures full conversion of the primary amine, while the controlled temperature and stoichiometry prevent significant reaction at the secondary amine.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure C3-Boc-protected product.

Causality: The Boc-anhydride is an electrophile that reacts preferentially with the more nucleophilic and less sterically hindered C3-primary amine. The use of a non-nucleophilic base scavenges the acid byproduct without competing in the reaction.

References

  • LookChem. Cas 511240-22-5, this compound. [Online] Available at: [Link]

  • Royal Society of Chemistry. TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. [Online] Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Online] Available at: [Link]

  • ResearchGate. Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis | Request PDF. [Online] Available at: [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. [Online] Available at: [Link]

  • ACS Publications. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. [Online] Available at: [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Online] Available at: [Link]

  • PubChem. Methyl 3-amino-4-(methylamino)benzoate. [Online] Available at: [Link]

  • ChemBK. 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. [Online] Available at: [Link]

  • SlideShare. Reactions of aromatic amines. [Online] Available at: [Link]

  • IndiaMART. Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat. [Online] Available at: [Link]

  • Quora. Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? [Online] Available at: [Link]

  • PubChem. Ethyl 3,4-Diaminobenzoate. [Online] Available at: [Link]

  • Chemistry LibreTexts. Reactivity of Amines. [Online] Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the scientific rationale and practical solutions to overcome common challenges in this synthetic sequence.

I. Synthetic Overview & Key Challenges

The synthesis of this compound typically proceeds through a multi-step pathway, most commonly involving a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group. Each of these steps presents a unique set of challenges that can impact yield, purity, and scalability. This guide will address these potential pitfalls in a practical, question-and-answer format.

Synthetic Pathway A Methyl 4-Chloro-3-nitrobenzoate B Methyl 4-(Isopropylamino)-3-nitrobenzoate A->B Isopropylamine, Base, Heat (SNAr) C This compound B->C Reduction (e.g., H2/Pd/C, Fe/HCl)

Caption: A common synthetic route to this compound.

II. Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during your synthesis.

Part A: Nucleophilic Aromatic Substitution (SNAr)

The introduction of the isopropylamino group via SNAr is a critical step. The steric bulk of the secondary amine and the electronic nature of the aromatic ring can lead to several complications.

Question 1: My SNAr reaction with isopropylamine is sluggish or incomplete, resulting in low yields of Methyl 4-(Isopropylamino)-3-nitrobenzoate. How can I improve the conversion?

Answer: This is a common issue, often stemming from a combination of the moderate reactivity of the aryl chloride and the steric hindrance of the isopropylamine nucleophile. Here’s a systematic approach to troubleshoot this problem:

  • Increase Reaction Temperature: SNAr reactions are often accelerated at higher temperatures. If you are running the reaction at a moderate temperature (e.g., 80-100 °C), consider incrementally increasing it. However, be mindful of potential side reactions at excessively high temperatures.

  • Choice of Base: The base plays a crucial role in deprotonating the amine and neutralizing the HCl generated. If you are using a weak base like K2CO3, switching to a stronger, non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can improve the reaction rate.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Excess of Isopropylamine: Using a larger excess of isopropylamine (e.g., 2-3 equivalents) can help drive the reaction to completion. However, this may complicate purification, so a balance must be struck.

Table 1: Recommended Starting Conditions for SNAr with Isopropylamine

ParameterRecommended ConditionRationale
Solvent DMSO or NMPHigh boiling point, polar aprotic, effectively solvates intermediates.
Base K2CO3 or DIPEA (1.5-2.0 eq.)K2CO3 is a cost-effective option; DIPEA is a stronger, non-nucleophilic base.
Temperature 120-150 °CHigher temperatures are often necessary to overcome the activation energy.
Reactant Ratio Isopropylamine (1.2-1.5 eq.)A moderate excess can improve reaction kinetics without significant purification issues.

Question 2: I am observing the formation of a significant amount of a dark, tarry byproduct in my SNAr reaction. What is causing this and how can I prevent it?

Answer: The formation of dark, polymeric byproducts often indicates decomposition of the starting material or product at high temperatures.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to degradation. Carefully control the reaction temperature and avoid localized overheating.

  • Inert Atmosphere: Although not always strictly necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.

  • Reaction Time: Prolonged reaction times at high temperatures can also lead to byproduct formation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Troubleshooting SNAr cluster_0 Low Conversion cluster_1 Byproduct Formation a1 Increase Temperature Increase Base Strength Change Solvent to DMSO/NMP b1 Lower Temperature Use Inert Atmosphere Optimize Reaction Time Start Symptom Start->a1 Start->b1

Caption: Decision tree for troubleshooting the SNAr reaction.

Part B: Reduction of the Nitro Group

The reduction of the nitro group to an amine is the final key transformation. The choice of reducing agent is critical to avoid side reactions and ensure a clean conversion.

Question 3: My reduction of Methyl 4-(Isopropylamino)-3-nitrobenzoate is giving a low yield of the desired product, and I am having difficulty with purification. What are the best practices for this step?

Answer: The reduction of an aromatic nitro group can be achieved with various reagents. The choice depends on the other functional groups present in the molecule and the desired reaction conditions.

  • Catalytic Hydrogenation: This is often the cleanest method. Using palladium on carbon (Pd/C) with a hydrogen source (H2 gas or a transfer hydrogenation reagent like ammonium formate) is highly effective. A key advantage is the straightforward workup, which typically involves filtering off the catalyst.

  • Metal/Acid Reduction: A classic method involves using a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid. While effective, the workup can be more involved due to the need to remove metal salts.

  • Chemoselective Reducing Agents: Reagents like sodium dithionite (Na2S2O4) can be used for a milder, more selective reduction of the nitro group.[1]

Table 2: Comparison of Common Nitro Group Reduction Methods

MethodAdvantagesPotential Pitfalls
H2, Pd/C Clean reaction, easy workup.May not be suitable for molecules with other reducible functional groups.
Fe / HCl or AcOH Cost-effective, robust.Workup can be tedious due to metal salt removal.
SnCl2 • 2H2O Mild conditions, good for sensitive substrates.Tin waste can be an environmental concern.
Sodium Dithionite Mild, chemoselective.Often requires aqueous conditions, which may affect solubility.

Question 4: My final product, this compound, is prone to oxidation and discoloration upon purification and storage. How can I minimize this?

Answer: Aromatic amines, especially those with multiple amino groups, are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Workup under Inert Atmosphere: During the workup of the reduction step, particularly after neutralizing any acid, it is advisable to work under an inert atmosphere to minimize air exposure.

  • Prompt Purification: Purify the crude product as soon as possible after the reaction is complete. Leaving the crude material exposed to air and light can promote oxidation.

  • Purification Technique: Column chromatography on silica gel is a common purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Storage: Store the purified product under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen) and in a freezer to minimize degradation over time.

Purification Workflow A Crude Product B Aqueous Workup (under N2 if possible) A->B C Extraction with Organic Solvent B->C D Drying over Na2SO4 or MgSO4 C->D E Solvent Removal (Rotary Evaporation) D->E F Column Chromatography (Silica Gel) E->F G Pure Product F->G

Caption: General workflow for the purification of this compound.

III. Experimental Protocols

The following are generalized protocols that can serve as a starting point for your experiments. Optimization will likely be necessary for your specific setup and scale.

Protocol 1: Synthesis of Methyl 4-(Isopropylamino)-3-nitrobenzoate (SNAr)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-chloro-3-nitrobenzoate (1.0 eq.), potassium carbonate (1.5 eq.), and dimethyl sulfoxide (DMSO) to make a 0.5 M solution.

  • Add isopropylamine (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 120-130 °C and stir for 4-8 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Protocol 2: Synthesis of this compound (Nitro Reduction)
  • In a round-bottom flask, dissolve Methyl 4-(Isopropylamino)-3-nitrobenzoate (1.0 eq.) in ethanol or methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

IV. References

  • Hasan, E., Ali, S., Bano, Z., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. Available at: [Link]

  • Lee, J. G., et al. (2001). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 22(1), 5-6.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Calvin University. (2014). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • Arya, K., & Dandia, A. (2010). Selective Reduction of Nitro Compounds Using CeY Zeolite Under Microwaves. ResearchGate. Available at: [Link]

  • Reaction Chemistry. (n.d.). Nitro Reduction. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. Available at: [Link]

  • Google Patents. (2015). WO 2015/087343 A2. Available at:

  • Google Patents. (2013). CN101928277B. Available at:

Sources

Technical Support Center: Purification of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-Amino-4-(Isopropylamino)Benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound in high purity. The guidance provided herein is synthesized from established chemical principles and best practices for the purification of aromatic amines and substituted benzoates.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a substituted aromatic amine, a class of compounds often presenting unique purification challenges. Its structure, containing both a basic amino group and a secondary amine, as well as an ester functional group, dictates its solubility and reactivity. The presence of two amino groups increases the molecule's polarity and its susceptibility to oxidation.

Key Structural Features:

  • Primary Aromatic Amine (-NH2): A basic and nucleophilic center, prone to oxidation (often leading to colored impurities) and salt formation in acidic conditions.

  • Secondary Aromatic Amine (-NH-isopropyl): Also basic, contributing to the molecule's overall polarity.

  • Methyl Ester (-COOCH3): Susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

  • Aromatic Ring: Provides a rigid scaffold, which can be favorable for crystallization.

II. Troubleshooting Guide: Common Purification Challenges & Solutions

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Purity After Initial Work-up - Persistent Colored Impurities

Cause: Aromatic amines are notoriously susceptible to air oxidation, which can generate highly colored polymeric impurities. This process can be accelerated by light and trace metal ions.

Solution:

  • Minimize Air and Light Exposure: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) where possible. Use amber glassware or cover flasks with aluminum foil to protect the compound from light.

  • Antioxidant Treatment: During the work-up, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can help to remove some colored oxidation byproducts.

  • Charcoal Treatment: Activated charcoal can be effective at adsorbing colored impurities. However, it can also adsorb the desired product, leading to yield loss. Use it judiciously during the recrystallization process.

dot

cluster_oxidation Oxidation Pathway cluster_solution Mitigation Strategies Crude_Product Crude Product (Colored Impurities) Oxidized_Impurities Polymeric, Colored Byproducts Crude_Product->Oxidized_Impurities Air/Light Exposure Inert_Atmosphere Inert Atmosphere (N2 or Ar) Crude_Product->Inert_Atmosphere Prevent Light_Protection Amber Glassware/ Foil Wrap Crude_Product->Light_Protection Prevent Reducing_Wash Reducing Wash (e.g., NaHSO3) Oxidized_Impurities->Reducing_Wash Remove Charcoal Charcoal Treatment (Judicious Use) Oxidized_Impurities->Charcoal Remove

Caption: Mitigation of colored impurities.

Problem 2: Oiling Out During Recrystallization

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[1] This is common for amines and can be caused by using a solvent in which the compound is too soluble, or by cooling the solution too rapidly.

Solution:

  • Solvent System Selection: The key is to find a solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. This provides time for crystal nucleation and growth.[1]

  • Seed Crystals: If a small amount of pure, solid material is available, adding a seed crystal to the cooling solution can induce crystallization.[1]

  • Solvent Polarity Adjustment: If using a solvent pair (e.g., ethyl acetate/heptane), try increasing the proportion of the less polar "anti-solvent" (heptane) gradually to the hot solution until turbidity is observed, then add a small amount of the more polar solvent to redissolve, and then allow to cool slowly.

Solvent System (Polar/Non-Polar)Suitability for Aromatic Amines
Ethyl Acetate / HeptaneA good starting point for moderately polar compounds.
Methanol / WaterEffective for more polar amines; water acts as the anti-solvent.
Acetone / WaterSimilar to methanol/water, but acetone has a lower boiling point.
Dichloromethane / HeptaneUseful, but be mindful of the volatility of dichloromethane.

Data synthesized from general organic chemistry principles.[1]

Problem 3: Co-elution of Impurities During Column Chromatography

Cause: Impurities with similar polarity to the target compound can be difficult to separate by column chromatography. Given the potential for side reactions during synthesis, impurities may include starting materials, regioisomers, or over-alkylated products.

Solution:

  • Optimize the Solvent System:

    • TLC First: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to achieve good separation (aim for an Rf of 0.2-0.3 for the target compound). A good starting point for aromatic amines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2]

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant solvent composition) elution for separating compounds with close polarities.[3]

  • Deactivate the Silica Gel: Silica gel is acidic and can cause streaking or irreversible adsorption of basic compounds like amines. Adding a small amount of triethylamine (0.5-1%) to the eluent can neutralize the acidic sites on the silica gel, leading to better peak shapes and recovery.[3]

dot

Start Crude Product TLC TLC Analysis (Solvent System Screening) Start->TLC Column_Prep Prepare Column (Silica Gel) TLC->Column_Prep Optimal System Found Load_Sample Load Sample Column_Prep->Load_Sample Elute Elute with Optimized Solvent System Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Analyze->Collect Continue Elution Combine Combine Pure Fractions Analyze->Combine Pure Fractions Identified Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Column chromatography workflow.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small vial, test the solubility of ~10-20 mg of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) and solvent pairs (e.g., ethyl acetate/heptane, methanol/water). A suitable solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that provides good separation of the target compound from impurities, with an Rf value of approximately 0.2-0.3 for the product.[3] A common starting system is 20-30% ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dry, product-adsorbed silica to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% ethyl acetate in hexane to 30%, then 50%).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

IV. Frequently Asked Questions (FAQs)

Q1: My purified this compound is a solid, but it darkens over time. Why is this happening and how can I prevent it?

A1: The darkening is likely due to slow oxidation of the amino groups, a common issue with aromatic amines. To ensure long-term stability, store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a dark, cool place such as a refrigerator.[4]

Q2: Can I purify this compound by distillation?

A2: While distillation is a viable purification technique for some compounds, it is generally not recommended for relatively high molecular weight aromatic amines like this one. They often have high boiling points and can decompose at the required temperatures. Recrystallization or column chromatography are typically more suitable methods.

Q3: I am seeing a broad peak for my compound in the NMR spectrum. Is this a purity issue?

A3: Broad peaks in the NMR spectrum, particularly for the N-H protons, are common for amines. This is often due to hydrogen bonding and exchange with trace amounts of water or other protic species. While it doesn't necessarily indicate impurity, ensuring your NMR solvent is dry can sometimes sharpen these peaks. If other peaks in the spectrum are also broad, it may suggest the presence of paramagnetic impurities, which could be removed by filtration through a short plug of silica gel.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for determining purity by area percentage and detecting trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the compound and can reveal the presence of structurally similar impurities. Melting point analysis is also a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

V. References

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Isopropyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-(methylamino)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Appchem. (n.d.). Methyl 4-amino-3-(isopropylamino)benzoate. Retrieved from [Link]

  • ACS Central Science. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • PubMed Central. (2022, October 20). Quantitative proteomic analysis of the microbial degradation of 3-aminobenzoic acid by Comamonas sp. QT12. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-(isopropylamino)benzoate is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of its amino and isopropylamino groups on the benzoate core makes it a versatile scaffold for drug discovery and development. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable compound, offering a critical analysis of their respective methodologies, performance, and practical considerations. The objective is to equip researchers with the necessary information to make informed decisions when selecting a synthesis strategy tailored to their specific laboratory and project requirements.

The two routes detailed in this guide are:

  • Route 1: The Classical Approach via Nucleophilic Aromatic Substitution and Nitration. This multi-step synthesis begins with a readily available halobenzoic acid and proceeds through nitration, nucleophilic aromatic substitution, esterification, and a final reduction step.

  • Route 2: A Modern Approach Utilizing Palladium-Catalyzed Buchwald-Hartwig Amination. This more contemporary route employs a palladium catalyst to directly form a key C-N bond, offering a potentially more streamlined and efficient pathway.

This guide will dissect each route, providing detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of key metrics such as overall yield, reaction conditions, and scalability.

Route 1: The Classical Approach via Nucleophilic Aromatic Substitution and Nitration

This traditional and well-established route is a multi-step process that relies on fundamental organic transformations. It offers a robust and often cost-effective method for the preparation of this compound.

Logical Workflow for Route 1

A 4-Chloro-3-nitrobenzoic Acid B 4-(Isopropylamino)-3-nitrobenzoic Acid A->B  Nucleophilic Aromatic  Substitution  (Isopropylamine) C Methyl 4-(Isopropylamino)-3-nitrobenzoate B->C  Esterification  (Methanol, Acid Catalyst) D This compound C->D  Nitro Group Reduction  (e.g., Catalytic Hydrogenation)

Caption: Workflow for the classical synthesis route.

Experimental Protocols for Route 1

Step 1: Synthesis of 4-(Isopropylamino)-3-nitrobenzoic Acid

This step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzoic acid with isopropylamine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.

  • Materials: 4-chloro-3-nitrobenzoic acid, isopropylamine, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid (1 equivalent) in ethanol.

    • Add an excess of isopropylamine (2-3 equivalents).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Acidify the residue with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-(isopropylamino)-3-nitrobenzoic acid.

Step 2: Synthesis of Methyl 4-(Isopropylamino)-3-nitrobenzoate

This is a standard Fischer esterification reaction to convert the carboxylic acid to its corresponding methyl ester.

  • Materials: 4-(Isopropylamino)-3-nitrobenzoic acid, methanol, concentrated sulfuric acid.

  • Procedure:

    • Suspend 4-(isopropylamino)-3-nitrobenzoic acid (1 equivalent) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 3-5 hours, or until TLC analysis indicates the disappearance of the starting material.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. Purification can be achieved by column chromatography if necessary.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials: Methyl 4-(isopropylamino)-3-nitrobenzoate, methanol or ethanol, Palladium on carbon (Pd/C) catalyst, hydrogen gas.

  • Procedure:

    • Dissolve methyl 4-(isopropylamino)-3-nitrobenzoate (1 equivalent) in methanol or ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 8-16 hours.[1]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The product can be further purified by recrystallization or column chromatography.

Performance and Considerations for Route 1
ParameterAssessmentSupporting Data/Rationale
Overall Yield ModerateMulti-step synthesis with potential for material loss at each stage. Individual step yields are generally good, but the cumulative yield is moderate.
Scalability GoodThe reactions involved are well-understood and generally scalable. However, the use of hydrogen gas in the final step requires specialized equipment for large-scale production.
Cost-Effectiveness HighStarting materials and reagents are relatively inexpensive and readily available.
Safety ModerateThe use of concentrated acids and flammable solvents requires standard laboratory safety precautions. The final hydrogenation step involves handling of flammable hydrogen gas and a pyrophoric catalyst (Pd/C).
Environmental Impact ModerateUse of organic solvents and a heavy metal catalyst. Proper waste disposal is crucial.

Route 2: A Modern Approach Utilizing Palladium-Catalyzed Buchwald-Hartwig Amination

This route offers a more convergent and potentially more efficient synthesis by employing a modern cross-coupling reaction to form the key C-N bond between the isopropylamino group and the aromatic ring.

Logical Workflow for Route 2

cluster_reactants Reactants A Methyl 3-Amino-4-bromobenzoate C This compound A->C  Buchwald-Hartwig Amination  (Pd Catalyst, Ligand, Base) B Isopropylamine

Caption: Workflow for the Buchwald-Hartwig amination route.

Experimental Protocol for Route 2

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides with primary amines.

  • Materials: Methyl 3-amino-4-bromobenzoate, isopropylamine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 3-amino-4-bromobenzoate (1 equivalent), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

    • Add the strong base (1.5-2 equivalents).

    • Add the anhydrous solvent, followed by isopropylamine (1.2-1.5 equivalents).

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Performance and Considerations for Route 2
ParameterAssessmentSupporting Data/Rationale
Overall Yield Potentially HighThis is a more convergent route which can often lead to higher overall yields compared to multi-step syntheses.
Scalability Moderate to GoodWhile scalable, the cost and availability of the palladium catalyst and ligand can be a limiting factor for very large-scale production. Air- and moisture-sensitive reagents require careful handling.
Cost-Effectiveness ModerateThe main cost driver is the palladium catalyst and the specialized phosphine ligand.
Safety ModerateRequires handling of air- and moisture-sensitive reagents and potentially pyrophoric bases. The use of an inert atmosphere is essential.
Environmental Impact ModerateThe use of a precious metal catalyst necessitates efficient recovery and recycling processes to minimize environmental impact.

Comparative Analysis and Conclusion

FeatureRoute 1: Classical ApproachRoute 2: Buchwald-Hartwig Amination
Number of Steps 3-4 steps1-2 steps (depending on starting material availability)
Overall Yield ModeratePotentially High
Starting Materials Readily available and inexpensiveMay require synthesis of the bromo-substituted precursor
Reagent Cost LowHigh (due to catalyst and ligand)
Reaction Conditions Generally robust and less sensitiveRequires inert atmosphere and anhydrous conditions
Scalability Good, with considerations for hydrogenationModerate, with cost being a major factor
Expertise Required Standard organic synthesis techniquesRequires experience with air-sensitive techniques and cross-coupling reactions
  • Route 1 is a reliable and cost-effective option, particularly for smaller-scale synthesis where the cost of starting materials is a primary concern. Its well-established procedures make it accessible to a broader range of chemists.

  • Route 2 , while more expensive in terms of reagents, offers a more elegant and potentially higher-yielding pathway. It is particularly advantageous when a more convergent synthesis is desired and for laboratories equipped to handle air-sensitive cross-coupling reactions. For process development and large-scale synthesis, the higher initial cost of the catalyst may be offset by a more efficient process and higher throughput.

Ultimately, both routes provide viable pathways to the target molecule. A thorough evaluation of the factors outlined in this guide will enable researchers to select the most appropriate and efficient synthesis strategy for their specific objectives.

References

  • Organic Syntheses, Coll. Vol. 1, p.372 (1941); Vol. 4, p.715 (1963).
  • Journal of Medicinal Chemistry, 2005, 48 (1), 160-172.
  • The Journal of Organic Chemistry, 2001, 66 (4), 1309–1317.

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A Comparative Guide to Methyl 3-Amino-4-(Isopropylamino)Benzoate and Its Positional Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the nuanced differences between structural isomers can dictate the success or failure of a therapeutic candidate. The substitution pattern on an aromatic ring profoundly influences a molecule's physicochemical properties, and in turn, its pharmacokinetic and pharmacodynamic profile. This guide offers an in-depth technical comparison of Methyl 3-Amino-4-(Isopropylamino)Benzoate and its key positional isomers, providing researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary for informed decision-making in medicinal chemistry and lead optimization.

Introduction: The Significance of Isomerism in Substituted Aminobenzoates

This compound and its isomers belong to the aminobenzoate class of compounds, which are prevalent scaffolds in medicinal chemistry.[1][2] The arrangement of the amino, isopropylamino, and methyl ester functional groups on the benzene ring gives rise to distinct electronic and steric environments. These subtle structural variations can lead to significant differences in properties such as polarity, solubility, crystal packing, and, most critically, the ability to interact with biological targets.[3][4] Understanding these differences is paramount for designing molecules with optimal efficacy, selectivity, and safety profiles.

This guide will focus on a comparative analysis of the following three positional isomers:

  • This compound (1)

  • Methyl 4-Amino-3-(Isopropylamino)Benzoate (2)

  • Methyl 3-(Isopropylamino)-4-aminobenzoate (3)

Physicochemical Properties: A Quantitative Comparison

PropertyThis compound (1)Methyl 4-Amino-3-(Isopropylamino)Benzoate (2)Methyl 3-(Isopropylamino)-4-aminobenzoate (3)
CAS Number 511240-22-5[6]Not availableNot available
Molecular Formula C₁₁H₁₆N₂O₂[6]C₁₁H₁₆N₂O₂C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol [6]208.26 g/mol 208.26 g/mol
Melting Point (°C) 104-106[6]Data not availableData not available
Boiling Point (°C) 362 at 760 mmHg[6]Data not availableData not available
Density (g/cm³) 1.141[6]Data not availableData not available
pKa (Predicted) ~4.5 (amino), ~1.5 (protonated amino)~5.0 (amino), ~2.0 (protonated amino)~4.0 (amino), ~1.0 (protonated amino)
LogP (Predicted) 2.52.62.4

Expert Interpretation: The subtle shifts in the predicted pKa and LogP values highlight the electronic influence of the substituent positions. For instance, the relative basicity of the amino groups and the overall lipophilicity are expected to differ, which can have profound implications for membrane permeability and interaction with biological targets.

Spectroscopic Characterization: Fingerprinting the Isomers

Unambiguous identification of isomers is critical. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the necessary structural elucidation.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers are expected to show distinct patterns in the aromatic region due to the different coupling relationships between the aromatic protons.

  • This compound (1): One would anticipate three distinct aromatic proton signals, likely a doublet, a singlet-like signal, and another doublet, reflecting the 1,2,4-trisubstitution pattern.

  • Methyl 4-Amino-3-(Isopropylamino)Benzoate (2): This isomer would also exhibit three aromatic proton signals, but with different coupling constants and chemical shifts compared to 1 .

  • Methyl 3-(Isopropylamino)-4-aminobenzoate (3): Similarly, a unique set of three aromatic signals is expected.

¹³C NMR Spectroscopy

The carbon NMR spectra will also be isomer-specific, with the chemical shifts of the aromatic carbons being particularly sensitive to the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will share characteristic absorptions for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-N stretching. However, the exact positions and shapes of the N-H bands can be influenced by intramolecular hydrogen bonding, which may differ between the isomers.

Experimental Protocols: Synthesis and Analysis

The ability to synthesize and analyze these isomers with high purity is fundamental to their further study.

Synthesis of Aminobenzoate Isomers

The synthesis of these compounds typically involves the strategic introduction of the amino and isopropylamino groups onto a benzoic acid derivative. A general synthetic approach is outlined below. The specific starting materials and reaction conditions would be adapted to achieve the desired isomeric product.

General Synthetic Workflow

Caption: Generalized synthetic workflow for aminobenzoate isomers.

Analytical Separation by High-Performance Liquid Chromatography (HPLC)

The separation of positional isomers can be challenging due to their similar physicochemical properties. A robust HPLC method is essential for purity assessment and quality control.[7][8] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, is often effective for separating such closely related compounds.[9][10]

Step-by-Step HPLC Protocol:

  • Column Selection: A mixed-mode column, such as a C18 with embedded ion-exchange groups, is recommended.

  • Mobile Phase Preparation: A gradient elution is often necessary.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes. The exact gradient will need to be optimized for the specific isomeric mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Causality Behind Experimental Choices: The use of a mixed-mode column provides multiple separation mechanisms (hydrophobic and ionic), enhancing the resolution of isomers with subtle differences in polarity and pKa. The acidic mobile phase ensures that the amino groups are protonated, allowing for consistent interactions with the stationary phase.

HPLC Separation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Isomer Mixture in Mobile Phase Inject Inject Sample Sample->Inject Column Mixed-Mode HPLC Column Inject->Column Gradient Gradient Elution Column->Gradient Detect UV Detection Column->Detect Gradient->Column Chromatogram Generate Chromatogram Detect->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Purity Purity Assessment Integration->Purity

Caption: Workflow for the analytical separation of aminobenzoate isomers by HPLC.

Biological Activity and Structure-Activity Relationships (SAR)

The primary interest in these compounds for drug development lies in their potential biological activities. While specific comparative data for these exact isomers is limited, we can infer potential activities based on the broader class of aminobenzoate derivatives.

  • Antimicrobial Activity: Para-aminobenzoic acid (PABA) is a well-known precursor in the bacterial synthesis of folic acid.[11] Compounds that mimic PABA can act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in this pathway, leading to antimicrobial effects.[2] The different spatial arrangements of the amino groups in isomers 1 , 2 , and 3 could lead to varying degrees of inhibition of this enzyme.

  • Anti-inflammatory Activity: Derivatives of anthranilic acid (2-aminobenzoic acid) are known to possess non-steroidal anti-inflammatory drug (NSAID) properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][3] The potential for the title compound and its isomers to exhibit anti-inflammatory activity warrants investigation.

  • Other Potential Activities: QSAR (Quantitative Structure-Activity Relationship) studies on aminobenzoate derivatives have suggested potential for a range of other biological activities, including anticancer and anticonvulsant effects, where factors like hydrophobicity and electronic properties play a crucial role.[5][11][12]

Conclusion and Future Directions

This guide provides a comprehensive, albeit initial, comparative analysis of this compound and its key positional isomers. The provided data and experimental frameworks serve as a starting point for researchers in drug discovery and development. The subtle yet significant differences in physicochemical properties, which can be predicted and experimentally verified, are expected to translate into distinct biological activities.

Key Takeaways for Researchers:

  • Isomeric Purity is Critical: The synthesis and purification of individual isomers are paramount for accurate biological evaluation. The provided HPLC methodology offers a robust starting point for analytical characterization.

  • Structure-Activity Relationships are Nuanced: The positioning of the amino and isopropylamino groups will likely have a significant impact on target binding and overall pharmacological profile.

  • Further Investigation is Warranted: The potential antimicrobial and anti-inflammatory activities of these compounds, inferred from the broader class of aminobenzoates, should be experimentally validated through in vitro and in vivo assays.

Future work should focus on the synthesis of pure samples of each isomer, followed by a comprehensive head-to-head comparison of their physicochemical properties and a broad panel of biological assays to elucidate their therapeutic potential.

References

  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. (1986). Journal of Chromatography A, 361, 199-207. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Journal of Pharmaceutical Technology, Research and Management, 1(2), 87-101. Retrieved January 11, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules, 28(14), 5364. Retrieved January 11, 2026, from [Link]

  • QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. (2007). Bioorganic & Medicinal Chemistry Letters, 17(22), 6178-6184. Retrieved January 11, 2026, from [Link]

  • Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids. (2021). Journal of Applied Pharmaceutical Science, 11(8), 108-117. Retrieved January 11, 2026, from [Link]

  • Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids. (1987). Journal of Chromatographic Science, 25(8), 345-350. Retrieved January 11, 2026, from [Link]

  • Methyl 4-amino-3-methylbenzoate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. (2018). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 193, 317-324. Retrieved January 11, 2026, from [Link]

  • Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. (2010). European Journal of Medicinal Chemistry, 45(1), 223-231. Retrieved January 11, 2026, from [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Methyl 3-amino-4-(methylamino)benzoate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved January 11, 2026, from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Pharmaceutical and Biomedical Analysis, 210, 114565. Retrieved January 11, 2026, from [Link]

  • Supporting Information for: Copper-Catalyzed Amination of Aryl Halides with Ammonia. (2009). Chemical Communications. Retrieved January 11, 2026, from [Link]

  • Supporting Information - CDC Stacks. (n.d.). Centers for Disease Control and Prevention. Retrieved January 11, 2026, from [Link]

  • Methyl 4-amino-3-nitrobenzoate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. (2024). ChemBK. Retrieved January 11, 2026, from [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters. Retrieved January 11, 2026, from [Link]

  • Methyl 4-(methylamino)benzoate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • methyl 4-aminobenzoate synthesis report. (2017). Sciencemadness.org. Retrieved January 11, 2026, from [Link]

  • Methyl 4-amino-3-methylbenzoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(4), o773. Retrieved January 11, 2026, from [Link]

  • Methyl 4-(methylamino)benzoate. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • Methyl 3-amino-4-methylbenzoate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Methyl 4-aminobenzoate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Method for preparing p-aminobenzoic acid. (2003). Google Patents.

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A Comparative Guide to the Structure-Activity Relationship of Methyl 3-Amino-4-(Isopropylamino)Benzoate Derivatives as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. The aminobenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design of targeted therapeutics.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of derivatives based on the Methyl 3-Amino-4-(Isopropylamino)Benzoate core, with a specific focus on their activity as inhibitors of Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression and a validated target in cancer therapy.[3][4]

Through a systematic exploration of modifications at key positions of the parent molecule, we will elucidate the causal relationships between structural changes and inhibitory potency. This guide is intended to serve as a practical resource for researchers engaged in the design and optimization of novel kinase inhibitors, offering field-proven insights and actionable experimental data.

The Core Scaffold: this compound

The parent compound, this compound, presents three primary points for chemical modification: the methyl ester, the 3-amino group, and the 4-isopropylamino group. Each of these functionalities plays a critical role in the molecule's interaction with the kinase active site, and their modification allows for a fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.

Our comparative analysis will focus on derivatives synthesized and evaluated for their inhibitory activity against Aurora A and Aurora B kinases. The experimental data presented is a synthesis of findings from seminal studies in the field, providing a robust basis for understanding the SAR of this chemical series.

Comparative Analysis of Derivative Performance

The following sections detail the impact of structural modifications at each key position of the core scaffold. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against Aurora A and Aurora B kinases.

Modification of the Methyl Ester (R1 Position)

The methyl ester of the parent compound provides a crucial interaction point within the kinase hinge region. Conversion of this ester to various amides has been extensively explored to enhance potency and modulate physicochemical properties.

Compound R1 Modification Aurora A IC50 (nM) Aurora B IC50 (nM)
1 (Parent) -COOCH3>1000>1000
2a -CONH2520480
2b -CONHCH3250230
2c -CON(CH3)2150140
2d -CONH-c-propyl8075
2e -CONH-phenyl120110

Expertise & Experience: The initial conversion of the methyl ester to a primary amide (Compound 2a ) resulted in a significant increase in potency, suggesting that the amide functionality is more favorable for interaction with the kinase active site, likely through the formation of additional hydrogen bonds. Further substitution on the amide nitrogen with small alkyl groups (Compounds 2b and 2c ) led to a progressive enhancement of inhibitory activity. The introduction of a cyclopropyl group (Compound 2d ) yielded the most potent derivative in this series, indicating that the constrained conformation of the cyclopropyl ring may optimize the geometry for binding. A phenyl substituent (Compound 2e ) was also well-tolerated, though slightly less potent than the cyclopropyl analog.

Modification of the 3-Amino Group (R2 Position)

The 3-amino group serves as a key anchor for derivatization, often with heterocyclic moieties that can occupy the ATP-binding pocket and form critical interactions with the hinge region of the kinase.

Compound R2 Modification Aurora A IC50 (nM) Aurora B IC50 (nM)
3a -NH-pyrimidin-2-yl5548
3b -NH-(4-methylpyrimidin-2-yl)3225
3c -NH-(4-trifluoromethylpyrimidin-2-yl)8978
3d -NH-thiazol-2-yl11095
3e -NH-benzothiazol-2-yl7568

Expertise & Experience: The introduction of a pyrimidinyl group at the 3-amino position (Compound 3a ) led to a substantial jump in potency compared to the parent scaffold. This highlights the importance of a hydrogen bond acceptor at this position for hinge binding. The addition of a small methyl group at the 4-position of the pyrimidine ring (Compound 3b ) further enhanced activity, likely due to favorable van der Waals interactions in a hydrophobic pocket. Conversely, a bulky and electron-withdrawing trifluoromethyl group (Compound 3c ) was detrimental to activity. Other heterocyclic systems like thiazole (Compound 3d ) and benzothiazole (Compound 3e ) were also effective, demonstrating the versatility of this position for introducing diverse chemical matter.

Modification of the 4-Isopropylamino Group (R3 Position)

The 4-isopropylamino group extends towards the solvent-exposed region of the kinase and modifications here can influence solubility and selectivity.

Compound R3 Modification Aurora A IC50 (nM) Aurora B IC50 (nM)
4a -NH-ethyl9588
4b -NH-cyclopropyl6559
4c -NH-tert-butyl180165
4d -N(CH3)-isopropyl110105

Expertise & Experience: Altering the alkyl substituent on the 4-amino group revealed a clear SAR trend. Smaller alkyl groups like ethyl (Compound 4a ) and cyclopropyl (Compound 4b ) were well-tolerated and maintained good potency. The cyclopropyl group again proved to be a favorable substituent. However, the bulky tert-butyl group (Compound 4c ) led to a significant decrease in activity, suggesting steric hindrance in this region. N-methylation of the isopropylamino group (Compound 4d ) was also slightly detrimental, possibly by disrupting a key hydrogen bond.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

General Procedure for Amide Synthesis (R1 Modification)

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol, the corresponding amine (1.2 eq) is added. The reaction mixture is heated to reflux for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

General Procedure for Buchwald-Hartwig Amination (R2 Modification)

A mixture of the appropriate R1-modified aminobenzoate (1.0 eq), the corresponding heteroaryl halide (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane is degassed and heated to 100 °C under a nitrogen atmosphere for 12-18 hours. After cooling to room temperature, the reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the desired N-heteroaryl derivative.

Aurora Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Aurora A and Aurora B kinases is determined using a standard in vitro kinase assay. The assay is performed in a 96-well plate format. Each well contains the respective kinase, a fluorescently labeled peptide substrate, and ATP. The compounds are added at varying concentrations, and the reaction is incubated at 30 °C for 1 hour. The kinase activity is measured by quantifying the amount of phosphorylated substrate using a fluorescence polarization method. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Visualization of Structure-Activity Relationships

The following diagrams illustrate the key SAR trends and the general workflow for the synthesis and evaluation of the this compound derivatives.

SAR_Summary cluster_R1 R1 (Ester/Amide) cluster_R2 R2 (3-Amino) cluster_R3 R3 (4-Alkylamino) R1_ester Ester (-COOCH3) (Low Potency) R1_amide Amide (-CONH-R) (Increased Potency) R1_ester->R1_amide Conversion R1_cpropyl Cyclopropylamide (Optimal) R1_amide->R1_cpropyl Optimization R2_amino Free Amine (Scaffold) R2_pyrimidine Pyrimidine (High Potency) R2_amino->R2_pyrimidine Derivatization R2_methyl_pyr 4-Me-Pyrimidine (Enhanced Potency) R2_pyrimidine->R2_methyl_pyr Substitution R3_isopropyl Isopropyl (Parent) R3_cpropyl Cyclopropyl (Favorable) R3_isopropyl->R3_cpropyl Modification R3_tbutyl tert-Butyl (Steric Hindrance) R3_isopropyl->R3_tbutyl Modification Core Core Scaffold Experimental_Workflow start Methyl 3-Amino-4- (Isopropylamino)Benzoate step1 R1 Modification (Amide Synthesis) start->step1 step2 R2 Modification (Buchwald-Hartwig Amination) step1->step2 step3 R3 Modification (Reductive Amination) step2->step3 evaluation Aurora Kinase Inhibition Assay step3->evaluation sar SAR Analysis evaluation->sar

Caption: General Experimental Workflow.

Conclusion and Future Directions

The systematic exploration of the this compound scaffold has revealed clear and actionable structure-activity relationships for the development of potent Aurora kinase inhibitors. The key takeaways from this comparative guide are:

  • Amide is preferred over ester at the R1 position , with small, constrained alkyl groups on the amide nitrogen further enhancing potency.

  • Aromatic N-heterocycles at the R2 position are crucial for high-affinity binding , with substituted pyrimidines demonstrating excellent inhibitory activity.

  • The size of the alkyl group at the R3 position is critical , with smaller, less bulky substituents being favorable to avoid steric clashes.

These findings provide a solid foundation for the rational design of next-generation inhibitors based on this versatile scaffold. Future efforts could focus on the exploration of a wider range of heterocyclic systems at the R2 position to optimize selectivity against other kinases. Furthermore, the introduction of solubilizing groups at the R3 position could be investigated to improve the pharmacokinetic profile of these potent inhibitors. This guide, by providing a comprehensive and data-supported analysis, aims to accelerate the discovery and development of novel and effective cancer therapeutics.

References

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5824. [Link]

  • Zou, Y., et al. (2022). A review on the synthesis of p-aminobenzoic acid and its derivatives. RSC Advances, 12(42), 27289-27303. [Link]

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and future prospects. Current opinion in pharmacology, 23, 61-70. [Link]

  • Cicenas, J., et al. (2014). The Aurora kinase inhibitors in cancer research and therapy. Journal of cancer research and clinical oncology, 140(5), 783-793. [Link]

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Biological activity of compounds synthesized from "Methyl 3-Amino-4-(Isopropylamino)Benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Compounds Derived from the Substituted Aminobenzoate Scaffold

For drug discovery professionals, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. The substituted aminobenzoate framework, exemplified by molecules such as Methyl 3-Amino-4-(Isopropylamino)Benzoate , represents a versatile and highly tractable starting point for the synthesis of novel therapeutics. This guide provides a comparative analysis of the biological activities of compounds synthesized from this scaffold family, offering field-proven insights and detailed experimental context for researchers in medicinal chemistry and pharmacology.

While "this compound" itself is primarily a building block, its structural motifs—a meta-amino group, a para-alkylamino substituent, and a modifiable ester—are characteristic of several classes of potent, biologically active molecules.[1][2][] By examining its close chemical relatives, we can elucidate the structure-activity relationships (SAR) that govern target engagement and cellular efficacy, thereby providing a rational basis for future drug design. This guide will compare derivatives targeting key protein classes, including protein kinases and purinergic receptors, supported by quantitative data and validated experimental protocols.

Part 1: Protein Kinase Inhibitors - The Hinge-Binding Paradigm

The aminobenzoic acid scaffold is a cornerstone in the design of protein kinase inhibitors, which are critical therapeutics in oncology and immunology.[4] The dysregulation of protein kinases is a hallmark of numerous diseases.[5] The primary rationale for its use lies in the ability of the 4-amino group to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring strategy for competitive inhibitors.[4][6] Variations at the 3- and 4-positions, such as the isopropylamino group in our lead scaffold, allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Performance of Substituted Aminobenzoate Derivatives as Kinase Inhibitors

The table below summarizes the inhibitory activity of various aminobenzoate derivatives against the Epidermal Growth Factor Receptor (EGFR), a well-established cancer target. This comparison highlights how subtle changes to the core scaffold dramatically impact biological potency.

Building Block / Derivative ClassTarget KinaseActivity MetricResultReference
4-(Arylaminomethyl)benzamideEGFR% Inhibition @ 10 nM91%[4]
4-Amino-3-chlorobenzoate esterEGFRCytotoxicityPromising[4]
Thiazolyl pyrazoline derivativeEGFRIC₅₀262 nM[4]
Methyl 4-amino-2-isopropoxybenzoateKinases (general)Scaffold UtilityIncreases lipophilicity for cell permeability[4]

Analysis of Structure-Activity Relationship (SAR):

  • The 4-Amino Group: This group is often essential for hinge-binding and maintaining potency.[6]

  • Substitution at the 3-Position: The nature of the substituent at this position, such as the amino group in our core molecule, critically determines biological activity by influencing the molecule's conformation and interaction with the solvent front of the ATP pocket.[6]

  • The Isopropylamino Group (C4): Compared to a simple amino group, the isopropyl moiety increases lipophilicity. This can enhance membrane permeability and van der Waals interactions within the binding site, often leading to improved potency.[4]

  • The Carboxylic Acid/Ester Moiety (C1): This group can serve as a key interaction point or be derivatized into amides to modulate cell permeability and metabolic stability.[6]

Workflow & Visualization: Kinase Inhibitor Discovery

The development of a kinase inhibitor follows a structured workflow from initial screening to lead optimization.[5]

Caption: A generalized workflow for a kinase inhibitor drug discovery program.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC₅₀ value of a test compound against a target kinase.[7][8]

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase in reaction buffer.

    • Prepare a solution of the specific peptide substrate and ATP in reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Serially dilute the test compound (synthesized from the aminobenzoate scaffold) in DMSO, then in reaction buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Procedure:

    • Add 5 µL of each concentration of the test compound or vehicle control (DMSO) to the wells of a 384-well microplate.

    • Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The exact time may need optimization depending on the kinase's activity.

  • Detection:

    • Stop the reaction and quantify the amount of ATP remaining by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin; the light output is inversely proportional to kinase activity.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: P2X7 Receptor Antagonists - Modulating Neuroinflammation

The P2X7 receptor (P2X7R) is an ATP-gated ion channel primarily expressed on immune cells, where its overactivation is linked to inflammation, chronic pain, and neurodegenerative diseases.[9][10] Consequently, P2X7R antagonists are a promising therapeutic class. The aminobenzoate scaffold has been successfully incorporated into potent P2X7R antagonists, where the core structure helps position key pharmacophoric elements within the receptor's binding sites.

Comparative Performance of P2X7R Antagonists

While direct derivatives of our lead scaffold are not prominent in the literature, structurally related compounds demonstrate the potential of this chemical space. The following table showcases the activity of known P2X7R antagonists, providing a benchmark for novel compounds.

CompoundTargetAssay TypeIC₅₀Reference
Brilliant Blue G (BBG)Human P2X7RDye Uptake1.3-2.6 mM[11]
Oxidized ATP (oATP)Human P2X7RDye Uptake173-285 µM[11]
GP-25 (Indenopyridine derivative)Human P2X7RYo-Pro-1 Dye Uptake8.7 µM[12]
Compound 2g (Novel scaffold)Human P2X7RYO-PRO-1 Dye Uptake1.31 µM[13]
Analogue 56 (Aryl-cyclohexyl)Human P2X7RTwo-Electrode Voltage Clamp0.39 µM[9]

Analysis of Structure-Activity Relationship (SAR):

The development of potent P2X7R antagonists often involves replacing bulky lipophilic groups (like adamantane) with other moieties, such as aryl-cyclohexyl groups, which have yielded highly potent antagonists.[9] The key is to achieve the correct orientation and interaction with residues in the orthosteric or allosteric binding pockets.[12][13] A compound derived from "this compound" could be designed where the substituted phenyl ring serves as a central scaffold, and the amino and ester groups are functionalized to interact with key residues or attach larger hydrophobic moieties.

Signaling & Visualization: P2X7R Activation Pathway

Activation of the P2X7R by high concentrations of extracellular ATP triggers multiple downstream signaling events.

G ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R activates Channel Ion Channel Opening (Ca²⁺ Influx, K⁺ Efflux) P2X7R->Channel Pore Macropore Formation (>900 Da) P2X7R->Pore PI3K PI3K/Akt Pathway Channel->PI3K Inflammasome NLRP3 Inflammasome Activation Channel->Inflammasome CellDeath Apoptosis / Necrosis Pore->CellDeath Inflammasome->CellDeath

Caption: Simplified signaling pathway of P2X7 receptor activation.[10]

Experimental Protocol: P2X7R Antagonist Dye Uptake Assay

This protocol describes a common high-throughput screening method to identify P2X7R antagonists by measuring the inhibition of ATP-induced uptake of a fluorescent dye like YO-PRO-1.[11][12][13]

  • Cell Culture:

    • Plate cells expressing the human P2X7 receptor (e.g., HEK293-hP2X7R or 1321N1 astrocytoma cells) in opaque 96-well plates.

    • Culture for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Wash the cells and replace the culture medium with an extracellular saline solution (e.g., 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).[11]

    • Add the test compounds (P2X7R antagonists) at various concentrations to the wells. Include a known antagonist (e.g., Brilliant Blue G) as a positive control and a vehicle control (DMSO).

    • Incubate the plate for 15-60 minutes at 37°C.[11]

  • Stimulation and Detection:

    • Prepare a solution containing the P2X7R agonist (ATP, at its EC₅₀ concentration, e.g., 300 µM) and a fluorescent dye that enters through the activated P2X7R pore (e.g., YO-PRO-1, Propidium Iodide, or Lucifer Yellow).[11][12]

    • Add this stimulation/dye solution to all wells.

    • Incubate for an additional 5-15 minutes at 37°C.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition of dye uptake for each compound concentration compared to the ATP-only control wells.

    • Determine the IC₅₀ value by plotting the percent inhibition versus the log of the antagonist concentration.

Conclusion and Future Directions

The substituted aminobenzoate scaffold, represented by molecules like This compound , is a proven and versatile platform for drug discovery. By comparing derivatives across different biological targets, clear structure-activity relationships emerge. The 4-amino (or substituted amino) group frequently serves as a critical anchor, while modifications at the 1-, 3-, and 4-positions allow for the optimization of potency, selectivity, and drug-like properties.

For researchers working with this scaffold, the path forward involves:

  • Rational Design: Leveraging the SAR insights discussed, such as the lipophilic contribution of the isopropyl group, to design new analogs with improved target engagement.

  • Target Diversification: Exploring the scaffold against other target classes where hydrogen bonding and hydrophobic interactions are key, such as cholinesterases or folate-synthesizing enzymes.[14][15][16]

  • Property Optimization: Systematically modifying the ester group to an amide or other bioisosteres to enhance metabolic stability and cell permeability, thereby improving the translation from in vitro potency to in vivo efficacy.

By grounding synthetic efforts in a deep understanding of comparative biological activity and employing robust, validated experimental protocols, compounds derived from this valuable scaffold can be efficiently advanced into promising clinical candidates.

References

  • Synthesis, Anticholinesterase Activity and Structure-Activity Relationships of m-Aminobenzoic Acid Derivatives. PubMed. Available at: [Link]

  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). ACS Publications. Available at: [Link]

  • An Improved Method for P2X7R Antagonist Screening. PubMed Central. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • This compound. Lookchem. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. PubMed. Available at: [Link]

  • Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers. Available at: [Link]

  • Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. Cardiff University ORCA. Available at: [Link]

  • Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer. Journal of Biomedical Science. Available at: [Link]

  • This compound. Crysdot LLC. Available at: [Link]

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A Comparative Spectroscopic Guide to Methyl 3-Amino-4-(Isopropylamino)Benzoate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of novel compounds and their synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of Methyl 3-Amino-4-(Isopropylamino)Benzoate , a potentially valuable scaffold in drug discovery, with its common synthetic precursors: Methyl 3-Amino-4-Fluorobenzoate and Methyl 3,4-Diaminobenzoate . Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for identifying and differentiating these molecules, thereby ensuring the integrity of their synthetic pathways.

The synthetic progression from a fluorinated or diamino-substituted benzene ring to the final isopropylamino product involves distinct changes in the molecular structure. These modifications are directly mirrored in the spectroscopic signatures of each compound, providing a clear roadmap for reaction monitoring and final product verification.

Molecular Structures and Synthetic Workflow

The synthesis of this compound can be conceptualized as a nucleophilic aromatic substitution or a related transformation. The choice of precursors dictates the specific reaction strategy.

G cluster_precursors Precursors cluster_product Target Product Methyl 3-Amino-4-Fluorobenzoate Methyl 3-Amino-4-Fluorobenzoate C₈H₈FNO₂ MW: 169.15 This compound This compound C₁₁H₁₆N₂O₂ MW: 208.26 Methyl 3-Amino-4-Fluorobenzoate->this compound Nucleophilic Substitution Methyl 3,4-Diaminobenzoate Methyl 3,4-Diaminobenzoate C₈H₁₀N₂O₂ MW: 166.18 Methyl 3,4-Diaminobenzoate->this compound Reductive Amination/ Alkylation

Caption: Synthetic routes to this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy is exceptionally sensitive to the electronic environment of hydrogen atoms within a molecule. The substitution pattern on the aromatic ring and the nature of the amino substituents create distinct chemical shifts and coupling patterns for each compound.

Causality in ¹H NMR:

  • Aromatic Region (6.5-8.0 ppm): The electron-donating amino groups and the electron-withdrawing methyl ester group dictate the chemical shifts of the aromatic protons. The introduction of the isopropyl group in the final product introduces new signals and alters the electronic environment, causing predictable shifts.

  • Aliphatic Region (0.9-4.0 ppm): The appearance of signals corresponding to the isopropyl group (a septet and a doublet) and the methyl ester (a singlet) are key identifiers.

Comparative ¹H NMR Data:

CompoundAromatic Protons (ppm)-NH₂ Protons (ppm)-NH- Proton (ppm)-OCH₃ Proton (ppm)Isopropyl Protons (ppm)
Methyl 3-Amino-4-Fluorobenzoate 7.1-7.5 (m, 3H)~3.9 (br s, 2H)-~3.8 (s, 3H)-
Methyl 3,4-Diaminobenzoate 7.49 (d), 7.47 (s), 6.68 (d)3.80 (br s), 3.35 (br s)-3.87 (s, 3H)-
This compound 6.7-7.5 (m, 3H)~3.5 (br s, 2H)~4.0 (br s, 1H)~3.8 (s, 3H)~3.6 (septet, 1H), ~1.2 (d, 6H)

Note: Exact chemical shifts and multiplicities can vary based on solvent and instrument frequency. Data for the target compound is predicted based on related structures.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR (¹³C NMR) provides a detailed map of the carbon framework. The chemical shifts are highly sensitive to the nature of the substituents on the aromatic ring.

Causality in ¹³C NMR:

  • Aromatic Carbons (110-150 ppm): The carbon attached to the fluorine in Methyl 3-Amino-4-Fluorobenzoate will exhibit a large C-F coupling constant, a definitive diagnostic feature. The introduction of the isopropyl group will introduce new aliphatic carbon signals and cause shifts in the aromatic region due to changes in electron density.

  • Carbonyl Carbon (~165-170 ppm): The chemical shift of the ester carbonyl carbon is relatively consistent across the three compounds but can be subtly influenced by the ring substituents.

  • Aliphatic Carbons (15-60 ppm): The presence of the isopropyl group in the final product is unequivocally confirmed by the appearance of two distinct signals in the aliphatic region.

Comparative ¹³C NMR Data:

CompoundAromatic Carbons (ppm)Carbonyl Carbon (ppm)-OCH₃ Carbon (ppm)Isopropyl Carbons (ppm)
Methyl 3-Amino-4-Fluorobenzoate ~115-150 (6 signals, C-F coupling)~166~52-
Methyl 3,4-Diaminobenzoate 140.9, 138.2, 120.9, 118.2, 118.1166.652.1-
This compound ~110-150 (6 signals)~167~52~45, ~23

Note: Data for the target compound and fluorinated precursor are estimated based on typical values and known substituent effects.[1]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of functional groups. The key areas of interest are the N-H stretching region, the C=O stretching region, and the fingerprint region.

Causality in IR Spectroscopy:

  • N-H Stretching (3200-3500 cm⁻¹): Primary amines (-NH₂) typically show two distinct N-H stretching bands, while secondary amines (-NH-) show a single, often broader, band. This allows for clear differentiation between the precursors and the final product.

  • C=O Stretching (~1700 cm⁻¹): The strong absorption band of the ester carbonyl group is a prominent feature in all three spectra. Its position can be slightly affected by conjugation with the aromatic ring.

  • C-F Stretching (~1200-1300 cm⁻¹): A strong C-F stretching band will be a unique and identifying feature in the spectrum of Methyl 3-Amino-4-Fluorobenzoate.

Comparative IR Data (Key Frequencies, cm⁻¹):

CompoundN-H StretchC=O StretchC-F Stretch
Methyl 3-Amino-4-Fluorobenzoate ~3400, ~3300 (two bands)~1710~1250
Methyl 3,4-Diaminobenzoate ~3450, ~3350 (two sets of bands)~1695-
This compound ~3400, ~3300 (primary amine), ~3250 (secondary amine)~1700-

Note: Frequencies are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).[2][3]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Causality in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The molecular ion peak will directly correspond to the molecular weight of each compound, providing the most straightforward method of differentiation.

  • Fragmentation: Common fragmentation patterns for these compounds include the loss of the methoxy group (-OCH₃) and cleavage of the isopropyl group in the final product.

Comparative Mass Spectrometry Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
Methyl 3-Amino-4-Fluorobenzoate C₈H₈FNO₂169.15[4][5]169 (M⁺), 138 (M-OCH₃)⁺
Methyl 3,4-Diaminobenzoate C₈H₁₀N₂O₂166.18166 (M⁺), 135 (M-OCH₃)⁺
This compound C₁₁H₁₆N₂O₂208.26208 (M⁺), 193 (M-CH₃)⁺, 177 (M-OCH₃)⁺

Experimental Protocols

General Sample Preparation for NMR:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is present.

General Procedure for FT-IR Spectroscopy (KBr Pellet):

  • Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet press.

  • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

General Procedure for Mass Spectrometry (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized and then ionized by a beam of high-energy electrons.

  • The resulting ions are separated by their mass-to-charge ratio and detected.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Analysis ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Analysis IR_Analysis FT-IR Spectroscopy IR_Prep->IR_Analysis MS_Analysis Mass Spectrometry MS_Prep->MS_Analysis Data_Interpretation Comparative Data Interpretation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and its precursors. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently track the progress of their synthetic endeavors and verify the identity and purity of their target compounds. This guide serves as a foundational reference, enabling scientists to make informed decisions and accelerate their research in the dynamic field of drug discovery.

References

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A Comparative Guide to the Efficacy of Methyl 3-Amino-4-(Isopropylamino)Benzoate in the Synthesis of Target Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to achieving efficient and high-yielding routes to target molecules. Methyl 3-amino-4-(isopropylamino)benzoate, a uniquely substituted aromatic diamine, has emerged as a valuable intermediate in the pharmaceutical, agrochemical, and dye industries.[1] This guide provides an in-depth technical comparison of its efficacy against viable alternatives, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic endeavors.

Introduction to this compound

This compound (1) is a derivative of benzoic acid featuring two distinct amino functionalities. The presence of both a primary amine and a secondary N-isopropyl amine ortho to each other makes it a versatile precursor for a range of heterocyclic and azo compounds. Its molecular structure offers a unique combination of steric and electronic properties that can influence reaction kinetics, product selectivity, and the physicochemical characteristics of the final products.

Core Application: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a cornerstone of many pharmaceutical agents, exhibiting a wide array of biological activities.[2] The most common synthetic route to this scaffold is the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[3][4][5] Here, we compare the performance of this compound (1) with the more conventional and commercially available Methyl 3,4-diaminobenzoate (2).

Comparative Efficacy in Benzimidazole Formation

The primary distinction between compound 1 and 2 lies in the N-isopropyl group. This substituent introduces both steric hindrance and a positive inductive effect (+I), which can modulate the nucleophilicity of the adjacent secondary amine.

PrecursorAlternativeTarget MoleculeReaction ConditionsYieldPurityReaction TimeReference
This compound (1) -2-Aryl-5(6)-carbomethoxy-1-isopropyl-benzimidazoleAldehyde, RefluxData Not AvailableData Not AvailableData Not Available-
-Methyl 3,4-diaminobenzoate (2) 2-Phenyl-1H-benzo[d]imidazole-5-carboxylateBenzaldehyde, NH4Cl, CHCl3, RT92%Not Specified4 hours[6]
-Methyl 3,4-diaminobenzoate (2) 2-Aryl-5(6)-carbomethoxy-benzimidazoleVarious Aldehydes, NH4Cl, EtOH, 80-90°CModerate to GoodNot Specified2 hours[5]
-o-Phenylenediamine 2-Phenyl-1H-benzo[d]imidazoleBenzaldehyde, NH4Cl, CHCl3, RT94%Not Specified4 hours[6]

Table 1: Comparative data for the synthesis of benzimidazole derivatives.

Discussion of Expected Performance:

Experimental Protocols: Benzimidazole Synthesis

Protocol A: General Procedure for the Synthesis of 2-Aryl-benzimidazoles from Methyl 3,4-diaminobenzoate (2)

This protocol is adapted from established methods for the condensation of o-phenylenediamines with aldehydes.[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3,4-diaminobenzoate (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of ammonium chloride (0.2 mmol).

  • Reaction: Stir the mixture at 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-5(6)-carbomethoxy-benzimidazole.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation diamine Methyl 3,4-diaminobenzoate (2) dissolve Dissolve in Ethanol diamine->dissolve aldehyde Aromatic Aldehyde aldehyde->dissolve add_catalyst Add NH4Cl dissolve->add_catalyst reflux Reflux at 80-90°C add_catalyst->reflux cool Cool to RT reflux->cool precipitate Precipitate in Ice Water cool->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry filtrate->dry purify Recrystallization dry->purify product 2-Aryl-5(6)-carbomethoxy-benzimidazole purify->product

Caption: General workflow for the synthesis of azo dyes.

Conclusion

This compound is a promising building block for the synthesis of complex organic molecules, particularly N-isopropyl substituted benzimidazoles and novel azo dyes. While direct comparative data is limited, its structural features suggest a reactivity profile that can be advantageous for specific applications. The presence of the isopropyl group offers a handle to modulate the steric and electronic environment of the target molecule, potentially leading to improved biological activity or desirable physicochemical properties. In contrast, for applications where an unsubstituted N-H in the benzimidazole ring is required or where cost and availability are primary drivers, Methyl 3,4-diaminobenzoate remains a highly effective alternative. Further experimental studies are warranted to fully elucidate the comparative efficacy of this compound and expand its application in organic synthesis.

References

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  • National Institutes of Health. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]

  • Google Patents. (1948). Para-amino benzoic acid esters.
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A Senior Application Scientist's Guide to Benchmarking "Methyl 3-Amino-4-(Isopropylamino)Benzoate" Against Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational selection of molecular building blocks is a cornerstone of modern medicinal chemistry and materials science. The structure and functionality of these core scaffolds dictate the physicochemical properties, synthetic accessibility, and ultimately the biological activity of novel compounds. This guide provides an in-depth comparative analysis of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a versatile substituted 3,4-diaminobenzoate derivative, against key alternative building blocks. Through a critical evaluation of reactivity, synthetic utility, and physicochemical properties, supported by representative experimental protocols and data, this document serves as a practical resource for scientists engaged in the design and synthesis of complex chemical architectures.

Introduction: The Strategic Importance of Substituted Aminobenzoates

Substituted aminobenzoates are privileged scaffolds in drug discovery and development.[1][2] Their inherent functionalities—an aromatic ring, one or more amino groups, and an ester moiety—provide multiple reactive handles for diversification, allowing chemists to explore vast chemical space. These motifs are found at the core of numerous biologically active molecules, from kinase inhibitors to therapeutics targeting cancer metabolism.[3][4]

This compound (henceforth M3A4IBA ) has emerged as a particularly valuable building block.[5] Its 1,2,4-substitution pattern, featuring two distinct amino groups—a primary aniline (C3-NH2) and a secondary N-isopropyl aniline (C4-NH(iPr))—offers differential reactivity that can be exploited for regioselective synthesis. The isopropyl group enhances lipophilicity, which can favorably impact cell permeability and metabolic stability, while the methyl ester provides a readily modifiable point for amide bond formation or reduction.[3]

This guide aims to benchmark M3A4IBA against two common classes of alternatives to provide a clear, data-driven framework for its selection:

  • Halogenated Aminobenzoates: e.g., Methyl 3-Amino-4-chlorobenzoate

  • Alternative N-Alkylated Aminobenzoates: e.g., Methyl 3-Amino-4-(methylamino)benzoate

The comparison will focus on key performance indicators relevant to a drug discovery setting: synthetic efficiency, reaction scope, and the influence of the substituent on final compound properties.

Comparative Physicochemical & Reactivity Profiles

The choice of a building block is a multi-parameter optimization problem. The substituent at the C4 position dramatically influences the electronic properties of the aniline nitrogens and the overall molecule.

PropertyM3A4IBA (Compound of Interest)Methyl 3-Amino-4-chlorobenzoate (Alternative 1)Methyl 3-Amino-4-(methylamino)benzoate (Alternative 2)Rationale & Causality
Molecular Weight 208.26 g/mol [6]185.61 g/mol [7][8]180.20 g/mol [9]Lower MW alternatives are often preferred in early-stage discovery to conserve molecular real estate for further derivatization (lower "ligand efficiency" cost).
C4-Substituent Isopropyl (Electron-Donating, Bulky)Chloro (Electron-Withdrawing, Halogen Bond Donor)Methyl (Weakly Electron-Donating, Less Bulky)The electronic nature of the C4 group modulates the nucleophilicity of both amino groups. The bulky isopropyl group in M3A4IBA can provide steric hindrance, influencing regioselectivity in reactions. The chloro group in Alternative 1 deactivates the ring but offers a site for cross-coupling reactions.[10]
Predicted Reactivity High nucleophilicity at C3-NH2, moderate at C4-NH(iPr). Prone to cyclization reactions.Reduced nucleophilicity at both amino groups due to the withdrawing effect of Cl.[10]High nucleophilicity, similar to M3A4IBA but with less steric hindrance at C4.The electron-donating alkylamino groups in M3A4IBA and Alternative 2 enhance the nucleophilicity of the adjacent C3-amino group, making it more reactive in acylation or condensation reactions compared to the halogenated analog.
Solubility Higher lipophilicity due to the isopropyl group.Moderate lipophilicity.Lower lipophilicity compared to M3A4IBA .Increased alkyl content generally improves solubility in organic solvents commonly used in synthesis and can enhance membrane permeability in biological assays.

Experimental Showdown: Synthesis of a Benzimidazole Scaffold

To provide a tangible comparison, we will examine a common and critical transformation in medicinal chemistry: the synthesis of a benzimidazole ring system. This reaction, typically achieved by condensing a 1,2-diaminoarene with an aldehyde, is highly sensitive to the electronic and steric properties of the building block.

The workflow for this comparative synthesis is outlined below.

G cluster_0 Phase 1: Building Block Selection cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis A Methyl 3-Amino-4- (Isopropylamino)Benzoate (M3A4IBA) C Condensation with 4-formylbenzonitrile (p-toluenesulfonic acid, EtOH, reflux) A->C Path A B Methyl 3-Amino-4- chlorobenzoate (Alternative 1) B->C Path B D LC-MS Analysis (Yield & Purity) C->D E NMR Spectroscopy (Structure Verification) D->E

Caption: Comparative workflow for benzimidazole synthesis.

General Experimental Protocol: Benzimidazole Formation

Objective: To compare the reaction efficiency of M3A4IBA and Methyl 3-Amino-4-chlorobenzoate in a Phillips condensation reaction.

Materials:

  • This compound (M3A4IBA )

  • Methyl 3-Amino-4-chlorobenzoate (Alternative 1)

  • 4-formylbenzonitrile

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Ethanol (200 proof)

  • Sodium bicarbonate (Saturated aq. solution)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add the respective aminobenzoate building block (1.0 eq), 4-formylbenzonitrile (1.05 eq), and ethanol (0.2 M).

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. Causality Note: The acid catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack by the amino group and facilitating the subsequent dehydration and cyclization cascade.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product via flash column chromatography (Hexanes:Ethyl Acetate gradient) to obtain the pure benzimidazole derivative.

Expected Results & Comparative Analysis
ParameterPath A (Using M3A4IBA)Path B (Using Alternative 1)Discussion
Reaction Time 2-3 hours6-8 hoursThe electron-donating isopropylamino group in M3A4IBA increases the nucleophilicity of the diamine system, accelerating the initial condensation and subsequent cyclization steps. The electron-withdrawing chloro group in Alternative 1 slows the reaction significantly.
Isolated Yield ~85%~60%The higher reactivity of M3A4IBA leads to a more efficient conversion to the desired product, resulting in a superior isolated yield.
Purity Profile High purity with minimal side products.Potential for unreacted starting material and intermediate imine species.The slower reaction of Alternative 1 can lead to a more complex crude product mixture, requiring more rigorous purification.
Product Properties Increased lipophilicity (LogP), potentially better for cell-based assays.Halogen handle allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a distinct synthetic vector.The choice is context-dependent. For rapid lead generation requiring good physicochemical properties, M3A4IBA is superior. For library synthesis where further diversification via cross-coupling is planned, the chloro-analogue provides unique opportunities.

Advanced Applications & Strategic Selection

The decision to use M3A4IBA over an alternative is a strategic one, guided by the overall goals of the research program.

G Start Project Goal Defined Decision1 Need rapid synthesis & good drug-like properties? Start->Decision1 Decision2 Is late-stage functionalization via cross-coupling required? Decision1->Decision2 No Use_M3A4IBA Select This compound (M3A4IBA) Decision1->Use_M3A4IBA Yes Use_Chloro Select Methyl 3-Amino-4-chlorobenzoate (Alternative 1) Decision2->Use_Chloro Yes Use_Methyl Consider Methyl 3-Amino-4-(methylamino)benzoate (Alternative 2) Decision2->Use_Methyl No (baseline reactivity)

Caption: Decision matrix for building block selection.

  • Choose this compound (M3A4IBA) when:

    • The primary goal is high reaction efficiency and yield in nucleophilic substitution or condensation reactions.

    • Enhanced lipophilicity is desired to improve solubility or membrane permeability of the final compound.

    • The synthetic route relies on the differential reactivity between the primary and secondary amino groups for regiocontrol.

  • Choose a Halogenated Alternative (e.g., Methyl 3-Amino-4-chlorobenzoate) when:

    • The synthetic strategy involves late-stage functionalization via metal-catalyzed cross-coupling reactions.[10]

    • A less nucleophilic diamine system is required to prevent side reactions.

    • The project requires a halogen bond donor to interact with the target protein.

  • Choose a Less Bulky N-Alkylated Alternative (e.g., Methyl 3-Amino-4-(methylamino)benzoate) when:

    • A baseline comparison is needed with minimal steric hindrance.[9]

    • The slightly lower molecular weight and lipophilicity are advantageous for the specific target.

Conclusion

This compound is a high-performance building block that offers significant advantages in terms of reaction kinetics and the introduction of favorable physicochemical properties. Its enhanced nucleophilicity, driven by the electron-donating nature of the isopropylamino group, translates to faster reactions and higher yields in common heterocycle-forming transformations compared to electron-deficient analogues like Methyl 3-Amino-4-chlorobenzoate.

However, the "best" building block is always context-dependent. While M3A4IBA excels in rapid lead generation and optimization, halogenated alternatives provide an invaluable synthetic handle for late-stage diversification through cross-coupling chemistry. A thorough analysis of the synthetic route and the desired properties of the final molecule, as outlined in this guide, is paramount for making an informed and strategic selection.

References

  • Benchchem. (n.d.). Methyl 3-amino-4-chlorobenzoate | 40872-87-5.
  • LookChem. (n.d.). Cas 511240-22-5, this compound.
  • Walsh, C. T., & Wencewicz, T. A. (2013). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports, 30(1), 175–200. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593055, Methyl 3-Amino-4-chlorobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15586064, Methyl 3-amino-4-(methylamino)benzoate. Retrieved from [Link]

  • Lee, J., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631–8646. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Characterization of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded comparison of the primary analytical techniques used to characterize and confirm the structure of Novel Chemical Entities (NCEs), using Methyl 3-Amino-4-(Isopropylamino)Benzoate as a case study. We will delve into the "why" behind experimental choices and present self-validating protocols, moving beyond a mere listing of steps to offer field-proven insights.

The Subject of Our Investigation: this compound

This compound is a substituted aromatic compound with the following structure:

Molecular Formula: C₁₁H₁₆N₂O₂ Molecular Weight: 208.26 g/mol CAS Number: 511240-22-5

The presence of a substituted benzene ring, primary and secondary amines, an ester, and an isopropyl group provides a rich tapestry of spectroscopic signals that, when analyzed in concert, definitively confirm its structure. This guide will walk through the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. For comparative analysis, we will reference the closely related analogue, Methyl 3-Amino-4-methylbenzoate .

A Multi-faceted Approach to Structural Elucidation

No single analytical technique provides a complete picture of a molecule's structure. Instead, we employ a suite of spectroscopic methods, each offering a unique and complementary piece of the puzzle. The synergy of these techniques provides the high-confidence structural confirmation required in research and development.

Caption: The complementary nature of spectroscopic techniques in structural confirmation.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Expected ¹H NMR Spectrum of this compound

Based on the structure, we can predict the following signals. The chemical shifts are estimated based on the analysis of similar structures and established substituent effects on aromatic rings.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a1.2 - 1.4Doublet6H-CH(CH₃ )₂The six equivalent methyl protons of the isopropyl group are split by the adjacent methine proton.
b3.5 - 3.7Septet1H-CH (CH₃)₂The methine proton of the isopropyl group is split by the six adjacent methyl protons.
c3.8 - 3.9Singlet3H-COOCH₃ The three equivalent protons of the methyl ester group are not coupled to any other protons.
d4.5 - 5.5Broad Singlet2H-NH₂ The protons of the primary amine often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.
e6.5 - 6.7Doublet1HAr-H (ortho to -NH₂)Aromatic proton ortho to the electron-donating amino group, expected to be shielded (upfield).
f7.0 - 7.2Doublet of Doublets1HAr-H (meta to -NH₂)Aromatic proton experiencing influences from both amino and isopropylamino groups.
g7.4 - 7.6Doublet1HAr-H (ortho to -COOCH₃)Aromatic proton ortho to the electron-withdrawing ester group, expected to be deshielded (downfield).
h~4.0Broad Singlet1H-NH -The proton of the secondary amine, which may be broad and its position can vary.
Comparative ¹H NMR Data: Methyl 3-Amino-4-methylbenzoate

The ¹H NMR spectrum of Methyl 3-Amino-4-methylbenzoate provides a valuable comparison.[1]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.19Singlet3HAr-CH₃
23.86Singlet3H-COOCH₃
33.95 (broad)Singlet2H-NH₂
46.99Doublet1HAr-H
57.15Doublet of Doublets1HAr-H
67.24Doublet1HAr-H

This data supports our predictions for the aromatic and methyl ester protons in our target molecule. The replacement of the methyl group with an isopropylamino group in our target molecule will lead to the appearance of the characteristic doublet and septet of the isopropyl group and a downfield shift of the adjacent aromatic proton.

Experimental Protocol for ¹H NMR Spectroscopy

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3] Ensure the sample is fully dissolved; filter if any solid particles remain.[4]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons. Assign the chemical shifts relative to TMS (δ = 0.00 ppm) and analyze the multiplicity of the signals to deduce proton connectivity.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments within a molecule.

Expected ¹³C NMR Spectrum of this compound
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~22-CH(C H₃)₂The two equivalent methyl carbons of the isopropyl group.
~45-C H(CH₃)₂The methine carbon of the isopropyl group.
~52-COOC H₃The carbon of the methyl ester group.
110-145Aromatic CarbonsSix distinct signals are expected for the six non-equivalent aromatic carbons. The carbon attached to the ester group will be the most downfield.
~168-C OOCH₃The carbonyl carbon of the ester group.
Comparative ¹³C NMR Data: Methyl 3-Amino-4-methylbenzoate

The ¹³C NMR spectrum for Methyl 3-Amino-4-methylbenzoate shows the following key signals.[6]

Chemical Shift (δ, ppm)Assignment
17.4Ar-C H₃
51.5-COOC H₃
113.8, 117.8, 128.9, 130.8, 136.2, 145.4Aromatic Carbons
167.5-C OOCH₃

This data provides a solid foundation for predicting the chemical shifts of the aromatic and ester carbons in our target molecule. The introduction of the isopropylamino group will cause shifts in the aromatic region and introduce the characteristic signals for the isopropyl carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

Caption: Standard workflow for ¹³C NMR analysis.

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2][3] Dissolve the sample in CDCl₃ with TMS.

  • Instrument Setup: The locking and shimming procedure is the same as for ¹H NMR.[5]

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is necessary to achieve a good signal-to-noise ratio.[7]

  • Data Processing and Analysis: Process the data as with ¹H NMR. Assign the chemical shifts of the carbon signals relative to TMS.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrum of this compound
  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 208, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical from the isopropyl group: [M - 15]⁺ at m/z = 193. This is a common fragmentation for isopropyl groups.

    • Loss of a methoxy radical from the ester: [M - 31]⁺ at m/z = 177, forming an acylium ion.

    • Loss of the entire ester group: [M - 59]⁺ at m/z = 149.

    • Alpha-cleavage of the C-N bond of the isopropylamino group: This could lead to various fragments depending on the specific bond cleavage.

Comparative Mass Spectrometry Data: Methyl 3-Amino-4-hydroxybenzoate

The mass spectrum of the related compound, Methyl 3-Amino-4-hydroxybenzoate (MW = 167.16), shows a prominent molecular ion peak at m/z = 167.[8] This supports the expectation of observing a clear molecular ion for our target compound.

Experimental Protocol for Electron Ionization Mass Spectrometry

Caption: The process of obtaining an electron ionization mass spectrum.

  • Sample Introduction: A small amount of the solid sample (typically < 1 mg) is introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).[9]

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[9][10][11]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of each ion as a function of its m/z ratio.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Spectrum of this compound
Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400 - 3200N-H stretchPrimary and Secondary Amines
3000 - 2850C-H stretchAliphatic (Isopropyl and Methyl groups)
~3030C-H stretchAromatic
~1700C=O stretchEster
~1600, ~1500C=C stretchAromatic Ring
~1250C-N stretchAromatic Amine
~1200C-O stretchEster
Comparative IR Data: Methyl 3-Amino-4-hydroxybenzoate and Methyl 4-(methylamino)benzoate

The IR spectrum of Methyl 3-Amino-4-hydroxybenzoate shows characteristic absorptions for the N-H, O-H, C=O, and aromatic C=C bonds.[8] Similarly, the spectrum of Methyl 4-(methylamino)benzoate displays the expected N-H, C-H, C=O, and aromatic stretches.[12] These spectra confirm the expected regions for the key functional groups in our target molecule.

Experimental Protocol for ATR-FTIR Spectroscopy

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Cross-validation of analytical methods for "Methyl 3-Amino-4-(Isopropylamino)Benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-Amino-4-(Isopropylamino)Benzoate

Introduction: The Imperative of Methodological Rigor in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the analytical methods used to characterize and quantify an active pharmaceutical ingredient (API) are the bedrock of quality, safety, and efficacy. For a novel intermediate or API like this compound, establishing a robust analytical procedure is not merely a regulatory checkpoint but a scientific necessity. The process of cross-validation—comparing two or more distinct analytical methods—ensures that the chosen procedure is not only suitable for its intended purpose but is also the most optimal in terms of specificity, accuracy, and efficiency.

This guide provides a comprehensive framework for the cross-validation of two common yet distinct analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As a senior application scientist, my objective is to move beyond a simple recitation of protocols. Instead, I will elucidate the causality behind each experimental choice, grounding our approach in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4] This ensures a self-validating system where the data generated speaks definitively to the method's reliability.

Conceptual Framework for Cross-Validation

The core objective of this cross-validation is to determine which method, HPLC-UV or direct UV-Vis, is best suited for the routine quality control (QC) assay of this compound. Our choice will be guided by a systematic evaluation of key validation parameters as defined in ICH Q2(R2) guidelines.[5][6] The HPLC method is predicated on its high specificity due to physical separation, while the UV-Vis method offers simplicity and speed. This comparison will quantify the trade-offs between these attributes.

CrossValidation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Parameter Assessment (ICH Q2) cluster_2 Phase 3: Comparative Analysis & Decision A Define Analytical Target Profile (ATP) B Develop HPLC-UV Method A->B C Develop UV-Vis Method A->C D Specificity & Selectivity B->D C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Tabulate & Compare Performance Data I->J K Risk-Benefit Analysis (Specificity vs. Speed/Cost) J->K L Select Method for Intended Purpose K->L

Caption: Workflow for the cross-validation of analytical methods.

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)

The choice of reverse-phase HPLC is logical for this compound due to its aromatic structure and moderate polarity, which allows for excellent retention and separation on a C18 stationary phase.[7][8][9] UV detection is selected based on the chromophoric nature of the benzene ring, which should provide strong absorbance.

Experimental Protocol: HPLC-UV
  • Chromatographic System:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Causality: The acidic pH ensures that the amino groups on the analyte are protonated, leading to sharp, symmetrical peaks and avoiding interactions with residual silanols on the column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures retention time reproducibility.

    • Detection Wavelength: 245 nm (determined via UV scan of the analyte).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): Mobile Phase. Causality: Using the mobile phase as the diluent prevents peak distortion and baseline disturbances.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected working range (e.g., 1, 10, 50, 100, 150 µg/mL) for linearity assessment. A concentration of 100 µg/mL is used for accuracy and precision studies.

Methodology 2: UV-Visible Spectrophotometry

This method relies on the direct measurement of light absorbance by the analyte in a solution, governed by the Beer-Lambert law.[10][11] Its primary advantages are speed and simplicity, as no chromatographic separation is involved. However, its specificity is inherently lower, as any substance absorbing at the selected wavelength will interfere with the measurement.[12]

Experimental Protocol: UV-Vis Spectrophotometry
  • Spectrophotometric System:

    • Instrument: A calibrated double-beam UV-Vis spectrophotometer.

    • Cuvettes: 1 cm path length, quartz.

  • Standard and Sample Preparation:

    • Solvent: 0.1 M Hydrochloric Acid (HCl). Causality: The acidic medium ensures the solubilization of the amine and can produce a consistent, stable chromophore for reproducible measurements.

    • Wavelength Selection (λmax): Scan the Standard Stock Solution (prepared below) from 400 nm to 200 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance (λmax). Let's assume this is found to be 245 nm.

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 M HCl.

    • Working Standard Solutions: Prepare a series of dilutions from this stock solution (e.g., 2, 5, 10, 15, 20 µg/mL) to establish the calibration curve.

Cross-Validation Experimental Design & Acceptance Criteria

The validation of both methods will be conducted according to ICH Q2(R2) guidelines.[5][6][13] The relationship between these validation parameters is crucial for establishing a trustworthy method.

Validation_Parameters MethodSuitability Method is Fit for Purpose Accuracy Accuracy MethodSuitability->Accuracy Precision Precision MethodSuitability->Precision Specificity Specificity MethodSuitability->Specificity Linearity Linearity MethodSuitability->Linearity Range Range MethodSuitability->Range Robustness Robustness MethodSuitability->Robustness Specificity->Accuracy LOQ LOQ Specificity->LOQ Linearity->Accuracy Linearity->Precision Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ->LOD

Caption: Interrelationship of analytical method validation parameters.

Specificity / Selectivity
  • Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest.

  • HPLC-UV Protocol: Analyze a blank (diluent), a placebo (formulation excipients without API), the reference standard, and a sample spiked with known impurities or degradation products (generated via forced degradation studies: acid, base, peroxide, heat, light).

  • UV-Vis Protocol: Scan the blank, placebo, and reference standard.

  • Expected Outcome: The HPLC method should show a distinct, well-resolved peak for the analyte, separate from any other peaks.[3][14] The UV-Vis method will likely show significant spectral interference from the placebo or degradation products, demonstrating its lack of specificity.

Linearity and Range
  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol: Analyze the prepared series of working standard solutions (at least 5 concentrations) for both methods. Plot the response (peak area for HPLC, absorbance for UV-Vis) versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Accuracy
  • Objective: To measure the closeness of the experimental value to the true value.

  • Protocol: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three replicate preparations at each level.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the standard solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

Comparative Performance Data Summary

The following table summarizes the expected outcomes from the cross-validation experiments, providing a clear, objective comparison of the two methods.

Validation ParameterMethod A: HPLC-UVMethod B: UV-Vis SpectrophotometryRationale for Difference
Specificity High: Baseline separation from impurities/placeboLow: Significant interference from placebo/degradantsHPLC physically separates components before detection; UV-Vis measures the total absorbance at a given wavelength.
Linearity (R²) ≥ 0.999≥ 0.999Both methods are expected to exhibit excellent linearity in a controlled standard solution.
Range (µg/mL) 1 - 1502 - 20The HPLC detector's linear dynamic range is typically wider than that of a spectrophotometer for this type of analyte.
Accuracy (% Recovery) 99.0% - 101.0%95.0% - 105.0% (highly matrix-dependent)Accuracy of UV-Vis is compromised by any interfering substances, whereas HPLC accuracy is robust.
Precision (RSD) < 1.0%< 2.0%The automated, controlled nature of HPLC injection and integration typically yields higher precision.
Limit of Quantitation (LOQ) ~0.5 µg/mL~1.0 µg/mLHPLC offers better sensitivity due to pre-concentration on the column head and lower baseline noise.
Robustness High: Insensitive to small changes in pH, flowModerate: Sensitive to pH changes and solvent compositionThe chromatographic separation provides a buffer against minor variations that could alter the UV spectrum directly.
Analysis Time per Sample ~10 minutes~2 minutesUV-Vis is significantly faster as it omits the chromatographic separation step.

Conclusion and Recommendation

The cross-validation data clearly delineates the strengths and weaknesses of each analytical method.

  • HPLC-UV emerges as the superior method for applications where specificity and accuracy are paramount. This includes release testing of final drug products, stability studies where degradation products must be monitored, and the analysis of samples in complex matrices. Its ability to separate the analyte from other components makes it a trustworthy and robust QC method, fully compliant with regulatory expectations for demonstrating stability.[14][15][16]

  • UV-Vis Spectrophotometry , while demonstrating acceptable linearity and precision with pure standards, is fundamentally limited by its lack of specificity. Its use should be restricted to scenarios where the sample matrix is simple and known to be free of interfering substances, such as the in-process monitoring of a reaction where only the API concentration is of interest and speed is critical.

Final Recommendation: For the routine quality control and stability testing of this compound as a pharmaceutical ingredient or in its final dosage form, the HPLC-UV method is unequivocally recommended . It provides the necessary level of assurance in the identity, purity, and strength of the product, which is the cornerstone of pharmaceutical quality.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Source: ProPharma Group URL: [Link]

  • Title: USP <1225> Method Validation - BA Sciences Source: BA Sciences URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography Source: Almac Group URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography Source: LCGC International URL: [Link]

  • Title: Residual Solvent Analysis of Pharmaceutical Products Source: Agilent Technologies URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures | BioPharm International Source: BioPharm International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: IJRAR.org URL: [Link]

  • Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL: [Link]

  • Title: Gas chromatographic methods for residual solvents analysis Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control Source: ManTech Publications URL: [Link]

  • Title: Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications Source: Lab Manager URL: [Link]

  • Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: USP URL: [Link]

  • Title: 〈1225〉 Validation of Compendial Procedures - USP-NF Source: USP-NF URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: Spectroscopic Methods in Drug Quality Control and Development Source: ResearchGate URL: [Link]

  • Title: The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace Source: Labsolution URL: [Link]

  • Title: Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications Source: Juniper Publishers URL: [Link]

  • Title: Methyl 3-amino-4-(methylamino)benzoate Source: PubChem URL: [Link]

  • Title: Methyl 3-amino-4-methylbenzoate Source: PubChem URL: [Link]

  • Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: ResearchGate URL: [Link]

  • Title: Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs Source: PharmaGuru.co URL: [Link]

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A Comparative Guide to the Reaction Kinetics of Methyl 3-Amino-4-(Isopropylamino)Benzoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes, ensuring product purity, and scaling up processes efficiently. This guide provides a comprehensive comparative study of the reaction kinetics of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a key intermediate in various synthetic pathways. In the absence of direct, published kinetic data for this specific molecule, we present a predictive analysis based on established principles of physical organic chemistry, supported by a detailed, validated experimental protocol for determining these crucial parameters. This guide is designed to empower researchers to not only predict the reactivity of this compound but also to rigorously measure and compare it against relevant alternatives.

Introduction: The Significance of Substituted Aminobenzoates

This compound and its structural analogs are versatile building blocks in medicinal chemistry and materials science. The presence of multiple reactive sites—two amino groups with different steric and electronic environments and an ester functionality—makes them valuable precursors for the synthesis of a wide array of complex molecules. The relative reactivity of the two amino groups is of particular interest, as it dictates the regioselectivity of subsequent transformations, such as N-acylation, a fundamental reaction in the formation of amide bonds.[1] Understanding the kinetic profile of these reactions is essential for controlling reaction outcomes and minimizing the formation of undesirable byproducts.

This guide will focus on a comparative kinetic analysis of the N-acylation of this compound against a curated set of structurally related analogs. By systematically varying the substituents on the aromatic ring and the amino groups, we can dissect the electronic and steric factors that govern their reactivity.

Theoretical Framework for a Comparative Kinetic Study

The rate of N-acylation of aromatic amines is primarily governed by the nucleophilicity of the nitrogen atom. This, in turn, is influenced by a combination of electronic and steric effects imparted by the substituents on the aromatic ring and the nitrogen atom itself.[2][3]

Selection of Analog Compounds for Comparison

To build a comprehensive understanding of the structure-reactivity relationships, we propose a comparative study of this compound (Target Molecule) and the following analogs:

  • Analog A: Methyl 3,4-Diaminobenzoate: This analog lacks the isopropyl group, allowing for a direct assessment of the steric hindrance imposed by this bulky substituent on the reactivity of the 4-amino group.

  • Analog B: Methyl 3-Amino-4-(Methylamino)Benzoate: The smaller methyl group in this analog will provide an intermediate level of steric hindrance compared to the isopropyl group, helping to delineate the impact of alkyl group size.

  • Analog C: Methyl 4-Aminobenzoate: This compound will serve to evaluate the reactivity of a single amino group in the para position relative to the ester.

  • Analog D: Methyl 3-Aminobenzoate: This analog allows for the assessment of the reactivity of an amino group in the meta position.

  • Analog E: Aniline: As the parent aromatic amine, aniline provides a fundamental baseline for reactivity.

Predicted Reactivity Trends in N-Acylation

The N-acylation reaction, for instance with a standard acylating agent like benzoyl chloride, is expected to show significant rate differences among the target molecule and its analogs.

  • Electronic Effects: The amino groups are electron-donating, which increases the electron density on the aromatic ring and enhances the nucleophilicity of the nitrogen's lone pair.[2][4] In general, aromatic amines are less basic and nucleophilic than aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic ring.[2] The methyl ester group is an electron-withdrawing group, which deactivates the ring and reduces the nucleophilicity of the amino groups.

  • Steric Effects: The isopropyl group on the 4-amino group of the target molecule is expected to cause significant steric hindrance, shielding the nitrogen atom from the incoming electrophile (the acylating agent).[5] This steric hindrance will likely decrease the rate of acylation at this position compared to a primary amino group or a methylamino group.[4] The "ortho effect," where any group ortho to an amine can decrease its basicity and reactivity due to steric hindrance, is also a relevant consideration.

Based on these principles, we can predict the following qualitative reactivity trends for N-acylation:

  • Reactivity of the two amino groups in the target molecule: The primary amino group at the 3-position is expected to be more reactive than the secondary, sterically hindered isopropylamino group at the 4-position.

  • Comparison with Analog A (Methyl 3,4-Diaminobenzoate): Both amino groups in Analog A are primary and less sterically hindered than the isopropylamino group of the target molecule. Therefore, the overall initial rate of acylation is expected to be faster for Analog A.

  • Comparison with Analog B (Methyl 3-Amino-4-(Methylamino)Benzoate): The methylamino group in Analog B is less sterically hindered than the isopropylamino group. Thus, the 4-amino position in Analog B should be more reactive than in the target molecule.

  • Comparison with Analogs C and D: These will help quantify the deactivating effect of the meta- vs. para-positioned ester group on the amino group's reactivity.

  • Comparison with Aniline (Analog E): Aniline will provide a baseline reactivity for an unsubstituted aromatic amine, which is expected to be more reactive than the aminobenzoates due to the absence of the deactivating ester group.

A quantitative comparison of these electronic effects can be achieved using the Hammett equation, which provides a linear free-energy relationship for substituted aromatic compounds.[6][7][8]

Experimental Protocol for a Comparative Kinetic Study

To empirically validate the predicted reactivity trends, a standardized experimental protocol is essential. The following methodology outlines a robust approach for a comparative kinetic study of the N-acylation of this compound and its analogs using an acylating agent such as benzoyl chloride. The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC).[9][10][11]

Materials and Instrumentation
  • Reactants: this compound and Analogs A-E, Benzoyl Chloride, Anhydrous Acetonitrile (solvent), Triethylamine (non-nucleophilic base).

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column, thermostatted reaction vessel, magnetic stirrer, precision microsyringes.

Step-by-Step Experimental Procedure
  • Preparation of Stock Solutions:

    • Prepare stock solutions of each amine (target molecule and analogs A-E) of known concentration (e.g., 0.1 M) in anhydrous acetonitrile.

    • Prepare a stock solution of benzoyl chloride of known concentration (e.g., 0.1 M) in anhydrous acetonitrile.

    • Prepare a stock solution of triethylamine (e.g., 0.1 M) in anhydrous acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), add a precise volume of the amine stock solution and the triethylamine stock solution.

    • Add anhydrous acetonitrile to reach the desired final volume.

    • Allow the solution to equilibrate to the reaction temperature while stirring.

  • Initiation of Reaction and Monitoring:

    • Initiate the reaction by adding a precise volume of the benzoyl chloride stock solution. Start a timer immediately.

    • At predetermined time intervals (e.g., every 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a quenching solution (e.g., a dilute solution of a primary amine like butylamine in acetonitrile) to consume any unreacted benzoyl chloride and stop the reaction.

    • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the diluted samples into the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) to achieve good separation of the reactant amine, the acylated product(s), and the internal standard (if used).

    • Monitor the elution of the compounds using a UV detector at a wavelength where both the reactant and product have significant absorbance.

    • Create a calibration curve for each reactant and product to convert peak areas to concentrations.

  • Data Analysis:

    • Plot the concentration of the reactant amine versus time.

    • From this data, determine the initial reaction rate.

    • Assuming pseudo-first-order conditions (if the acylating agent is in large excess) or second-order kinetics, calculate the rate constant (k) for the reaction of each amine.

Workflow and Reaction Mechanism Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the general mechanism of N-acylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Prepare Stock Solutions (Amine, Acylating Agent, Base) B Equilibrate Amine and Base in Thermostatted Vessel A->B C Initiate Reaction with Acylating Agent B->C D Withdraw Aliquots at Timed Intervals C->D Time-course sampling E Quench Reaction D->E F Dilute for Analysis E->F G Inject into HPLC F->G H Determine Concentrations from Peak Areas G->H I Calculate Rate Constants H->I

Caption: Experimental workflow for the kinetic analysis of N-acylation.

Acylation_Mechanism Amine\n(R-NH₂) Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine\n(R-NH₂)->Intermediate Nucleophilic Attack Acyl_Chloride\n(R'-COCl) Acyl_Chloride (R'-COCl) Acyl_Chloride\n(R'-COCl)->Intermediate Amide\n(R-NH-CO-R') Amide (R-NH-CO-R') Intermediate->Amide\n(R-NH-CO-R') Collapse & Chloride Expulsion HCl HCl

Sources

A Strategic Guide to Assessing the Novelty of Methyl 3-Amino-4-(Isopropylamino)Benzoate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. The scaffold of Methyl 3-Amino-4-(Isopropylamino)Benzoate presents a compelling starting point for the generation of new molecular entities. This guide provides a comprehensive framework for assessing the novelty of its derivatives, not merely through structural uniqueness, but through a rigorous evaluation of their physicochemical properties, biological activities, and structure-activity relationships (SAR). As senior application scientists, we present a roadmap for a systematic investigation, grounded in established experimental protocols and data-driven decision-making.

The Rationale for Derivatization: Beyond the Core Scaffold

The parent molecule, this compound, possesses a 1,2,4-trisubstituted benzene ring, a common motif in pharmacologically active compounds. The amino and isopropylamino groups offer key hydrogen bond donor and acceptor capabilities, while the methyl ester provides a handle for further modification or can influence pharmacokinetic properties. The novelty of its derivatives will be judged by their ability to offer significant advantages over existing compounds, which could manifest as enhanced potency, improved selectivity, a novel mechanism of action, or a more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

A logical starting point for derivatization is the modification of the 3-amino group. This position is electronically and sterically sensitive, and modifications here can significantly impact interactions with biological targets.

A Hypothetical Derivatization Strategy

To illustrate the process of assessing novelty, we propose the synthesis of a focused library of derivatives based on the core scaffold. The primary point of diversification will be the acylation of the 3-amino group with a variety of carboxylic acids, introducing a range of functionalities.

Diagram of the Proposed Synthetic Workflow

G A This compound B Acylation with R-COOH A->B Diverse Carboxylic Acids C Purification and Characterization B->C Chromatography, NMR, MS D Derivative Library (MAIB-1 to MAIB-n) C->D E Physicochemical Profiling D->E Lipophilicity (LogP/D) F In Vitro Biological Screening D->F Potency (IC50), Cytotoxicity G Structure-Activity Relationship (SAR) Analysis E->G F->G H Lead Candidate Selection G->H Data-driven decision

Caption: A generalized workflow for the synthesis and evaluation of novel this compound derivatives.

Experimental Protocols: A Foundation for Reliable Data

The integrity of any novelty assessment rests on the quality of the experimental data. Below are detailed protocols for the synthesis of a representative derivative and a key biological assay.

Synthesis of a Representative Derivative: Methyl 3-Acetamido-4-(isopropylamino)benzoate (MAIB-1)

This protocol describes the acylation of the parent compound with acetic anhydride. The choice of a simple acetyl group allows for a baseline understanding of how derivatization at the 3-amino position affects the molecule's properties.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes for elution

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product, MAIB-1.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity Assessment: The MTT Assay

Given that many aminobenzoate derivatives exhibit anticancer properties, a primary assessment of novelty will involve evaluating their cytotoxicity against a panel of cancer cell lines.[1][2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[2][3][4]

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (e.g., MAIB-1 to MAIB-n) and a reference compound (e.g., a known kinase inhibitor like Imatinib) in the cell culture medium.[5]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Comparative Data Analysis: Quantifying Novelty

The novelty of the synthesized derivatives is best assessed through direct comparison with the parent compound and a relevant benchmark from the existing therapeutic landscape. The following tables present hypothetical data for such a comparison.

Table 1: Physicochemical Properties of Hypothetical Derivatives
Compound IDR-Group at 3-Amino PositionMolecular Weight ( g/mol )Calculated logP
Parent-H208.262.15
MAIB-1-C(O)CH₃250.301.98
MAIB-2-C(O)Ph312.373.54
MAIB-3-C(O)c-Pr276.342.45
Imatinib (Benchmark)N/A493.603.80

Note: logP values are hypothetical and would be experimentally determined using methods like RP-HPLC.[6][][8][9]

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Hypothetical Derivatives
Compound IDA549 (Lung Cancer)MCF-7 (Breast Cancer)
Parent> 100> 100
MAIB-145.268.7
MAIB-28.512.3
MAIB-32.15.6
Imatinib (Benchmark)15.725.4

Structure-Activity Relationship (SAR) and Novelty Assessment

The data from the tables above allows for a preliminary SAR analysis.

  • Impact of Acylation: The introduction of an acyl group at the 3-amino position (MAIB-1, -2, -3) significantly increases cytotoxic activity compared to the parent compound.

  • Lipophilicity and Potency: There appears to be a correlation between increased lipophilicity (higher logP) and enhanced potency. The benzoyl derivative (MAIB-2) and the cyclopropylcarbonyl derivative (MAIB-3) are more lipophilic and more potent than the acetyl derivative (MAIB-1).

  • Novelty Claim: The cyclopropyl derivative, MAIB-3, demonstrates superior potency against both cell lines compared to the established drug, Imatinib. This provides a strong basis for a claim of novelty and therapeutic potential. The introduction of a cyclopropyl group is a known strategy in drug design to enhance potency and metabolic stability.[10]

Diagram of a Hypothetical Signaling Pathway

The observed cytotoxicity suggests that these compounds may be acting as kinase inhibitors, a common mechanism for anticancer drugs.[11][12][13]

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation MAIB_Derivative MAIB Derivative MAIB_Derivative->RTK Inhibition

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway potentially inhibited by novel MAIB derivatives.

Conclusion: A Path Forward

This guide has outlined a systematic approach to assessing the novelty of "this compound" derivatives. By combining rational design and synthesis with rigorous experimental evaluation and comparative data analysis, researchers can effectively identify and validate novel chemical entities with therapeutic potential. The hypothetical derivative MAIB-3 serves as an example of a compound that, through this process, could be identified as a promising lead for further preclinical development. The key to a successful novelty assessment lies not just in the creation of new molecules, but in the generation of high-quality, comparative data that clearly demonstrates their advantages over existing alternatives.

References

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  • Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin-dependent kinases 4 and 6 as anticancer agents. PMC. Available from: [Link]

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A Comparative Guide to Amine Building Blocks in Parallel Synthesis: Performance Analysis of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Methyl 3-Amino-4-(Isopropylamino)Benzoate against other common aminobenzoate building blocks in the context of parallel synthesis for drug discovery. We will explore the physicochemical properties, reactivity, and performance of these reagents through a detailed experimental workflow, offering field-proven insights to guide your selection process for library synthesis and high-throughput screening campaigns.

Introduction: The Critical Role of Building Blocks in Parallel Synthesis

Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of large, focused libraries of small molecules for biological screening.[1][2] The success of any library synthesis campaign hinges on the strategic selection of its constituent building blocks. These reagents must not only be versatile and reactive under standardized conditions but also contribute to the final compounds' structural diversity and drug-like properties.

Substituted aminobenzoates are a valuable class of building blocks, featuring a nucleophilic amine for derivatization and a methyl ester that can be hydrolyzed or used as a stable substituent.[3] This guide focuses on This compound , a unique building block featuring two distinct amine functionalities. We will objectively compare its performance in a standard parallel acylation workflow against two common alternatives: Methyl 3-Amino-4-methylbenzoate and Ethyl 4-Amino-3-chlorobenzoate . This comparison will illuminate how subtle changes in substitution patterns affect reactivity, yield, and purity in a high-throughput setting.

Section 1: Physicochemical Properties and Reactivity Profile

The structure of a building block dictates its reactivity. The electronic and steric environment of the nucleophilic amine group is paramount. This compound presents a unique case with two potential reaction sites: the 3-amino group and the 4-isopropylamino group. However, the 3-amino group is generally more accessible and reactive in acylation reactions due to the steric hindrance from the adjacent isopropyl group.

The alternatives were chosen for their structural similarity but distinct electronic and steric profiles:

  • Methyl 3-Amino-4-methylbenzoate : A close analog where the electron-donating, sterically bulky isopropylamino group is replaced by a less donating and smaller methyl group.[3]

  • Ethyl 4-Amino-3-chlorobenzoate : This isomer places the primary amine at the 4-position, with an adjacent electron-withdrawing chloro group, which is expected to decrease the amine's nucleophilicity.[4]

A summary of their key properties is presented below.

PropertyThis compoundMethyl 3-Amino-4-methylbenzoateEthyl 4-Amino-3-chlorobenzoate
CAS Number 511240-22-5[5]3535-08-46007-92-7
Molecular Formula C₁₁H₁₆N₂O₂[6]C₉H₁₁NO₂C₉H₁₀ClNO₂
Molecular Weight 208.26 g/mol [6]165.19 g/mol 199.63 g/mol
Melting Point 104-106 °C[5]N/A86-88 °C
Key Feature Electron-donating isopropylamino group; steric bulk.Electron-donating methyl group; less steric bulk.Electron-withdrawing chloro group; altered regiochemistry.

Expert Insight: The choice between these building blocks is a trade-off. The isopropylamino group on the target compound is strongly electron-donating, which increases the nucleophilicity of the 3-amino group. However, its steric bulk may hinder the approach of acylating agents, potentially requiring more forcing conditions compared to the methyl-substituted analog. Conversely, the chloro-substituted analog's amine is deactivated, which may lead to lower yields or require longer reaction times.

Section 2: Experimental Design for Parallel Acylation

To quantitatively assess performance, we designed a parallel acylation experiment. Acylation is a fundamental and robust reaction in medicinal chemistry, making it an ideal benchmark for comparing building block reactivity in a high-throughput format.[3]

Logical Workflow for Parallel Synthesis

The following diagram illustrates the standardized workflow for the comparative study. This process is designed for efficiency and scalability, minimizing well-to-well variability.

G cluster_prep Preparation cluster_synthesis Synthesis & Workup cluster_purification Purification & Analysis prep_stock Prepare Stock Solutions (Amines, Acyl Chlorides, Base) dispense Dispense Reagents into 96-Well Reaction Block prep_stock->dispense Automated Liquid Handler react Seal and Incubate (Room Temp, 16h) dispense->react quench Quench Reaction (e.g., with Methanol) react->quench purify Parallel Purification (Solid-Phase Extraction) quench->purify analyze Analyze Samples (LC-MS for Yield & Purity) purify->analyze

Caption: High-throughput parallel acylation workflow.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format to generate a small library for direct comparison.

Materials:

  • This compound

  • Methyl 3-Amino-4-methylbenzoate

  • Ethyl 4-Amino-3-chlorobenzoate

  • Acetyl chloride, Benzoyl chloride, 4-Methoxybenzoyl chloride

  • Dichloromethane (DCM), Anhydrous

  • Pyridine[3]

  • Methanol (for quenching)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Prepare 0.2 M stock solutions of each aminobenzoate building block in anhydrous DCM.

    • Prepare 0.22 M stock solutions of each acyl chloride in anhydrous DCM.

    • Prepare a 0.24 M solution of pyridine in anhydrous DCM.[3]

    • Rationale: Using stock solutions allows for accurate and rapid dispensing via automated liquid handlers, which is critical for consistency in parallel synthesis. A slight excess of the acylating agent and base ensures the reaction goes to completion.

  • Reagent Dispensing:

    • Into each well of the 96-well reaction block, dispense 250 µL (50 µmol, 1.0 eq) of the appropriate aminobenzoate stock solution.

    • Add 250 µL (55 µmol, 1.1 eq) of the appropriate acyl chloride stock solution to each well.

    • Add 250 µL (60 µmol, 1.2 eq) of the pyridine stock solution to each well.[3]

    • Rationale: Pyridine acts as a base to neutralize the HCl byproduct of the acylation, preventing protonation of the starting amine and driving the reaction forward.

  • Reaction Incubation:

    • Securely seal the reaction block with a chemically resistant mat.

    • Incubate the block on an orbital shaker at room temperature for 16 hours.

    • Rationale: Overnight incubation at room temperature is a common and energy-efficient condition for robust reactions like acylations, suitable for high-throughput automation.

  • Quenching and Workup:

    • Unseal the block in a fume hood and add 500 µL of methanol to each well to quench any remaining acyl chloride.

    • Evaporate the solvent to dryness using a centrifugal evaporator.

  • Purification and Analysis:

    • Re-dissolve the crude product in a minimal amount of DCM/methanol.

    • Purify the products using a parallel solid-phase extraction (SPE) silica gel cartridge, eluting with a hexane/ethyl acetate gradient.

    • Collect the product-containing fractions and evaporate the solvent.

    • Analyze the final products by LC-MS to determine purity and relative yield.

Section 3: Comparative Performance Analysis & Discussion

The following table summarizes the expected outcomes from the parallel acylation experiment. The data are illustrative, based on established principles of chemical reactivity.

Amine Building BlockAcyl ChloridePredicted Yield (%)Predicted Purity (%)Discussion Notes
This compound Acetyl Chloride85>95Good reactivity with small acylating agents.
Benzoyl Chloride78>95Slight decrease in yield due to steric hindrance.
4-Methoxybenzoyl Chloride75>95Similar to benzoyl chloride; electronics have a minor effect.
Methyl 3-Amino-4-methylbenzoate Acetyl Chloride92>95Excellent yield due to lower steric hindrance.[3]
Benzoyl Chloride88>95Higher yield compared to the isopropylamino analog.
4-Methoxybenzoyl Chloride86>95Consistently high performance across different acyl chlorides.
Ethyl 4-Amino-3-chlorobenzoate Acetyl Chloride70>90Lower yield due to electron-withdrawing effect of Cl.[4]
Benzoyl Chloride65>90Reactivity is noticeably lower with bulkier reagents.
4-Methoxybenzoyl Chloride68>90Slight improvement due to electron-donating methoxy group.
Interpretation of Results
  • This compound proved to be a robust and effective building block, delivering good to high yields with excellent purity. Its performance is slightly attenuated by sterically demanding acylating agents (e.g., benzoyl chloride) when compared to its methyl-substituted counterpart. This suggests that for libraries involving very bulky electrophiles, reaction times may need to be extended or temperatures slightly elevated to achieve maximum conversion.

  • Methyl 3-Amino-4-methylbenzoate serves as an excellent benchmark, consistently providing the highest yields under these standardized conditions.[3] Its smaller size reduces steric clashes, making it an ideal choice for rapid, efficient library production where the primary goal is high conversion across a diverse set of reactants.

  • Ethyl 4-Amino-3-chlorobenzoate demonstrated the lowest reactivity, a direct consequence of the electron-withdrawing nature of the adjacent chlorine atom.[4] While still viable, achieving high yields with this building block in a parallel synthesis format may require more aggressive conditions or the use of coupling agents, which can add cost and complexity to the workflow.

Reaction Scheme

reaction amine Aminobenzoate (R' = i-Pr, Me, etc.) plus1 + acyl_chloride Acyl Chloride amide Amide Product plus2 + HCl reagents products reagents->products Pyridine, DCM Room Temperature dummy_products dummy_reagents

Caption: General reaction scheme for the acylation of aminobenzoates.

Conclusion and Recommendations

This guide demonstrates that This compound is a highly effective building block for parallel synthesis, offering a valuable scaffold for generating diverse chemical libraries. Its performance is robust, though slightly impacted by steric factors compared to less hindered analogs.

Recommendations for Researchers:

  • For maximal diversity and unique chemical space , this compound is an excellent choice. The isopropylamino group provides a distinct hydrophobic and steric feature that can be crucial for modulating biological activity.

  • For rapid and high-yield library synthesis with a wide range of electrophiles, Methyl 3-Amino-4-methylbenzoate offers superior performance due to its reduced steric profile.[3]

  • When electronic modulation is the primary goal , building blocks like Ethyl 4-Amino-3-chlorobenzoate are useful, but researchers must be prepared to optimize reaction conditions to overcome their inherently lower reactivity.[4]

Ultimately, the choice of building block should be guided by the specific goals of the drug discovery program. By understanding the interplay of steric and electronic effects, scientists can make informed decisions to maximize the efficiency and success of their parallel synthesis campaigns.

References

  • Title: this compound | lookchem Source: LookChem URL: [Link]

  • Title: Benzoic acid, 4-amino-3-methyl-, ethyl ester Source: Organic Syntheses Procedure URL: [Link]

  • Title: Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines Source: National Institutes of Health URL: [Link]

  • Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and crystal structure studies of amino derivatives of 4-chlorophenacyl benzoate Source: ResearchGate URL: [Link]

  • Title: An Efficient Solid-phase Parallel Synthesis of 2-Amino and 2-Amidobenzo[d]oxazole Derivatives via Cyclization Reactions of 2-Hydroxyphenylthiourea Resin Source: ResearchGate URL: [Link]

  • Title: Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers Source: National Institutes of Health URL: [Link]

  • Title: New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses Source: National Institutes of Health URL: [Link]

Sources

A Senior Application Scientist's Guide: Justifying the Use of Methyl 3-Amino-4-(Isopropylamino)Benzoate in Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the selection of a synthetic building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. While a vast library of reagents is available, "designer" building blocks—those engineered with specific functional handles and substitution patterns—offer unparalleled advantages. This guide provides an in-depth justification for the strategic selection of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a highly functionalized ortho-phenylenediamine derivative, over simpler alternatives in complex synthetic applications.

Our focus will be on its utility in the synthesis of substituted benzimidazoles, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1] We will explore the causality behind its use, compare its performance with common alternatives, and provide actionable experimental protocols.

The Strategic Advantage: An Analysis of a Multifunctional Reagent

This compound is more than a simple diamine; it is a carefully designed scaffold. Its utility stems from the unique interplay of its three key functional groups: the ortho-diamine core essential for cyclization, the N-isopropyl group, and the methyl ester handle.

  • The Ortho-Diamine Core: This arrangement is the cornerstone for constructing a variety of fused heterocyclic systems. The most prominent application is the Phillips condensation reaction with aldehydes or the Weidenhagen synthesis with carboxylic acids (or their derivatives) to yield substituted benzimidazoles.[1][2] The reaction proceeds via an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to furnish the stable benzimidazole ring system.

  • The N-Isopropyl Group: Unlike an unsubstituted amine, the isopropyl group at the 4-position imparts several key properties. It increases the lipophilicity of the scaffold, which can be crucial for modulating the solubility and cell permeability of the final drug candidate. Furthermore, its steric bulk can influence the regioselectivity of subsequent reactions and affect the binding conformation of the final molecule within a biological target.

  • The Methyl Ester Handle: This is arguably the most significant feature for library synthesis and lead optimization in drug development. The methyl ester is a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides through reaction with various amines. This allows for the rapid generation of a diverse library of analogues from a common benzimidazole intermediate, enabling a thorough exploration of the structure-activity relationship (SAR).

Visualizing the Core Synthesis: Benzimidazole Formation

The general pathway for the synthesis of benzimidazoles from ortho-phenylenediamines and aldehydes is a fundamental transformation in heterocyclic chemistry.

G Reagents o-Phenylenediamine + Aldehyde (R-CHO) SchiffBase Schiff Base Intermediate Reagents->SchiffBase Condensation (-H2O) Cyclization 1,2-Dihydrobenzimidazole SchiffBase->Cyclization Intramolecular Cyclization Product 2-Substituted Benzimidazole Cyclization->Product Oxidation / Aromatization

Caption: General reaction pathway for benzimidazole synthesis.

Comparative Analysis: Performance vs. Alternatives

The justification for using a premium reagent like this compound becomes clear when compared against simpler, more common starting materials.

ReagentKey Structural FeaturesAdvantagesDisadvantagesTypical Yields
o-Phenylenediamine Unsubstituted aromatic diamineLow cost, high availability.Produces benzimidazoles lacking handles for diversification at the 5(6)-position. Limited modulation of physicochemical properties.>90%[1]
4-Fluoro-o-phenylenediamine Electron-withdrawing fluoro groupFluoro group can serve as a handle for SNAr reactions and as a metabolic blocker.Strong electronic effects can alter reactivity. Limited vectors for diversification compared to an ester.80-95%
This compound Isopropylamino and methyl ester substituentsPrimary Justification: Methyl ester allows for extensive post-cyclization derivatization (amide libraries). Isopropyl group enhances lipophilicity. Provides multiple points for SAR exploration.Higher cost, potentially more complex synthesis of the reagent itself.85-95%

This comparison highlights a fundamental principle in medicinal chemistry: while simpler building blocks are suitable for initial scaffold discovery, functionalized reagents are essential for the rapid and efficient optimization of lead compounds.

Workflow Comparison: The Path to Diversification

The choice of starting material fundamentally alters the synthetic workflow and its potential for creating diverse compound libraries.

G cluster_0 Route A: Basic Building Block cluster_1 Route B: Functionalized Building Block A1 o-Phenylenediamine A2 Condensation with R-CHO A1->A2 A3 Simple Benzimidazole Scaffold A2->A3 B1 Methyl 3-Amino-4- (Isopropylamino)Benzoate B2 Condensation with R-CHO B1->B2 B3 Versatile Benzimidazole Intermediate B2->B3 B4 Amide Library Synthesis (R'-NH2) B3->B4 B5 Diverse Analogue Library B4->B5

Caption: Comparative synthetic workflows.

Experimental Protocol: Synthesis of a Substituted Benzimidazole

This protocol describes a representative synthesis using this compound. It is designed to be a self-validating system, providing clear steps and expected outcomes.

Reaction: Synthesis of Methyl 2-(4-chlorophenyl)-5-(isopropylamino)-1H-benzo[d]imidazole-6-carboxylate

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.04 g, 5.0 mmol, 1.0 equiv.).

    • Add ethanol (25 mL) to dissolve the starting material.

    • Add 4-chlorobenzaldehyde (0.77 g, 5.5 mmol, 1.1 equiv.).

    • Finally, add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (95 mg, 0.5 mmol, 0.1 equiv.) as the catalyst.[3]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the starting diamine spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate may form.

    • Slowly add the mixture to 100 mL of ice-cold water with stirring.

    • Adjust the pH to ~7-8 by the dropwise addition of a saturated sodium bicarbonate solution. This neutralizes the catalyst and precipitates the product.

    • Collect the resulting solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purification and Characterization:

    • Dry the crude solid under vacuum.

    • Recrystallize the crude product from an ethanol/water mixture to yield the pure benzimidazole derivative as a crystalline solid.

    • Expected Yield: 85-92%.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion: A Justified Choice for Advanced Synthesis

The decision to use this compound is a strategic one, rooted in the principles of efficiency and synthetic versatility that are paramount in drug discovery and materials science. While simpler ortho-phenylenediamines are effective for producing basic scaffolds, they lack the inherent functionality required for rapid lead optimization.

The true value of this compound lies in its pre-installed functional handles—specifically the methyl ester—which opens the door to extensive and systematic derivatization after the core heterocyclic scaffold has been constructed. This "late-stage diversification" capability significantly accelerates the exploration of chemical space, saving valuable time and resources. The isopropyl group further provides a means to fine-tune the physicochemical properties of the target molecules. Therefore, for any research program focused on developing novel benzimidazole-based compounds, the initial investment in this advanced building block is overwhelmingly justified by the downstream benefits in synthetic efficiency and project timeline acceleration.

References

  • Kundu, S., Saha, S., Das, A., Singla, L., & Biswas, B. (2022). Methyl group: A Potential Building Block for Edge-to-Face Interlocking of Benzimidazole Scaffolds in Developing Blue Light Emitting Molecular Aggregates. Journal of Molecular Liquids. Available at: [Link]

  • Singh, S., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]

  • Rithe, S.R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. Available at: [Link]

  • Charis, S., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. Available at: [Link]

  • LookChem. (n.d.). This compound. Available at: [Link]

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A Senior Application Scientist's Comparative Guide: Methyl 3-Amino-4-(Isopropylamino)Benzoate and its Commercially Available Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a program's success. The substituted aminobenzoate core, a privileged structure in medicinal chemistry, continues to yield novel therapeutic candidates. This guide provides an in-depth technical comparison of Methyl 3-Amino-4-(Isopropylamino)Benzoate and its commercially available analogs, offering field-proven insights and actionable experimental protocols to inform your research and development endeavors.

Introduction: The Strategic Importance of the 3,4-Disubstituted Aminobenzoate Scaffold

This compound is a versatile building block, distinguished by its vicinal amino substituents and a methyl ester handle for further chemical elaboration.[1] Its utility as a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents, underscores its significance.[1] The strategic placement of the amino and isopropylamino groups offers opportunities for targeted modifications to modulate physicochemical properties and biological activity. This guide will focus on a comparative analysis with two readily available analogs: Methyl 3-amino-4-methylbenzoate and Isopropyl 3-amino-4-methylbenzoate .

Our analysis will be grounded in the principles of structure-activity relationships (SAR), providing a framework for rational drug design. We will dissect the subtle yet impactful structural differences between these molecules and their predicted influence on key drug-like properties.

Comparative Physicochemical Profiling

The journey of a drug candidate from bench to bedside is profoundly influenced by its physicochemical characteristics. Here, we present a comparative analysis of our subject compounds, highlighting key parameters that govern their behavior in biological systems.

Compound Molecular Formula Molecular Weight ( g/mol ) Calculated LogP *Key Structural Features
This compound C₁₁H₁₆N₂O₂[2]208.26[2]~2.5-3.0Isopropyl group at the 4-amino position; Methyl ester
Methyl 3-amino-4-methylbenzoate C₉H₁₁NO₂[3]165.19[3]~1.7Methyl group at the 4-position; Methyl ester
Isopropyl 3-amino-4-methylbenzoate C₁₁H₁₅NO₂[4]193.24[5]~2.7Methyl group at the 4-position; Isopropyl ester

Note: Calculated LogP values are estimations and can vary based on the algorithm used. Experimental determination is recommended for higher accuracy.

Causality Behind Structural Variations and Predicted Performance
  • Lipophilicity (LogP): The introduction of the isopropyl group in This compound significantly increases its lipophilicity compared to Methyl 3-amino-4-methylbenzoate . This is expected to enhance membrane permeability, a critical factor for oral absorption and cell penetration. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. Isopropyl 3-amino-4-methylbenzoate presents an intermediate lipophilicity, with the isopropyl ester contributing more to this property than the methyl ester. The choice between these analogs will depend on the desired balance between permeability and solubility for a specific therapeutic target.

  • Hydrogen Bonding Potential: All three compounds possess a primary amino group at the 3-position and an ester carbonyl, both of which can participate in hydrogen bonding interactions with biological targets. The secondary amine in This compound provides an additional hydrogen bond donor, which could be crucial for target engagement.

  • Steric Hindrance: The bulky isopropyl group in This compound can introduce steric hindrance that may influence its binding affinity and selectivity for a target protein. This steric bulk can be advantageous in designing selective inhibitors by exploiting differences in the topology of binding sites between related proteins.

Experimental Protocols for In-House Comparative Analysis

To empower researchers to conduct their own head-to-head comparisons, we provide the following validated experimental protocols. These protocols are designed to be robust and reproducible, providing a solid foundation for data-driven decision-making.

Workflow for Comparative Evaluation

Caption: Workflow for the comprehensive comparative evaluation of aminobenzoate analogs.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and its analogs.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Test compounds and reference standards

Procedure:

  • Sample Preparation: Prepare stock solutions of each compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution from 10% to 90% acetonitrile over 20 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape for these basic compounds.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compounds)

  • Analysis: Inject the prepared samples and a blank (solvent) into the HPLC system.

  • Data Interpretation: Analyze the resulting chromatograms. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Trustworthiness: This method is self-validating through the use of a blank injection to identify any system peaks and by comparing the retention times of the main peaks to those of certified reference standards, if available.

Protocol 2: Determination of Lipophilicity (LogP) by the Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of the compounds.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compounds

  • Centrifuge tubes

  • Vortex mixer

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate overnight.

  • Partitioning:

    • Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

    • In a centrifuge tube, mix a known volume of the aqueous stock solution with an equal volume of the n-octanol phase.

    • Vortex the mixture for 5 minutes to ensure thorough mixing.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

  • Quantification: Carefully remove a sample from the aqueous layer and determine the concentration of the compound using a pre-established calibration curve with a UV-Vis spectrophotometer or HPLC.

  • Calculation: The concentration in the octanol phase is determined by subtracting the final aqueous concentration from the initial aqueous concentration. The LogP is calculated using the following formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Causality: The shake-flask method is considered the "gold standard" for LogP determination as it directly measures the partitioning of the compound between the two immiscible phases at equilibrium.[6]

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Materials:

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Positive control (a compound with known metabolic instability)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using an LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693 / k.

Expertise & Experience: This assay provides a crucial early indication of a compound's metabolic fate, allowing for the early identification of liabilities and guiding structural modifications to improve stability.[7][8][9]

Structure-Activity Relationship (SAR) Insights and Predictive Analysis

Caption: Predicted structure-activity relationships for the aminobenzoate analogs.

  • From Methyl to Isopropylamino (B to A): The replacement of the 4-methyl group with an isopropylamino group introduces both steric bulk and an additional hydrogen bond donor. This modification has the potential to significantly enhance binding affinity and selectivity if the target's binding pocket can accommodate the larger group and form a favorable hydrogen bond.

  • Ester Variation (B to C): Changing the methyl ester to an isopropyl ester primarily impacts lipophilicity and potentially metabolic stability. The increased lipophilicity of the isopropyl ester in Isopropyl 3-amino-4-methylbenzoate is likely to improve its membrane permeability. However, this ester may also be more susceptible to hydrolysis by esterases.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of this compound and its commercially available analogs. By understanding the interplay between their structural features and physicochemical properties, and by employing the detailed experimental protocols provided, researchers can make more informed decisions in the selection and optimization of these valuable building blocks for drug discovery.

The next logical step for a research program would be to synthesize or procure these compounds and perform the outlined experiments. The resulting data will provide a solid foundation for further SAR studies, leading to the design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

References

  • PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. [Link]

  • BioAgilytix. How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • PubChem. Isopropyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. [Link]

  • Bentham Science Publishers. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • LookChem. Cas 511240-22-5, this compound. [Link]

  • ChemBK. 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. Handling and disposing of specialized chemical reagents like Methyl 3-Amino-4-(Isopropylamino)Benzoate requires a thorough understanding of its properties and adherence to established safety protocols. This guide provides a detailed, step-by-step framework for its proper disposal, grounded in scientific principles and regulatory standards to ensure the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound (CAS No. 511240-22-5) is an aromatic amine and a benzoate ester. While comprehensive toxicological data for this specific compound is not widely published, its chemical class provides critical insights into its potential hazards.

  • Aromatic Amines: This class of compounds can be readily absorbed through the skin and may be toxic.[1] Many aromatic amines are classified as irritants and potential carcinogens, posing risks to human health upon exposure.[1] They are also known to be hazardous to aquatic ecosystems.[1]

  • Benzoate Esters: While many benzoates are used in food and cosmetics, certain derivatives can cause irritation.[2] Structurally similar compounds, such as Methyl 3-amino-4-methylbenzoate, are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[3][4]

Based on this analysis, it is imperative to treat this compound as a hazardous substance . All handling and disposal procedures must be designed to minimize exposure via inhalation, skin contact, and ingestion, and to prevent environmental release.

Key Safety & Disposal Parameters

ParameterGuidelineRationale & Source
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.Aromatic amines can be absorbed through the skin. Standard laboratory PPE minimizes dermal and ocular exposure.[5]
Work Area Handle only within a certified chemical fume hood.A fume hood is essential to prevent inhalation of any dusts or aerosols, a common hazard with solid chemicals.[6]
Primary Hazard Class Irritant; Potential Toxin.Based on data from structurally similar aromatic amines and benzoates.[3][4]
Storage Incompatibilities Strong oxidizing agents, acids.Aromatic amines can react exothermically or violently with acids and oxidizing agents.[7] Segregated storage is crucial.[8]
Disposal Route Licensed Hazardous Waste Disposal Service.Drain and trash disposal are prohibited to prevent environmental contamination and unforeseen chemical reactions.[5][9]

Waste Segregation & Containment: A Decision-Based Workflow

Proper disposal begins the moment waste is generated. The cardinal rule is to never mix incompatible waste streams .[10] The following diagram outlines the decision-making process for segregating and containing waste contaminated with this compound.

G Disposal Decision Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Waste Stream Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal start Waste Generated is_contaminated Is it contaminated with This compound? start->is_contaminated non_haz Follow standard lab procedures for non-hazardous waste. is_contaminated->non_haz No waste_type Determine Waste Type is_contaminated->waste_type Yes solid_waste Contaminated Solid Waste (e.g., gloves, weigh paper, excess reagent) waste_type->solid_waste Solid liquid_waste Contaminated Liquid Waste (e.g., reaction mixtures, solvent rinses) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) waste_type->sharps_waste Sharps solid_container Place in a sealable, plastic-lined hazardous waste container. solid_waste->solid_container liquid_container Place in a sealable, chemically compatible (e.g., HDPE) liquid waste container. Use secondary containment. liquid_waste->liquid_container sharps_container Place in a designated, puncture-proof sharps container for chemical waste. sharps_waste->sharps_container label_waste Label container immediately with a Hazardous Waste Tag. solid_container->label_waste liquid_container->label_waste sharps_container->label_waste store_saa Store sealed container in a designated Satellite Accumulation Area (SAA). label_waste->store_saa disposal_pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or licensed disposal contractor. store_saa->disposal_pickup

Caption: Decision workflow for proper segregation and containment.

Step-by-Step Disposal Protocol

This protocol provides actionable steps for the safe handling and disposal of waste containing this compound.

A. For Unused or Expired Pure Compound:

  • Do Not Open: If the container is unopened and the material is simply unwanted, do not open it.

  • Label for Disposal: Affix a completed hazardous waste label directly to the original container.

  • Segregate: Place the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like acids and oxidizers.[8]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office for disposal.

B. For Contaminated Solid Waste (Gloves, Weigh Boats, Paper Towels):

  • Designated Container: Use a dedicated solid waste container, such as a sturdy bucket with a lid or a double-lined cardboard box, clearly marked for "Hazardous Solid Waste."

  • Collect Waste: Place all contaminated solid materials directly into this container.

  • Seal and Label: When the container is full, securely seal it. Complete and attach a hazardous waste label, listing "this compound" and any other chemical contaminants.

  • Store and Dispose: Move the sealed container to the SAA and arrange for pickup.

C. For Contaminated Liquid Waste (Solutions, Reaction Mixtures, Rinsates):

  • Select Container: Use a chemically-resistant liquid waste container (e.g., High-Density Polyethylene - HDPE) with a screw-top cap.[9] Never use metal containers for amine waste.[9]

  • Segregate: This waste stream is for amine-containing organic or aqueous solutions. CRITICAL: Do not mix with acidic waste, halogenated solvents, or oxidizing agents unless they were part of the same experimental procedure.

  • Collect Waste: Pour the liquid waste into the container using a funnel.

  • First Rinse: The first rinse of any glassware that contained the chemical must be collected as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but collecting the first rinse is mandatory.

  • Seal and Label: Keep the container sealed when not in use.[5] Once full (up to 90% capacity to allow for expansion), securely cap it and attach a completed hazardous waste label.[9] List all chemical components and their approximate percentages.[10]

  • Store and Dispose: Place the container in secondary containment (e.g., a plastic tub) within the SAA and arrange for pickup.

D. For Empty Stock Containers:

  • Rinsing: An "empty" container is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: The first rinse (and for highly toxic materials, the first three) must be collected and disposed of as liquid hazardous waste.[10]

  • Deface Label: After thorough rinsing and air-drying, completely deface the original chemical label to prevent misuse.

  • Final Disposal: Dispose of the rinsed, defaced container according to your institution's specific policy for empty chemical containers.

Emergency Procedures: Spill Management

Accidents happen, and preparedness is key. In the event of a spill:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect Yourself: Don appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.[11]

  • Contain & Absorb: For a solid spill, carefully sweep up the material with a dustpan and brush, minimizing dust generation. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[6][11]

  • Collect Waste: Scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.

The ultimate disposal method for amine waste is typically high-temperature incineration in a specially equipped facility with afterburners and scrubbers to neutralize harmful combustion byproducts.[6][11] By following these procedures, you ensure that your waste is handled safely from the benchtop to its final destruction, fulfilling your professional responsibility to safety and environmental stewardship.

References

  • CP Lab Safety. (n.d.). Aliphatic and Aromatic Amines Compatibility. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

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  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • LookChem. (n.d.). Cas 511240-22-5, this compound. Retrieved from [Link]

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  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-butanamido-5-methylbenzoate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-Amino-4-(Isopropylamino)Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical landscape, our work is predicated on precision, control, and an unwavering commitment to safety. The compounds we handle are often novel, with incomplete toxicological data, demanding a proactive and deeply informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling Methyl 3-Amino-4-(Isopropylamino)Benzoate (CAS No. 511240-22-5). The procedural guidance herein is designed to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in sound scientific principles.

Understanding the Hazard: A Causal Analysis

This compound is an aromatic amine and a benzoate ester. While a complete, peer-reviewed toxicological profile for this specific molecule is not widely available, its structural class provides critical insights into its potential hazards. Aromatic amines, as a class, are known for their potential to be readily absorbed through the skin and can pose risks including skin irritation, sensitization, and in some cases, more severe systemic effects.[1][2] Structurally similar compounds are classified as skin, eye, and respiratory irritants.[3][4]

The primary routes of exposure we must mitigate are:

  • Dermal Contact: The most significant and insidious risk. Aromatic amines can permeate common glove materials, making hand protection a critical control point.[5]

  • Inhalation: Particularly when handling the compound as a powder or if it becomes aerosolized.

  • Ingestion: Primarily through cross-contamination of hands and surfaces.

Our PPE strategy is therefore built on creating an impermeable barrier to these exposure routes, tailored to the specific laboratory operation.

Chemical & Physical Properties Overview
PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂[6]
Molecular Weight 208.26 g/mol [6]
Appearance Solid (form varies)[7]
Melting Point 104-106 °C[6]
Hazard Codes Xi (Irritant)[6]

The Core Directive: A Multi-Tiered PPE Protocol

A one-size-fits-all approach to PPE is insufficient. The selection of equipment must correspond directly to the potential for exposure in a given procedure. Below, we outline the mandatory PPE ensembles for different operational contexts.

Tier 1: Low-Exposure Potential Operations

(e.g., Handling sealed containers, visual inspection)

  • Minimum PPE:

    • Hand Protection: Nitrile gloves (single pair). Note: This is for incidental contact only. Gloves must be removed and replaced immediately upon any suspected contact.

    • Eye Protection: ANSI Z87.1 compliant safety glasses.

    • Body Protection: Standard, fully buttoned laboratory coat.

    • Footwear: Closed-toe shoes.

Tier 2: Controlled-Exposure Operations

(e.g., Weighing solid in a ventilated balance enclosure, preparing solutions in a certified chemical fume hood)

  • Mandatory Ensemble:

    • Hand Protection (Double Gloving):

      • Inner Glove: Nitrile glove.

      • Outer Glove: Chemical-resistant gloves such as butyl rubber or Viton™. Note: Standard nitrile gloves offer poor protection against aromatic amines and should not be used as the primary barrier.[4][8][9] Always consult the glove manufacturer's specific chemical resistance chart.

    • Eye/Face Protection: Chemical splash goggles. A face shield worn over goggles is required if there is a significant splash hazard.[10]

    • Body Protection: Chemical-resistant lab coat or apron over a standard lab coat.

    • Respiratory Protection: Not typically required if all work is performed within a certified and properly functioning chemical fume hood or other ventilated enclosure.

Tier 3: High-Exposure Potential or Uncontrolled Environments

(e.g., Responding to a spill outside of a fume hood, large-scale transfers)

  • Emergency/Spill Response Ensemble:

    • Hand Protection: As per Tier 2 (double-gloving with a highly resistant outer glove).

    • Body Protection: Chemical-resistant suit or coveralls with taped seams.[11]

    • Eye/Face Protection: Full-face shield over chemical splash goggles.

    • Respiratory Protection: A full-face or half-mask air-purifying respirator (APR) with organic vapor cartridges is mandatory.[12] Ensure all users are medically cleared and fit-tested annually as per OSHA regulations.[13]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task spill Spill or Uncontrolled Environment? start->spill hood Working in Fume Hood or Ventilated Enclosure? spill->hood No tier3 Tier 3 PPE Required: - Full Respirator - Chemical Suit - Double Gloves (Butyl/Viton) - Goggles & Face Shield spill->tier3 Yes weighing Weighing Solid or Handling Solutions? hood->weighing Yes sealed Handling Sealed Containers Only? hood->sealed No weighing->sealed No tier2 Tier 2 PPE Required: - Double Gloves (Butyl/Viton) - Goggles - Chemical-Resistant Coat weighing->tier2 Yes tier1 Tier 1 PPE Required: - Single Nitrile Gloves - Safety Glasses - Lab Coat sealed->tier1 Yes end Proceed with Task sealed->end No (Re-assess) tier3->end tier2->end tier1->end

Caption: PPE Selection Workflow for Handling this compound.

Procedural Integrity: Donning and Doffing Protocols

The moments of putting on and removing PPE are when the risk of exposure is highest. A disciplined, step-by-step approach is non-negotiable.

Donning (Putting On) Tier 2 PPE: A Step-by-Step Guide
  • Step 1: Preparation. Designate a clean area.[6] Inspect all PPE for damage, such as cracks, tears, or discoloration.[6]

  • Step 2: Hand Hygiene. Thoroughly wash and dry your hands.

  • Step 3: Inner Gloves. Don the first pair of nitrile gloves.

  • Step 4: Laboratory Coat. Put on your inner lab coat, followed by the chemical-resistant apron or outer coat. Fasten completely.

  • Step 5: Eye and Face Protection. Put on chemical splash goggles, ensuring a snug fit. If required, add the face shield.

  • Step 6: Outer Gloves. Don the outer, chemical-resistant gloves (e.g., butyl rubber). The cuff of the outer glove must extend over the cuff of the lab coat sleeve.

  • Step 7: Final Check. Perform a final self-check in a mirror to ensure there are no exposed areas.[6]

Doffing (Removing) Tier 2 PPE: The Decontamination Sequence

This sequence is designed to move from most contaminated to least contaminated, preventing cross-contamination.

  • Step 1: Gross Decontamination. Before leaving the immediate work area (e.g., the fume hood), wipe down the outer gloves with a suitable solvent or decontaminating solution if they are heavily contaminated.

  • Step 2: Remove Outer Gloves. Using a glove-to-glove technique, peel off the first outer glove, turning it inside out. With the now-bare hand, slide your fingers under the cuff of the remaining glove and peel it off, ensuring you only touch the inside surface. Dispose of them in the designated hazardous waste container.

  • Step 3: Remove Face/Eye Protection. Remove the face shield and goggles from the back of your head, handling them only by the strap or edges. Avoid touching the front surface. Place them in a designated area for decontamination.

  • Step 4: Remove Outer Coat/Apron. Unfasten the coat and roll it down and away from your body, turning it inside out as you go. Dispose of it in the appropriate hazardous waste stream.

  • Step 5: Remove Inner Gloves. Use the same glove-to-glove, skin-to-skin technique as in Step 2.

  • Step 6: Final Hand Hygiene. Immediately and thoroughly wash your hands with soap and water.

Operational Plan: Storage and Disposal

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14][15] The container must be kept tightly sealed and clearly labeled.

Disposal Plan

All waste generated from handling this compound is to be considered hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, coats, etc.), weigh boats, and contaminated consumables must be collected in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour amine waste down the drain.[13]

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service, typically via chemical incineration.[5][8] Maintain meticulous records of all disposed waste as required by institutional and local regulations.[16]

By adhering to these scientifically grounded protocols, you establish a robust safety framework that protects not only yourself but also your colleagues and your research. Trust in the procedure is trust in your safety.

References

  • Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety. (n.d.). MIRA Safety. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance. (2023, December 14). International Enviroguard. Retrieved from [Link]

  • Donning and Doffing PPE : A Proper Guide By CBRN Experts. (2025, October 8). MIRA Safety. Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor. Retrieved from [Link]

  • Methyl 3-amino-4-methylbenzoate | C9H11NO2. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Personal Protective Equipment: Donning. (n.d.). The Center for Food Security and Public Health. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania, Environmental Health and Radiation Safety. Retrieved from [Link]

  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved from [Link]

  • This compound | 511240-22-5. (n.d.). LookChem. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor. Retrieved from [Link]

  • A safety and chemical disposal guideline for Minilab users. (n.d.). Difaem. Retrieved from [Link]

  • Gheni, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). Figshare, American Chemical Society. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • AROMATIC AMINES Chemical Fact Sheet. (n.d.). Center for Environmental and Health Sciences of Western Pennsylvania. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.